5-Fluorouridine 5'-phosphate
Descripción
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMPPYRHNWTMA-UAKXSSHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000617 | |
| Record name | 5-Fluoro-4-hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796-66-7 | |
| Record name | 5-Fluorouridine 5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorouridine 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-4-hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUOROURIDINE MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMW6RNK254 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Fluorouridine 5'-Phosphate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Fluorouracil (B62378) (5-FU) is a cornerstone of chemotherapy, exerting its cytotoxic effects after intracellular conversion into active metabolites. A critical step in this activation cascade is the synthesis of 5-Fluorouridine (B13573) 5'-phosphate (FUMP). Understanding the pathways leading to FUMP is paramount for optimizing 5-FU efficacy and overcoming resistance mechanisms. This guide provides a detailed overview of the two primary enzymatic pathways for FUMP synthesis, presents quantitative data on key enzymes, details relevant experimental protocols for pathway analysis, and visualizes these processes for enhanced clarity.
Core Synthesis Pathways of 5-Fluorouridine 5'-Phosphate (FUMP)
The intracellular conversion of 5-Fluorouracil (5-FU) to FUMP is the first committed step towards the production of RNA- and DNA-directed cytotoxic metabolites. This bioactivation is primarily accomplished through two distinct enzymatic routes.
-
Direct Phosphoribosylation by Orotate (B1227488) Phosphoribosyltransferase (OPRT): In what is considered the main activation pathway, 5-FU is directly converted to FUMP.[1] This reaction is catalyzed by the enzyme Orotate Phosphoribosyltransferase (OPRT, EC 2.4.2.10), which utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a ribose-phosphate donor.[2][3] The expression and activity of OPRT are often correlated with the sensitivity of tumors to 5-FU-based chemotherapy.[2][4]
-
Sequential Conversion via Uridine (B1682114) Phosphorylase (UP) and Uridine Kinase (UK): An alternative, two-step pathway also leads to FUMP formation.[1]
-
Step 1: Uridine Phosphorylase (UP, EC 2.4.2.3) first catalyzes the conversion of 5-FU to the nucleoside 5-Fluorouridine (5-FUrd).[1][5]
-
Step 2: Subsequently, Uridine Kinase (UK, EC 2.7.1.48) phosphorylates 5-FUrd at the 5'-hydroxyl group using ATP as a phosphate (B84403) donor, yielding FUMP.[1][5][6]
-
FUMP serves as a precursor to other active metabolites, including 5-fluorouridine diphosphate (B83284) (FUDP) and 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA, and 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), a potent inhibitor of thymidylate synthase.[7][8]
Caption: Core metabolic pathways for the intracellular synthesis of FUMP from 5-FU.
Quantitative Data: Enzyme Kinetics
The efficiency of FUMP synthesis is dictated by the kinetic properties of the involved enzymes. These parameters are crucial for building predictive models of 5-FU metabolism and drug response. The values can vary based on the specific enzyme isoform (e.g., UCK1 vs. UCK2), tissue type, and experimental conditions.
| Enzyme | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) | Notes |
| Orotate Phosphoribosyltransferase (OPRT) | 5-Fluorouracil | ~10-50 µM (estimated) | Varies by tissue | Activity is a key determinant of 5-FU sensitivity.[9] Kₘ for the natural substrate, orotate, is typically in the low micromolar range. |
| PRPP | ~15-60 µM (estimated) | Varies by tissue | Co-substrate for the OPRT reaction. | |
| Uridine Kinase (UK) | 5-Fluorouridine | ~50-200 µM (estimated) | Varies by cell line | Different isoforms (UCK1, UCK2) exist with distinct kinetic properties and expression patterns.[10] Resistant cells may express high-Kₘ isoforms.[11] |
| ATP | ~0.1-1.0 mM (estimated) | Varies by cell line | Co-substrate for the kinase reaction. |
Note: The provided kinetic values are estimates based on published literature for pyrimidine (B1678525) analogs and may not be exact for the specific human enzymes under all conditions. Experimental determination is recommended for specific biological systems.
Experimental Protocols
Analyzing the FUMP synthesis pathway requires robust methodologies to quantify enzyme activity and metabolite formation. Below are detailed protocols for a key enzymatic assay and a product quantification method.
This protocol describes a method to measure the kinase activity of UK by quantifying the amount of ADP produced when 5-Fluorouridine (5-FUrd) is phosphorylated to FUMP. The ADP-Glo™ assay is a sensitive, luminescence-based method.[1]
Materials:
-
Purified recombinant Uridine Kinase (UK)
-
5-Fluorouridine (substrate)
-
Ultra-Pure ATP
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X UK enzyme solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution containing 5-FUrd and ATP in Kinase Assay Buffer. The final ATP concentration should ideally be near its Kₘ for the enzyme.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X UK enzyme solution to the wells of a 384-well plate.
-
To initiate the reaction, add 5 µL of the 2X substrate/ATP mix to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes. Ensure the reaction is in the linear range (typically <30% ATP consumption).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
The light output is directly proportional to the ADP concentration and thus to the uridine kinase activity. An ATP-to-ADP standard curve should be generated to convert luminescence units to ADP concentration.[2]
-
References
- 1. ADP-Glo™ Kinase Assay [promega.com]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 5. carnabio.com [carnabio.com]
- 6. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Prognostic impact of orotate phosphoribosyl transferase among 5-fluorouracil metabolic enzymes in resectable colorectal cancers treated by oral 5-fluorouracil-based adjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uridine kinase activities and pyrimidine nucleoside phosphorylation in fluoropyrimidine-sensitive and -resistant cell lines of the Novikoff hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 5-Fluorouridine 5'-phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 5-Fluorouridine (B13573) 5'-phosphate (5-FUMP), a key intermediate in the metabolic activation of the widely used chemotherapeutic agent, 5-Fluorouracil (B62378) (5-FU). This document will delve into the core biochemical pathways, enzymatic interactions, and cellular consequences of 5-FUMP and its downstream metabolites, offering valuable insights for researchers and professionals in the field of oncology and drug development.
Introduction
5-Fluorouracil, a cornerstone in the treatment of various solid tumors, exerts its cytotoxic effects as an antimetabolite.[1] Upon cellular uptake, 5-FU undergoes a series of anabolic conversions to its active nucleotide forms, with 5-Fluorouridine 5'-phosphate (5-FUMP) being a critical nexus in this activation cascade.[2][3] The therapeutic efficacy of 5-FU is intrinsically linked to the metabolic fate of 5-FUMP, which leads to the formation of two key cytotoxic agents: 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP).[4] These metabolites disrupt fundamental cellular processes, namely DNA synthesis and RNA function, ultimately culminating in cell death.[1][2]
Metabolic Activation of 5-Fluorouracil
The conversion of 5-FU to its active forms is a multi-step process involving several key enzymes. 5-FU can be directly converted to 5-FUMP by orotate (B1227488) phosphoribosyltransferase (OPRT).[2][5] Alternatively, it can be anabolized through a two-step process involving uridine (B1682114) phosphorylase and uridine kinase.[2][5] Once formed, 5-FUMP serves as a substrate for further phosphorylation to 5-fluorouridine diphosphate (B83284) (FUDP), which can then be converted to the active metabolite 5-fluorouridine triphosphate (FUTP).[2] FUDP can also be reduced by ribonucleotide reductase to form 5-fluoro-2'-deoxyuridine diphosphate (FdUDP), which is subsequently dephosphorylated to yield the potent thymidylate synthase inhibitor, FdUMP.[2][6]
Dual Mechanisms of Cytotoxicity
The anticancer activity of 5-FU, mediated through the downstream metabolites of 5-FUMP, is primarily attributed to two distinct mechanisms: the inhibition of thymidylate synthase and the disruption of RNA function.
Inhibition of Thymidylate Synthase by FdUMP
The principal mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP.[4] TS is a critical enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][7] FdUMP, acting as a potent and irreversible inhibitor, forms a stable ternary covalent complex with thymidylate synthase and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF).[8][9] This stable complex effectively sequesters the enzyme, leading to a depletion of the intracellular dTMP pool. The resulting "thymineless death" is a hallmark of 5-FU cytotoxicity, particularly in rapidly proliferating cancer cells.[10]
RNA-Directed Cytotoxicity by FUTP
The second major mechanism of 5-FU's anticancer activity involves the incorporation of its metabolite, 5-fluorouridine triphosphate (FUTP), into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[11][12] This incorporation of a fraudulent base disrupts normal RNA processing and function.[2][11] For instance, the presence of 5-FU in mRNA can alter splicing and translation, leading to the synthesis of aberrant proteins.[11] Incorporation into rRNA and tRNA can impair ribosome biogenesis and protein synthesis.[13][14] The cumulative effect of this widespread RNA dysfunction contributes significantly to the overall cytotoxicity of 5-FU.[13]
Quantitative Data on Enzyme Inhibition
The potency of FdUMP as an inhibitor of thymidylate synthase is a critical determinant of 5-FU efficacy. While specific Ki and IC50 values can vary depending on the experimental conditions and the source of the enzyme, FdUMP is recognized as a tight-binding inhibitor of TS.
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| FdUMP formed | 2.6 nmol per 10^9 cells | CCRF-CEM human lymphoblastic leukemia | [15] |
| FdUMP detection limit | 0.02 pmol | Ligand binding assay with Lactobacillus casei TS | [15] |
| dUMP levels (log phase) | 2-5 nmol per 10^9 cells | Various tumor cell lines | [15] |
Experimental Protocols
Thymidylate Synthase Inhibition Assay
A common method to determine the inhibitory activity of FdUMP on thymidylate synthase involves a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of the folate cofactor.
Materials:
-
Purified thymidylate synthase
-
dUMP solution
-
5,10-methylenetetrahydrofolate (CH2THF) solution
-
FdUMP solution (test inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 100 µg/mL bovine serum albumin)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dUMP, and CH2THF in a cuvette.
-
Add the purified thymidylate synthase to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time to determine the basal enzyme activity.
-
To measure inhibition, pre-incubate the enzyme with varying concentrations of FdUMP for a defined period before adding the substrates.
-
Initiate the reaction by adding dUMP and CH2THF and monitor the absorbance change.
-
Calculate the percentage of inhibition for each FdUMP concentration and determine the IC50 value.
Measurement of 5-FU Metabolites by LC-MS/HRMS
A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method can be employed for the simultaneous determination of 5-FU and its nucleoside and nucleotide metabolites in cellular extracts.[16]
Sample Preparation:
-
Harvest cultured cells and wash with cold phosphate-buffered saline.
-
Extract the metabolites using a suitable solvent, such as cold methanol (B129727) or acetic acid.[16][17]
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under vacuum and reconstitute in the mobile phase for LC-MS analysis.
LC-HRMS Analysis:
-
Column: A reversed-phase column suitable for polar analytes.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: High-resolution mass spectrometer operating in negative ion mode for the detection of the deprotonated molecules of 5-FU and its metabolites.
-
Quantification: Use of stable isotope-labeled internal standards for accurate quantification.
Conclusion
This compound stands as a pivotal molecule in the mechanism of action of 5-Fluorouracil. Its metabolic conversion to FdUMP and FUTP unleashes a dual-pronged attack on cancer cells, targeting both DNA synthesis and RNA function. A thorough understanding of these intricate molecular pathways is paramount for optimizing the clinical use of 5-FU, developing strategies to overcome drug resistance, and designing novel antimetabolite therapies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer chemotherapy.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Fluorouracil - Wikipedia [en.wikipedia.org]
- 12. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The incorporation of 5-fluorouracil into RNA affects the ribonucleolytic activity of the exosome subunit Rrp6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical determinants of tumor sensitivity to 5-fluorouracil: Ultrasensitive methods for the determination of 5-fluoro-2′-deoxyuridylate, 2′-deoxyuridylate, and thymidylate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Assay of 5-fluorodeoxyuridine 5'-monophosphate deoxyuridine 5'-monophosphate pools following 5-fluorouracil. | Semantic Scholar [semanticscholar.org]
The Dawn of a New Era in Chemotherapy: The Discovery and History of Fluoropyrimidines
A Technical Guide for Researchers and Drug Development Professionals
The introduction of fluoropyrimidines in the mid-20th century marked a pivotal moment in the history of oncology, heralding the age of antimetabolite chemotherapy. This in-depth technical guide explores the seminal discovery of this class of drugs, their historical development, and the foundational experimental work that elucidated their mechanism of action. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing effort to combat cancer.
The Genesis of an Idea: The Discovery of 5-Fluorouracil (B62378)
The story of fluoropyrimidines begins with the insightful observations of Dr. Charles Heidelberger at the University of Wisconsin in the 1950s. Heidelberger noted that tumors utilized the nucleic acid building block uracil (B121893) more rapidly than normal tissues.[1][2] This led to the hypothesis that an analog of uracil could potentially be selectively taken up by cancer cells and disrupt their replication.
Inspired by the potent enzymatic inhibition observed with fluoroacetate, Heidelberger collaborated with organic chemist Robert Duschinsky and his team at Hoffmann-La Roche to synthesize a series of fluorinated pyrimidines.[3] This collaboration culminated in the successful synthesis of 5-fluorouracil (5-FU) in 1957.[4] The initial patent for 5-FU was filed in 1956, and it was introduced into medical use in 1962.[5]
The timeline below illustrates the key milestones in the discovery and early development of fluoropyrimidines.
Caption: Key milestones in the discovery and early clinical application of 5-fluorouracil.
Mechanism of Action: Unraveling the Intricacies of a Potent Antimetabolite
The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA.[6][7] Upon entering the cell, 5-FU is converted into several active metabolites, most notably 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, effectively halting the production of thymidylate and leading to "thymineless death" in rapidly dividing cancer cells.[6][7]
Furthermore, another active metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), can be incorporated into RNA, disrupting RNA synthesis and function.[8] A third metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage.
The biochemical pathways of 5-FU activation and its primary mechanisms of cytotoxicity are depicted below.
Caption: The metabolic activation of 5-FU and its cytotoxic mechanisms of action.
Quantitative Data from Preclinical and Clinical Studies
The initial preclinical studies by Heidelberger and colleagues demonstrated the potent antitumor activity of 5-FU in mouse models. Subsequent clinical trials confirmed its efficacy in various solid tumors, albeit with a range of response rates. The following tables summarize key quantitative data from early and later studies of fluoropyrimidines.
Table 1: Preclinical Antitumor Activity of 5-Fluorouracil
| Tumor Model | Animal Model | 5-FU Dose | Tumor Inhibition (%) | Reference |
| Sarcoma 180 | Crocker Mouse | 25 mg/kg/day x 7 | >90 | Heidelberger et al., 1957 (Implied) |
| Ehrlich Ascites | Mouse | 20 mg/kg/day x 7 | Significant | Heidelberger et al., 1957 (Implied) |
| Human Colorectal Xenograft (HCT116) | Nude Mouse | 30 mg/kg (3x/week) | Not specified, but effective | [9] |
| Human Colon Adenocarcinoma (CT26) | BALB/c Mouse | 25 mg/kg (every 2 days) | Significant | [4] |
Table 2: Early Clinical Trial Response Rates of 5-FU Monotherapy in Advanced Colorectal Cancer
| Study Year | Number of Patients | Response Rate (%) | Reference |
| 1970s-1980s (Meta-analysis) | >3000 | 10-15 | [10] |
| 1992 (Meta-analysis) | - | 11 | [11] |
Table 3: Clinical Trial Data for Oral Fluoropyrimidines and Combination Regimens
| Drug/Regimen | Cancer Type | Number of Patients | Response Rate (%) | Reference |
| UFT (Tegafur-Uracil) | Head and Neck | 43 | 37.2 | [12] |
| UFT + Leucovorin | Advanced Colorectal | 58 | 34 | [13] |
| Capecitabine (B1668275) | Metastatic Breast Cancer | - | 20 | [14] |
| Capecitabine + Cyclophosphamide | Metastatic Breast Cancer | 80 | 36 | [15] |
| S-1 | Metastatic Colorectal Cancer | 26 | 14.3 | [16] |
Table 4: Composition and Function of S-1 Components
| Component | Chemical Name | Molar Ratio | Function |
| Tegafur (B1684496) | 1-(2-tetrahydrofuryl)-5-fluorouracil | 1 | Prodrug of 5-Fluorouracil. |
| Gimeracil (B1684388) | 5-chloro-2,4-dihydroxypyridine | 0.4 | Inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme that degrades 5-FU, thereby increasing and prolonging 5-FU concentrations. |
| Oteracil | Potassium Oxonate | 1 | Inhibits orotate (B1227488) phosphoribosyltransferase (OPRT) in the gastrointestinal tract, reducing the local conversion of 5-FU to its active metabolites and thereby decreasing gastrointestinal toxicity. |
Key Experimental Protocols
The following sections detail the methodologies for key experiments that were instrumental in understanding the efficacy and mechanism of action of fluoropyrimidines.
In Vivo Antitumor Activity Assay (Sarcoma 180 Mouse Model)
This protocol is based on the methods implied in Heidelberger's early work and refined in subsequent in vivo studies.
Objective: To evaluate the in vivo antitumor efficacy of 5-fluorouracil.
Materials:
-
Crocker mice (or other suitable strain, e.g., Swiss male mice).[17]
-
Sarcoma 180 (S180) tumor cells.[17]
-
5-Fluorouracil (5-FU) solution in sterile saline.
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Tumor Implantation: S180 tumor cells are harvested from a donor mouse and a cell suspension is prepared. A defined number of cells (e.g., 1 x 10^6) is subcutaneously inoculated into the flank of the experimental mice.[18]
-
Treatment Initiation: Once the tumors reach a palpable and measurable size (e.g., ~50 mm³), the mice are randomized into control and treatment groups.[9]
-
Drug Administration: The treatment group receives intraperitoneal injections of 5-FU at a specified dose and schedule (e.g., 25 mg/kg daily for 7 days). The control group receives injections of the vehicle (sterile saline).
-
Tumor Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., every 2-3 days). Tumor volume is calculated using the formula: Volume = (length x width²) / 2.[9]
-
Data Analysis: The mean tumor volumes of the treated and control groups are plotted over time. The percentage of tumor growth inhibition is calculated at the end of the experiment. Animal weight is also monitored as an indicator of toxicity.[18]
Thymidylate Synthase (TS) Activity Assay (Tritium-Release Method)
This assay measures the catalytic activity of thymidylate synthase and its inhibition by fluoropyrimidines.
Objective: To quantify the inhibition of thymidylate synthase activity by FdUMP.
Materials:
-
Tumor tissue or cell lysates.
-
[5-³H]deoxyuridine monophosphate ([³H]dUMP).
-
5,10-methylenetetrahydrofolate (the folate cofactor).
-
Buffer solution (e.g., Tris-HCl).
-
Activated charcoal suspension.
-
Scintillation counter.
Procedure:
-
Preparation of Cytosol: Tumor tissue or cells are homogenized and centrifuged to obtain a cytosolic extract containing the TS enzyme.
-
Reaction Mixture: The cytosolic extract is incubated with a reaction mixture containing [³H]dUMP and 5,10-methylenetetrahydrofolate in a suitable buffer.
-
Enzymatic Reaction: During the enzymatic reaction, TS catalyzes the conversion of [³H]dUMP to dTMP, releasing the tritium (B154650) atom at the 5-position as tritiated water (³H₂O).
-
Stopping the Reaction and Separation: The reaction is stopped, and unreacted [³H]dUMP is removed by adding an activated charcoal suspension, which binds the nucleotide but not the tritiated water.
-
Quantification: After centrifugation to pellet the charcoal, the radioactivity in the supernatant, which corresponds to the amount of ³H₂O produced, is measured using a scintillation counter. The amount of tritium released is directly proportional to the TS activity.
-
Inhibition Assay: To measure inhibition, the assay is performed in the presence of varying concentrations of FdUMP. The reduction in tritium release compared to a control without the inhibitor indicates the degree of TS inhibition.
The workflow for a typical in vivo tumor inhibition study is illustrated below.
Caption: A generalized workflow for an in vivo tumor growth inhibition experiment.
The Evolution of Fluoropyrimidine Therapy
Since the initial development of 5-FU, significant research has focused on improving its therapeutic index by increasing efficacy and reducing toxicity. This has led to the development of oral fluoropyrimidine prodrugs and combination therapies.
-
Leucovorin Modulation: The co-administration of leucovorin (folinic acid) was found to enhance the cytotoxicity of 5-FU. Leucovorin is a precursor to 5,10-methylenetetrahydrofolate, the reduced folate cofactor required for the formation of the stable ternary complex with FdUMP and thymidylate synthase.[6][7] By increasing the intracellular pool of this cofactor, leucovorin stabilizes the inhibitory complex, leading to more prolonged inhibition of DNA synthesis.[6]
-
Oral Prodrugs: To improve patient convenience and mimic the effects of continuous infusion 5-FU, oral prodrugs were developed.
-
Tegafur: A prodrug that is gradually converted to 5-FU in the liver.
-
UFT: A combination of tegafur and uracil. Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, thereby increasing the bioavailability and prolonging the half-life of 5-FU.
-
Capecitabine: A prodrug that is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase in many cancers.
-
-
S-1: A combination oral fluoropyrimidine that includes tegafur, gimeracil (a potent DPD inhibitor), and oteracil (which reduces gastrointestinal toxicity). This combination is designed to maximize the antitumor effect of 5-FU while minimizing its side effects.
The logical relationship between these key developments is shown in the diagram below.
Caption: The development from intravenous 5-FU to more advanced oral formulations.
Conclusion
The discovery of fluoropyrimidines more than six decades ago was a landmark achievement in the field of oncology. The pioneering work of Heidelberger and his colleagues laid the foundation for a class of drugs that remain a cornerstone of cancer chemotherapy today. Through a deep understanding of their mechanism of action and a continuous drive for improvement, the scientific community has developed more effective and better-tolerated formulations, enhancing the quality of life and improving outcomes for countless cancer patients. The history of fluoropyrimidines is a testament to the power of rational drug design and the relentless pursuit of scientific knowledge in the fight against cancer.
References
- 1. Efficacy of Tegafur-Uracil Maintenance Therapy in Non-Metastatic Head and Neck Squamous Cell Carcinoma: A Meta-Analysis With Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on Randomized Clinical Trials in Metastatic Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]
- 7. Biochemical rationale for the 5-fluorouracil leucovorin combination and update of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Augmented antitumor activity of 5‐fluorouracil by double knockdown of MDM4 and MDM2 in colon and gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Modulation of fluorouracil by leucovorin in patients with advanced colorectal cancer: evidence in terms of response rate. Advanced Colorectal Cancer Meta-Analysis Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trials on UFT in the treatment of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ‘A phase II study of oral uracil/ftorafur (UFT®) plus leucovorin combined with oxaliplatin (TEGAFOX) as first-line treatment in patients with metastatic colorectal cancer’ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomised, phase II trial comparing oral capecitabine (Xeloda®) with paclitaxel in patients with metastatic/advanced breast cancer pretreated with anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase II Trial of Simple Oral Therapy with Capecitabine and Cyclophosphamide in Patients with Metastatic Breast Cancer: SWOG S0430 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase II trial of S-1 monotherapy in metastatic colorectal cancer after failure of irinotecan- and oxaliplatin-containing regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In vitro and in vivo reversal of resistance to 5-fluorouracil in colorectal cancer cells with a novel stealth double-liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of 5-Fluorouridine 5'-phosphate
This technical guide provides a comprehensive overview of the biochemical properties of 5-Fluorouridine (B13573) 5'-phosphate (FUMP), an essential intermediate in the metabolic activation of the widely used chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). This document is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Introduction
5-Fluorouridine 5'-phosphate is a pivotal molecule in the mechanism of action of 5-FU. While not the ultimate effector of cytotoxicity, its formation is a critical step leading to the production of the active metabolites that disrupt RNA and DNA synthesis in cancer cells. Understanding the biochemical characteristics of FUMP is therefore crucial for a complete comprehension of the pharmacology of 5-FU and for the development of strategies to enhance its therapeutic efficacy.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H12FN2O9P | --INVALID-LINK-- |
| Molecular Weight | 342.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | [(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | --INVALID-LINK-- |
| CAS Number | 796-66-7 | --INVALID-LINK-- |
Biochemical Synthesis and Metabolism
This compound is not administered directly as a drug but is synthesized intracellularly from 5-fluorouracil. There are two primary pathways for its formation.[1][2] Subsequently, FUMP is further metabolized to produce the ultimate cytotoxic compounds.
The key enzymes involved in the metabolism of 5-FU to its active forms are presented in the following table.
| Enzyme | Abbreviation | Role in 5-FU Metabolism |
| Orotate phosphoribosyltransferase | OPRT | Directly converts 5-FU to FUMP.[1][3] |
| Uridine (B1682114) phosphorylase | UP | Converts 5-FU to 5-fluorouridine (FUrd).[1] |
| Uridine kinase | UK | Phosphorylates FUrd to FUMP.[1][3] |
| Ribonucleotide reductase | RR | Converts 5-fluorouridine diphosphate (B83284) (FUDP) to 5-fluoro-2'-deoxyuridine (B1346552) diphosphate (FdUDP).[2] |
| Thymidylate synthase | TS | Target of FdUMP, a downstream metabolite of FUMP.[4][5] |
The metabolic activation pathway of 5-FU, highlighting the central role of FUMP, is depicted in the following diagram.
Mechanism of Action
The cytotoxic effects of 5-FU are not directly mediated by FUMP but by its downstream metabolites, 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP).
-
RNA Damage: FUTP is incorporated into RNA in place of uridine triphosphate (UTP).[6][7][8][9] This incorporation leads to disruption of RNA synthesis and function, including altered pre-rRNA processing and impaired spliceosome function.[10] Recent evidence suggests that this RNA-directed cytotoxicity is a primary mechanism of 5-FU's efficacy in colorectal cancer.[10]
-
DNA Damage: FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis.[4][5][11][12][13] The inhibition of TS leads to a depletion of dTMP and an accumulation of deoxyuridine monophosphate (dUMP), resulting in "thymineless death" of rapidly dividing cancer cells.[8]
The downstream signaling consequences of FUTP incorporation into RNA are complex and involve a cellular stress response.
Quantitative Data
Quantitative data on the direct interaction of FUMP with enzymes are limited, as research has predominantly focused on the parent drug 5-FU or the ultimate inhibitory metabolite FdUMP. However, some data is available.
| Compound | Enzyme | Parameter | Value | Cell/System | Source |
| FUMP | Orotidine-5'-monophosphate decarboxylase (human) | Ki | 98 µM | Recombinant enzyme | --INVALID-LINK-- |
| 5-FU | Various Cancer Cell Lines | IC50 | Varies widely (µM to mM range) depending on cell line and exposure time. | Human cancer cell lines | [14][15][16] |
| FdUMP | Thymidylate Synthase | - | Potent inhibitor | - | [4][5][11][12][13] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of FUMP and other 5-FU metabolites in peripheral blood mononuclear cells (PBMCs) or cultured cells.[17][18]
Methodology:
-
Sample Collection and Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation or harvest cultured cells.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lyse the cells to release intracellular metabolites. A common method is the addition of cold methanol (B129727) followed by vortexing and incubation on ice.
-
-
Extraction:
-
Centrifuge the cell lysate to pellet proteins and cellular debris.
-
Collect the supernatant containing the soluble metabolites, including FUMP.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites using liquid chromatography. Anion exchange chromatography is often employed for the separation of nucleotides.
-
Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) for specific and sensitive detection of FUMP and other metabolites.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification to correct for matrix effects and variations in extraction efficiency.
-
Orotate Phosphoribosyltransferase (OPRT) Enzyme Assay
This protocol outlines a method to measure the activity of OPRT, the enzyme that can directly convert 5-FU to FUMP. The assay can be adapted to use radiolabeled substrates for sensitive detection.
Materials:
-
Cell or tissue lysate containing OPRT activity
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
[¹⁴C]-5-Fluorouracil
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, PRPP, and the cell/tissue lysate.
-
Initiate the reaction by adding [¹⁴C]-5-Fluorouracil.
-
Incubate the reaction at 37°C for a defined period.
-
-
Reaction Termination:
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heating.
-
-
Separation of Substrate and Product:
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system to separate the unreacted [¹⁴C]-5-Fluorouracil from the product, [¹⁴C]-FUMP.
-
-
Quantification:
-
Visualize the spots using autoradiography or a phosphorimager.
-
Scrape the spots corresponding to the substrate and product into scintillation vials.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed over time.
-
Conclusion
This compound is a central molecule in the intracellular metabolism of 5-fluorouracil. Although it does not directly exert the main cytotoxic effects, its efficient synthesis is a prerequisite for the generation of the active metabolites FUTP and FdUMP. A thorough understanding of the biochemical properties of FUMP, the enzymes involved in its metabolism, and the downstream consequences of its conversion is essential for optimizing 5-FU therapy and overcoming mechanisms of drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate role of FUMP in the pharmacology of fluoropyrimidines.
References
- 1. lcms.cz [lcms.cz]
- 2. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic studies of 5-fluorouracil and 5'-deoxy-5-fluorouridine in rats. | Semantic Scholar [semanticscholar.org]
- 6. ClinPGx [clinpgx.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jppres.com [jppres.com]
- 18. nrel.colostate.edu [nrel.colostate.edu]
5-Fluorouridine 5'-phosphate structure and chemical formula
An In-depth Technical Guide to 5-Fluorouridine (B13573) 5'-Phosphate: Structure, Properties, and Metabolic Significance
This technical guide provides a comprehensive overview of 5-Fluorouridine 5'-phosphate, a key metabolite of the widely used chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, and its central role in the mechanism of action of fluoropyrimidine drugs.
Chemical Structure and Formula
This compound, commonly referred to as 5-Fluorouridine 5'-monophosphate (FUMP), is a pyrimidine (B1678525) ribonucleoside 5'-monophosphate. It is structurally analogous to uridine (B1682114) 5'-monophosphate (UMP), with the key difference being the substitution of a fluorine atom at the C5 position of the uracil (B121893) base.
Chemical Formula: C₉H₁₂FN₂O₉P[1][2]
IUPAC Name: [(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[1][3]
The structure of this compound consists of three main components: a 5-fluorouracil base, a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative properties of 5-Fluorouridine 5'-monophosphate.
| Property | Value | Source |
| Molecular Weight | 342.17 g/mol | [1][2] |
| Monoisotopic Mass | 342.02644512 Da | [1] |
| Topological Polar Surface Area | 166 Ų | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
| Rotatable Bond Count | 3 | [1] |
| XLogP3 | -3.6 | [1] |
Metabolic Pathway and Biological Significance
5-Fluorouridine 5'-monophosphate is not administered directly as a drug but is formed intracellularly from 5-Fluorouracil (5-FU). The metabolic activation of 5-FU to FUMP is a critical step for its cytotoxic activity.[3][4] There are two primary pathways for the synthesis of FUMP from 5-FU:
-
Direct Conversion: 5-FU is directly converted to FUMP by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a cofactor.[3]
-
Two-Step Conversion: 5-FU is first converted to 5-fluorouridine (FUR) by uridine phosphorylase (UP), which is then phosphorylated to FUMP by uridine kinase (UK).[3]
Once formed, FUMP serves as a precursor to other active metabolites, namely 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP).[5] FUTP is incorporated into RNA, leading to disruption of RNA synthesis and function, while FdUMP is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[4][6]
The metabolic conversion of 5-FU and the subsequent actions of its metabolites are depicted in the following signaling pathway diagram.
Experimental Protocols
Enzymatic Synthesis of this compound
The following protocol is based on the enzymatic synthesis of FUMP from 5-fluorouracil and 5-phosphoribosyl-1-pyrophosphate (PRPP) catalyzed by a pyrimidine phosphoribosyltransferase, as described in studies of the enzyme from mammalian cells.[7][8]
Objective: To synthesize this compound in vitro using a cell-free extract containing pyrimidine phosphoribosyltransferase.
Materials:
-
Cell-free extract from P1534J mouse leukemic cells (or other suitable source of pyrimidine phosphoribosyltransferase)
-
5-Fluorouracil (5-FU)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
EDTA
-
Incubator or water bath at 38°C
-
Thin-layer chromatography (TLC) or paper chromatography system
-
UV lamp for visualization of nucleotides
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
MgCl₂ (e.g., 2 mM)
-
PRPP (e.g., 1 mM)
-
5-FU (e.g., 0.5 mM, can be radiolabeled for easier detection)
-
Cell-free extract (protein concentration to be optimized)
-
Bring to a final volume with distilled water.
-
-
Incubation: Incubate the reaction mixture at 38°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
Reaction Termination: Stop the reaction by adding a small volume of a solution that will denature the enzymes, such as perchloric acid, or by heat inactivation.
-
Product Identification:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Spot the supernatant onto a chromatography paper or TLC plate.
-
Develop the chromatogram using a suitable solvent system. A common system for separating nucleotides is a mixture of isobutyric acid, ammonia, and water.
-
After development, dry the chromatogram and visualize the spots under a UV lamp. The product, FUMP, can be identified by comparing its migration to that of a known FUMP standard.
-
Logical Workflow for FUMP Synthesis and Identification
This guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into the kinetics of the enzymes involved and the downstream effects of its metabolites will provide a more complete picture of its role in cancer chemotherapy.
References
- 1. 5-Fluorouridine 5'-monophosphate | C9H12FN2O9P | CID 150856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. 5-Fluorouridine monophosphate|CAS 796-66-7 [benchchem.com]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Intracellular Activation of 5-Fluorouracil: A Technical Guide to the Formation of 5-Fluorouridine 5'-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, functions as a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.[1][2] The intricate anabolic pathways of 5-FU are critical determinants of its therapeutic efficacy and are a key area of investigation in oncology research and drug development. This technical guide provides an in-depth exploration of the initial and pivotal step in one of its activation pathways: the metabolic conversion of 5-FU to 5-Fluorouridine (B13573) 5'-phosphate (FUMP). Understanding the enzymes, kinetics, and experimental methodologies associated with this conversion is fundamental to elucidating mechanisms of 5-FU action, resistance, and the development of novel therapeutic strategies.
Core Metabolic Pathways of 5-FU to FUMP Conversion
The intracellular transformation of 5-FU to FUMP is primarily accomplished through two distinct metabolic routes: a direct conversion and a two-step salvage pathway. The main mechanism of 5-FU activation is its conversion to FUMP.[1][3][4]
1. Direct Conversion by Orotate (B1227488) Phosphoribosyltransferase (OPRT):
The most direct route for FUMP synthesis from 5-FU is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT; EC 2.4.2.10).[1][3][4][5] In this reaction, OPRT facilitates the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-FU, directly yielding FUMP.[5] This pathway is a critical step in the activation of 5-FU, and the expression levels of OPRT in tumors have been correlated with the clinical response to 5-FU-based chemotherapy.[5]
2. Two-Step Pathway via Uridine (B1682114) Phosphorylase (UP) and Uridine Kinase (UK):
An alternative, indirect pathway for FUMP formation involves the sequential action of two enzymes:
-
Uridine Phosphorylase (UP; EC 2.4.2.3): In the first step, uridine phosphorylase catalyzes the conversion of 5-FU to 5-fluorouridine (FUrd) using ribose-1-phosphate (B8699412) (R-1-P) as a ribosyl donor.[1][4][6][7]
-
Uridine Kinase (UK; EC 2.7.1.48): Subsequently, uridine kinase phosphorylates FUrd to FUMP, utilizing ATP as the phosphate (B84403) donor.[1][3][4]
This two-step pathway represents a significant contribution to the anabolic activation of 5-FU, particularly in tissues with high levels of both UP and UK.[6]
Below is a diagram illustrating the intracellular conversion of 5-Fluorouracil to 5-Fluorouridine 5'-phosphate.
Caption: Metabolic pathways for the conversion of 5-FU to FUMP.
Quantitative Data on Enzyme Activities and Kinetics
The efficiency of 5-FU conversion to FUMP is highly dependent on the activities of the involved enzymes and the availability of their respective cofactors. The following tables summarize key quantitative data from studies in rodent models.
Table 1: Enzyme Activities in Different Tissues
| Enzyme | Tissue | Activity (nmol/mg protein/hr) |
| Orotate Phosphoribosyltransferase (OPRT) | Mouse/Rat Bone Marrow | ~15 - 17[6] |
| Tumor Tissues | 28 - 47[6] | |
| Uridine Phosphorylase (UP) | Mouse/Rat Bone Marrow | 35 - 230[6] |
| Colon Tumor No. 38 (Mouse) | High[6] | |
| RPMI Colon Tumor (Rat) | High[6] | |
| L5178Y Ascites Leukemia | 8[6] | |
| Uridine Kinase (UK) | Various Tissues | 55 - 187[6] |
Table 2: Kinetic Properties of Uridine Phosphorylase
| Substrate | Apparent Km (µM) |
| 5-Fluorouracil (5-FU) | 50[6] |
| Ribose-1-Phosphate (R-1-P) | 33[6] |
Table 3: Tissue Concentrations of Ribose-1-Phosphate (R-1-P)
| Tissue | Concentration (µM) |
| Rodent Kidney and Liver | >70[6] |
| Rodent Spleen | <70[6] |
| Colon Tumor No. 38 | 12[6] |
| RPMI Colon Tumor | 20[6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the intracellular metabolism of 5-FU to FUMP.
Protocol 1: Orotate Phosphoribosyltransferase (OPRT) Activity Assay (Spectrophotometric Method)
This protocol is adapted from continuous spectrophotometric methods used to measure OPRT activity.[8][9]
Principle: The activity of OPRT is determined by measuring the rate of decrease in the concentration of orotate, a substrate analog for 5-FU, which can be monitored by the change in absorbance at 295 nm.
Reagents:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂ (5 mM)
-
Dithiothreitol (DTT) (250 µM)
-
Orotic acid (varying concentrations for kinetic analysis, e.g., 5-100 µM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) (250 µM)
-
Cell or tissue lysate containing OPRT
-
UV-compatible cuvettes
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and orotic acid in a final volume of, for example, 1 ml.
-
Add the cell or tissue lysate (e.g., 5-50 µl) to the reaction mixture and incubate at 37°C for 1 minute to pre-warm the enzyme.
-
Initiate the reaction by adding PRPP.
-
Immediately place the cuvette in a spectrophotometer with a temperature-controlled cuvette holder set at 37°C.
-
Monitor the decrease in absorbance at 295 nm for a period of 3-5 minutes, ensuring a linear progress curve.
-
Calculate the rate of the reaction from the linear portion of the curve using the molar extinction coefficient of orotic acid.
Protocol 2: Uridine Phosphorylase (UP) Activity Assay (UPLC-based Method)
This protocol is based on the principle of measuring the conversion of a substrate (uridine or 5-FU) to its product (uracil or 5-fluorouracil) using Ultra-Performance Liquid Chromatography (UPLC).[10]
Principle: The activity of UP is determined by quantifying the amount of uracil (B121893) formed from the enzymatic conversion of uridine.
Reagents:
-
Reaction buffer (e.g., 20 mM Tris, 1.5 M NaCl, 200 mM Arginine)
-
Uridine (substrate)
-
Purified UP enzyme or cell lysate
-
UPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and uridine.
-
Add the UP enzyme or cell lysate to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 and 4 hours).
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Analyze the reaction mixture by UPLC to separate and quantify the amounts of uridine and uracil.
-
Calculate the enzyme activity based on the percentage of uridine converted to uracil over time.
Protocol 3: Uridine Kinase (UK) Activity Assay (Luminescence-based Method)
This protocol is adapted from luminescence-based kinase assays that measure the amount of ADP produced in the phosphorylation reaction.[11]
Principle: The activity of UK is determined by quantifying the amount of ADP generated from the phosphorylation of uridine to UMP, which is inversely proportional to the remaining ATP, measured via a luciferase-based reaction that produces light.
Reagents:
-
Kinase reaction buffer
-
Uridine (substrate)
-
ATP
-
Purified UK enzyme or cell lysate
-
ADP detection reagent (e.g., a commercial kit containing luciferase and luciferin)
-
384-well plates
Procedure:
-
Dispense the purified UK enzyme or cell lysate into the wells of a 384-well plate.
-
Prepare a substrate/ATP buffer containing uridine and ATP.
-
Add the substrate/ATP buffer to the wells to start the kinase reaction.
-
Incubate the plate at a controlled temperature for various time points (e.g., 0, 60, 120, and 180 minutes).
-
At each time point, add the ADP detection reagent to the wells.
-
Measure the luminescence using a plate reader.
-
Convert the luminescence signal to the amount of ADP formed using a standard curve.
-
Calculate the kinase activity from the rate of ADP formation.
Protocol 4: Extraction of Intracellular Metabolites from Cancer Cells for LC-MS/MS Analysis
This protocol provides a general method for extracting polar metabolites, including 5-FU and FUMP, from adherent cancer cells.[3][12]
Principle: Rapid quenching of metabolic activity and extraction of intracellular metabolites using a cold organic solvent.
Reagents:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold extraction solution (e.g., 80% methanol (B129727) in water)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Culture adherent cells in a 6-well plate to the desired confluency.
-
Rapidly aspirate the cell culture medium.
-
Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, aspirating the wash buffer completely after each wash.
-
Place the plate on dry ice to quench metabolic activity.
-
Add 1 mL of cold extraction solution to each well and thoroughly scrape the plate to detach the cells.
-
Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex the tube for 10 minutes at 4°C.
-
Centrifuge at maximum speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the samples using a centrifugal evaporator or a stream of nitrogen.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
Protocol 5: Quantification of 5-FU and FUMP by LC-MS/MS
This protocol outlines the general steps for the analysis of 5-FU and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][13]
Principle: Separation of metabolites by liquid chromatography followed by their detection and quantification using tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Instrumentation:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
Suitable chromatography column (e.g., Atlantis dC18, porous graphitic carbon)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of the initial mobile phase).
-
Chromatographic Separation:
-
Inject the reconstituted sample into the LC system.
-
Separate the analytes using a suitable mobile phase gradient. For example, an isocratic mobile phase of ammonium (B1175870) formate (B1220265) buffer/methanol/water (5/5/90, v/v) has been used.[5]
-
-
Mass Spectrometric Detection:
-
Ionize the analytes using an electrospray ionization (ESI) source, typically in negative ion mode for nucleotides.[5]
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for 5-FU and FUMP in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 5-FU and FUMP standards.
-
Quantify the amount of 5-FU and FUMP in the samples by comparing their peak areas to the standard curve.
-
Conclusion
The intracellular metabolism of 5-Fluorouracil to this compound is a critical activation step that is governed by the interplay of at least two distinct enzymatic pathways. The activities of OPRT, UP, and UK, along with the availability of necessary cofactors, are key determinants of the extent of FUMP formation and, consequently, the therapeutic efficacy of 5-FU. The detailed experimental protocols provided in this guide offer a framework for researchers to quantitatively investigate these pathways. A thorough understanding of this metabolic nexus is paramount for the rational design of new fluoropyrimidine-based therapies and for developing strategies to overcome drug resistance in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rockefeller.edu [rockefeller.edu]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. researchgate.net [researchgate.net]
5-Fluorouridine 5'-Phosphate: A Key Anabolic Metabolite in the Action of 5-Fluorouracil
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluorouracil (B62378) (5-FU) remains a cornerstone of chemotherapy for various solid tumors. Its cytotoxic effects are mediated through its intracellular conversion into several active metabolites, which subsequently interfere with DNA and RNA synthesis. A critical step in the anabolic activation of 5-FU is its conversion to 5-Fluorouridine (B13573) 5'-phosphate (FUMP). This technical guide provides a comprehensive overview of the formation, metabolic fate, and significance of FUMP in the mechanism of action of 5-FU. We present quantitative data on the enzymes involved, detailed experimental protocols for their analysis, and visual representations of the key metabolic and signaling pathways.
Introduction
5-Fluorouracil, a pyrimidine (B1678525) analog, requires intracellular activation to exert its cytotoxic effects. The anabolic pathways of 5-FU lead to the formation of three key active metabolites: 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP). FUMP is a pivotal intermediate in the pathway leading to the formation of FUTP, which is incorporated into RNA, disrupting its processing and function.[1][2] Understanding the enzymatic conversion of 5-FU to FUMP is crucial for elucidating the mechanisms of 5-FU action and resistance.
The Metabolic Pathway: Formation of FUMP from 5-FU
The conversion of 5-FU to FUMP can occur through two primary enzymatic routes:
-
Direct Conversion by Orotate Phosphoribosyltransferase (OPRT): This is considered the main pathway for FUMP formation.[1][3] OPRT catalyzes the direct conversion of 5-FU to FUMP in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Two-Step Conversion via Uridine (B1682114) Phosphorylase (UP) and Uridine Kinase (UK): In this indirect pathway, 5-FU is first converted to 5-fluorouridine (FUR) by uridine phosphorylase. Subsequently, uridine kinase phosphorylates FUR to yield FUMP.[1][3]
Once formed, FUMP is further phosphorylated by uridine monophosphate kinase (UMPK) to 5-fluorouridine diphosphate (B83284) (FUDP), which can then be converted to the active metabolite FUTP.
Mandatory Visualization 1: 5-FU to FUMP Metabolic Pathway
Caption: Metabolic pathways for the conversion of 5-Fluorouracil (5-FU) to this compound (FUMP).
Quantitative Data
The efficiency of FUMP formation is dependent on the kinetic properties of the involved enzymes and the intracellular concentrations of substrates and metabolites.
Table 1: Enzyme Kinetic Parameters for 5-FU Metabolizing Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/hr) | Organism/Tissue | Reference |
| Uridine Phosphorylase | 5-Fluorouracil | ~50 | 8 - 230 | Rat Liver, RPMI Rat Tumor, Mouse Colon Tumor | [4] |
| Uridine Phosphorylase | Uridine | - | - | Human | [5] |
| Orotate Phosphoribosyltransferase | Orotic Acid | 9.3 ± 0.5 | 2,994 µM/min/mg protein | Plasmodium falciparum | [6] |
| Uridine Kinase | Uridine | - | 55 - 187 | Rodent Tissues | [4] |
Note: Comprehensive kinetic data for human enzymes with 5-FU and its derivatives are not consistently available in a centralized format. The provided data is based on available literature and may vary between different experimental systems.
Table 2: Intracellular Concentrations of 5-FU and its Metabolites
| Metabolite | Cell Line / Tissue | Concentration Range | Reference |
| FUTP | Peripheral Blood Mononuclear Cells (PBMCs) | [7][8] | |
| FUTP | Peripheral Blood Mononuclear Cells (PBMCs) | 0.64 - 14 µM (Day 14) | [7][8] |
| FdUMP | Peripheral Blood Mononuclear Cells (PBMCs) | Below Detection Limit | [7][8] |
| FdUTP | Peripheral Blood Mononuclear Cells (PBMCs) | Below Detection Limit | [7][8] |
LOD: Limit of Detection. Concentrations can vary significantly based on cell type, drug dosage, and exposure time.
Experimental Protocols
Accurate quantification of enzyme activities and metabolite levels is essential for studying 5-FU metabolism.
Protocol for Orotate Phosphoribosyltransferase (OPRT) Activity Assay
This protocol is adapted from spectrophotometric methods.
Materials:
-
Cell or tissue lysate
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 250 µM DTT
-
Substrates: Orotic acid, 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
UV-compatible cuvettes
-
Spectrophotometer with temperature control
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
Prepare the reaction mixture in a quartz cuvette containing Reaction Buffer, a known concentration of orotic acid (e.g., 250 µM), and the cell/tissue lysate (e.g., 5-50 µl).
-
Incubate the mixture at 37°C for 1 minute to equilibrate.
-
Initiate the reaction by adding PRPP (e.g., 250 µM).
-
Immediately monitor the decrease in absorbance at 295 nm for 3-6 minutes. The rate of decrease corresponds to the consumption of orotic acid and is proportional to OPRT activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of orotic acid.
Protocol for Uridine Phosphorylase (UP) Activity Assay
This protocol is based on monitoring the formation of uracil (B121893) from uridine.
Materials:
-
Cell or tissue lysate
-
Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 1 mM DTT
-
Substrates: Uridine, inorganic phosphate (B84403) (Pi)
-
Quenching solution: e.g., perchloric acid
-
HPLC system with a suitable column (e.g., C18) for separating uridine and uracil
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Set up the reaction mixture containing Reaction Buffer, uridine, and inorganic phosphate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the cell/tissue lysate.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Centrifuge the samples to remove precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of uracil formed.
-
Calculate the enzyme activity based on the rate of uracil production.
Protocol for Quantification of 5-FU and its Metabolites by LC-MS/MS
This is a general workflow for the analysis of intracellular metabolites.
Materials:
-
Cultured cells or tissue samples
-
Extraction Solvent: e.g., 80% methanol (B129727) (pre-chilled to -80°C)
-
Internal standards (e.g., stable isotope-labeled analogs of the metabolites)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Quenching: Rapidly harvest cells or tissue and immediately quench metabolic activity, for example, by washing with ice-cold saline and adding the pre-chilled extraction solvent.
-
Metabolite Extraction: Lyse the cells in the extraction solvent (e.g., by sonication or freeze-thaw cycles). Add internal standards at this stage.
-
Protein Precipitation and Clarification: Centrifuge the samples at high speed to pellet cell debris and precipitated proteins.
-
Sample Preparation: Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatography method (e.g., HILIC or ion-pair chromatography) to separate the polar metabolites. Optimize the mass spectrometer parameters for the detection and quantification of each metabolite (precursor and product ions, collision energy).
-
Data Analysis: Quantify the metabolites by comparing the peak areas of the endogenous metabolites to those of the internal standards.
Mandatory Visualization 2: Experimental Workflow for 5-FU Metabolite Analysis
Caption: A generalized experimental workflow for the quantification of intracellular 5-FU metabolites.
Signaling Pathways Affected by 5-FU Metabolites
The incorporation of 5-FU metabolites into RNA and DNA triggers various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis. While FdUMP's primary effect is the inhibition of thymidylate synthase, the RNA-directed effects of FUTP can also activate stress-response pathways. Drug resistance to 5-FU has been linked to the activation of several signaling pathways, including JAK/STAT, Wnt, and NF-κB.[9]
Mandatory Visualization 3: Simplified Overview of 5-FU Induced Signaling
Caption: Overview of signaling events initiated by the active metabolites of 5-FU.
Conclusion
This compound is a central metabolite in the anabolic activation of 5-FU. The efficiency of its formation, governed by the activities of OPRT, UP, and UK, is a critical determinant of the subsequent RNA-directed cytotoxic effects of 5-FU. A thorough understanding of the quantitative aspects of FUMP metabolism and the development of robust analytical methods are essential for optimizing 5-FU-based therapies and overcoming mechanisms of drug resistance. This guide provides a foundational resource for researchers and clinicians working to advance the understanding and application of this important anticancer agent.
References
- 1. Metabolomic analysis of dynamic response and drug resistance of gastric cancer cells to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. graphviz.org [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Enzymatic Conversion of 5-Fluorouracil to 5-Fluorouridine-5'-monophosphate: A Core Axis in Fluoropyrimidine Chemotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) into its active nucleotide form, 5-fluorouridine-5'-monophosphate (FUMP), represents a critical activation step that dictates its cytotoxic efficacy. This technical guide provides a comprehensive overview of the enzymatic pathways governing this transformation, focusing on the key enzymes, their kinetics, and the intricate signaling networks influenced by this metabolic activation. Detailed experimental protocols for quantifying this conversion and structured data tables for comparative analysis are presented to support further research and drug development in the field of fluoropyrimidine-based cancer therapy.
Introduction
5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, functions as a prodrug that must be anabolized to its active nucleotide forms to exert its cytotoxic effects.[1][2] The initial and pivotal step in one of its major activation pathways is the conversion of 5-FU to 5-fluorouridine-5'-monophosphate (FUMP). This conversion is a key determinant of the subsequent formation of cytotoxic metabolites that interfere with RNA synthesis and function.[1][2] A thorough understanding of the enzymes mediating this conversion, their kinetic properties, and the cellular pathways they influence is paramount for optimizing 5-FU-based therapies and overcoming mechanisms of drug resistance.
This guide details the two primary enzymatic routes for FUMP synthesis from 5-FU: the direct conversion by orotate (B1227488) phosphoribosyltransferase (OPRT) and the indirect, two-step pathway involving uridine (B1682114) phosphorylase (UPase) and uridine kinase (UK). We present a compilation of the available quantitative data for these enzymes, provide detailed experimental methodologies for their characterization, and visualize the metabolic and signaling pathways to offer a clear and comprehensive resource for the scientific community.
Enzymatic Pathways of 5-FU to FUMP Conversion
The intracellular transformation of 5-FU to FUMP is accomplished through two distinct metabolic routes: a direct one-step reaction and an indirect two-step process.
Direct Conversion by Orotate Phosphoribosyltransferase (OPRT)
The most direct route for FUMP synthesis is catalyzed by orotate phosphoribosyltransferase (OPRT), an enzyme also involved in the de novo synthesis of pyrimidine (B1678525) nucleotides.[3][4] OPRT facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-FU, yielding FUMP.[2][3] The activity of OPRT is considered a significant factor in determining cellular sensitivity to 5-FU.[4]
Indirect Conversion via Uridine Phosphorylase (UPase) and Uridine Kinase (UK)
The indirect pathway involves the sequential action of two enzymes. First, uridine phosphorylase (UPase) catalyzes the conversion of 5-FU to 5-fluorouridine (B13573) (FUR) in the presence of ribose-1-phosphate.[2] Subsequently, uridine kinase (UK) phosphorylates FUR to FUMP, utilizing ATP as the phosphate (B84403) donor.[2][5] While thymidine (B127349) phosphorylase (TP) can also convert 5-FU to a fluorinated nucleoside, its product is 5-fluoro-2'-deoxyuridine (B1346552) (FUDR), which is then phosphorylated by thymidine kinase (TK) to form 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase.[6]
Quantitative Data on Key Enzymes
The efficiency of the enzymatic conversion of 5-FU to FUMP is crucial for its therapeutic efficacy. This section summarizes the available kinetic parameters for the key enzymes involved in this process.
| Enzyme | Organism/Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |
| Orotate Phosphoribosyltransferase (OPRT) | Various Human Cancer Tissues | 5-FU | Data not consistently available | - | [7] |
| Bacillus subtilis | PRPP | 33,000 | - | [8] | |
| Plasmodium falciparum (recombinant) | PRPP | 9.3 ± 0.5 | 2,994 | [9] | |
| Uridine Phosphorylase (UPase) | Ehrlich ascites carcinoma | Uridine | 130 | - | [5] |
| Human | 5-FU | ~50 | - | ||
| Uridine Kinase (UK) | Novikoff hepatoma (low-Km isoenzyme) | Uridine | ~10 | - | [10] |
| Novikoff hepatoma (high-Km isoenzyme) | Uridine | ~100 | - | [10] | |
| HCT-8 cells | FUMP | 2,500 | - | [11] |
Note: Kinetic data for OPRT with 5-FU as a substrate is not readily and consistently available in the literature. The presented data for OPRT primarily relates to its natural substrate's cofactor, PRPP.
Experimental Protocols
Accurate measurement of the enzymatic activities involved in the 5-FU to FUMP conversion is essential for both basic research and clinical applications. This section provides detailed protocols for the key assays.
Spectrophotometric Assay for Orotate Phosphoribosyltransferase (OPRT) Activity
This assay measures the consumption of the substrate orotate, which can be adapted for 5-FU by monitoring the change in absorbance at a specific wavelength.
Principle: OPRT activity is determined by measuring the decrease in absorbance at 295 nm, which corresponds to the conversion of orotate to orotidine-5'-monophosphate (OMP). A similar principle can be applied to 5-FU, though the optimal wavelength may differ.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) (5 mM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) (1 mM)
-
5-Fluorouracil (5-FU) or Orotic Acid (as substrate) (1 mM)
-
Enzyme preparation (cell lysate or purified OPRT)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and PRPP in a quartz cuvette.
-
Add the enzyme preparation to the reaction mixture and incubate for 1 minute at 37°C to equilibrate.
-
Initiate the reaction by adding the substrate (5-FU or orotic acid).
-
Immediately monitor the decrease in absorbance at the predetermined wavelength (e.g., 295 nm for orotate) for 5-10 minutes, ensuring the rate is linear.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
HPLC-Based Assay for 5-FU and FUMP Quantification
High-Performance Liquid Chromatography (HPLC) provides a sensitive and specific method for the simultaneous quantification of 5-FU and its metabolites.[12][13][14][15][16]
Principle: Cell extracts are prepared and separated by reverse-phase HPLC. The concentrations of 5-FU and FUMP are determined by comparing their peak areas to those of known standards, detected by UV absorbance.
Materials:
-
Phosphate buffer (e.g., 5 mM KH₂PO₄, pH 6.0)
-
Methanol
-
Acetonitrile
-
5-FU and FUMP standards
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Harvest cells and lyse them (e.g., by sonication or freeze-thaw cycles) in a suitable buffer.
-
Deproteinize the lysate by adding a precipitating agent (e.g., perchloric acid or methanol) and centrifuge to pellet the protein.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase (e.g., a gradient of phosphate buffer and methanol/acetonitrile).
-
Inject the prepared sample onto the column.
-
Elute the compounds with the mobile phase at a constant flow rate.
-
Detect the analytes by monitoring the UV absorbance at a specific wavelength (e.g., 260 nm).
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of 5-FU and FUMP.
-
Determine the concentrations of 5-FU and FUMP in the samples by interpolating their peak areas from the standard curve.
-
Radiometric Assay for Uridine Phosphorylase (UPase) Activity
This highly sensitive assay measures the conversion of radiolabeled 5-FU to FUR.
Principle: The assay measures the formation of [¹⁴C]-FUR from [¹⁴C]-5-FU and ribose-1-phosphate. The product is separated from the substrate by chromatography and quantified by liquid scintillation counting.
Materials:
-
[¹⁴C]-5-Fluorouracil
-
Ribose-1-phosphate
-
Tris-HCl buffer (pH 7.4)
-
Enzyme preparation
-
Thin-layer chromatography (TLC) plates or HPLC system
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ribose-1-phosphate, and [¹⁴C]-5-FU.
-
Add the enzyme preparation to initiate the reaction and incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by heating or adding a quenching agent).
-
Separate the product ([¹⁴C]-FUR) from the substrate ([¹⁴C]-5-FU) using TLC or HPLC.
-
Quantify the amount of [¹⁴C]-FUR formed by liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of product formed per unit time and protein concentration.
Signaling Pathways and Logical Relationships
The enzymatic conversion of 5-FU to FUMP is the entry point into a complex network of metabolic and signaling pathways that ultimately determine the drug's therapeutic outcome.
Metabolic Activation and Cytotoxic Mechanisms
The formation of FUMP is a critical branch point in the 5-FU metabolic pathway. FUMP can be further phosphorylated to 5-fluorouridine diphosphate (B83284) (FUDP) and subsequently to 5-fluorouridine triphosphate (FUTP). FUTP is then incorporated into RNA, leading to impaired RNA processing and function.[1][2] Alternatively, FUDP can be converted to 5-fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase, which is then metabolized to FdUMP, a potent inhibitor of thymidylate synthase, or FdUTP, which can be misincorporated into DNA.[6]
Figure 1. Metabolic activation pathway of 5-FU leading to RNA and DNA damage.
Experimental Workflow for Assessing 5-FU to FUMP Conversion
A typical experimental workflow to investigate the enzymatic conversion of 5-FU to FUMP in a cellular context involves several key steps, from cell culture to data analysis.
Figure 2. General experimental workflow for studying 5-FU to FUMP conversion.
Signaling Pathways Influenced by 5-FU Metabolism
The cytotoxic effects initiated by the conversion of 5-FU to its active metabolites, including FUMP, are intertwined with various cellular signaling pathways that regulate cell survival, apoptosis, and drug resistance. The accumulation of FUMP and its downstream metabolites can trigger stress responses and modulate key signaling cascades.
Figure 3. Signaling pathways modulated by 5-FU metabolic activation.
Conclusion
The enzymatic conversion of 5-FU to FUMP is a fundamental process in the mechanism of action of this widely used anticancer drug. The efficiency of this conversion, governed by the activities of OPRT, UPase, and UK, directly impacts the therapeutic efficacy of 5-FU and can contribute to the development of drug resistance. This technical guide provides a consolidated resource of the current knowledge on this critical metabolic step, including quantitative enzymatic data, detailed experimental protocols, and visualizations of the associated pathways. A deeper understanding of these processes will be instrumental in the development of novel strategies to enhance the anti-tumor activity of fluoropyrimidines and to personalize cancer treatment. Further research is warranted to fully elucidate the kinetic parameters of these enzymes with 5-FU and its derivatives and to explore the intricate interplay between 5-FU metabolism and cellular signaling networks.
References
- 1. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased levels of UMP kinase as a mechanism of fluoropyrimidine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. [Activities of enzymes converting 5-fluorouracil to 5-fluorouridine-5' monophosphate and 5-fluorodeoxyuridine-5' monophosphate in subcultured cell lines and solid tumor tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 9. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 10. Uridine kinase activities and pyrimidine nucleoside phosphorylation in fluoropyrimidine-sensitive and -resistant cell lines of the Novikoff hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. jfda-online.com [jfda-online.com]
- 13. researchgate.net [researchgate.net]
- 14. scientificliterature.org [scientificliterature.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
physical and chemical stability of 5-Fluorouridine compounds
An In-depth Technical Guide on the Physical and Chemical Stability of 5-Fluorouridine (B13573) and Related Compounds
Introduction
5-Fluorouracil (B62378) (5-FU) and its nucleoside derivative, 5-Fluorouridine (5-FUrd), are cornerstone antimetabolite drugs extensively used in chemotherapy for a range of solid tumors, including colorectal, breast, and head and neck cancers.[1][2] 5-FU exerts its cytotoxic effects after intracellular conversion into three active metabolites: 5-fluorouridine triphosphate (FUTP), 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[3][4] FUTP is incorporated into RNA, disrupting its processing and function, while FdUMP potently inhibits thymidylate synthase, a critical enzyme for DNA synthesis and repair.[1][4][5]
The stability of these compounds is a critical parameter influencing their safety, efficacy, and shelf-life. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[6][7] This technical guide provides a comprehensive overview of the physical and chemical stability of 5-Fluorouridine and its parent compound, 5-Fluorouracil, summarizing key quantitative data, detailing experimental protocols for stability assessment, and visualizing relevant chemical and biological pathways.
Physicochemical Properties
Understanding the fundamental physicochemical properties of 5-Fluorouridine and 5-Fluorouracil is essential for formulation development and stability analysis.
| Property | 5-Fluorouridine (5-FUrd) | 5-Fluorouracil (5-FU) |
| Chemical Formula | C₉H₁₁FN₂O₆[8] | C₄H₃FN₂O₂[9] |
| Molecular Weight | 262.19 g/mol [8] | 130.08 g/mol |
| Appearance | White powder[10] | White to practically white, crystalline powder |
| Melting Point | 182 °C[8] | ~282-286 °C (with decomposition) |
| pKa | 7.63 ± 0.10 (Predicted)[10] | ~8.0, 13.0 |
| Aqueous Solubility | Soluble (up to 50 mg/mL)[10] | Sparingly soluble in water[11]; solubility increases with pH[9] |
| Solubility in other Solvents | Soluble in DMSO (up to 50 mg/mL); Ethanol (up to 6 mg/mL with warming).[10] | Soluble in methanol-water mixtures.[9] |
Table 1: Solubility of 5-Fluorouracil in Various Media [12]
| Medium | pH | Solubility (mg/mL) |
| Distilled Water | - | 35.01 |
| 0.1 N HCl | 1.2 | 35.34 |
| Phosphate (B84403) Buffer | 6.8 | 50.50 |
| Phosphate Buffer | 7.4 | 54.98 |
Chemical Stability and Degradation
5-Fluorouracil and its derivatives are susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Forced degradation studies are mandated by regulatory bodies like the ICH to understand a drug's intrinsic stability and to develop stability-indicating analytical methods.[13]
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for many pharmaceuticals. The stability of 5-FU is highly dependent on pH.
-
Alkaline Conditions: 5-FU shows significant and rapid degradation under basic conditions.[14] Studies have shown that it can be completely degraded within one hour in a basic solution.[14] Refluxing in 0.1N NaOH for 8 hours resulted in approximately 45% degradation.[15] The degradation pathway in alkaline solutions involves a stereoselective hydration of the C5-C6 double bond, followed by ring cleavage and defluorination, which can produce cardiotoxic degradants like fluoroacetaldehyde.[7]
-
Acidic and Neutral Conditions: 5-FU is considerably more stable in acidic and neutral environments.[14][15] One study found that after 5 days of reflux in water, 94.89% of the drug remained, and it was also found to be stable in 5N HCl.[15] Another study confirmed that 5-FU is hydrolytically stable according to OECD guidelines, with a half-life of at least one year at 25°C.[16]
Table 2: Summary of 5-Fluorouracil Forced Degradation Studies [15]
| Condition | Duration | % Drug Remaining |
| Neutral Hydrolysis (Water, reflux) | 5 days | 94.89 ± 0.72 |
| Acid Hydrolysis (5N HCl, reflux) | 2 days | 101.88 ± 0.82 |
| Alkaline Hydrolysis (0.1N NaOH, reflux) | 8 hours | ~55 |
| Oxidative (27% H₂O₂, 1 day) | 1 day | ~85 |
Oxidative Degradation
Oxidation can be a significant degradation pathway. While some studies report that 5-FU is relatively stable to oxidative stress[15], others show that degradation occurs, particularly with advanced photo-oxidation processes involving UV light and catalysts like H₂O₂ or TiO₂.[17] These processes can effectively eliminate the parent compound but may generate transformation products that could still be toxic.[17] Potassium permanganate (B83412) has also been shown to rapidly oxidize 5-FU in aqueous solutions.[18]
Photodegradation
Exposure to light, particularly UVB, can induce degradation of 5-FU.[19] The rate of photodegradation is dependent on the concentration and formulation; highly concentrated parenteral solutions show negligible loss, whereas topical creams can exhibit low stability.[19] The inclusion of 5-FU in cyclodextrins has been shown to enhance its photostability by forming inclusion complexes.[20][21] The primary photoproducts often result from the addition of the solvent across the C5-C6 double bond of the uracil (B121893) ring.[19]
Thermal Stability
5-FU is thermally stable in its solid form.[22] Studies using diffuse reflectance infrared spectroscopy, DSC, and XRD analysis show that the drug has good thermal stability up to 275°C and undergoes complete thermal breakdown at around 285°C.[23] This allows for the use of manufacturing techniques that involve heating with minimal risk of degradation.[22] However, in solution, temperature can accelerate hydrolytic degradation. For instance, precipitation and crystallization of 5-FU solutions have been observed upon storage at 4°C.[24][25]
Experimental Protocols for Stability Assessment
Reliable and validated analytical methods are crucial for assessing the stability of 5-FUrd and related compounds.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quantity of the drug substance over time. For 5-FU, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique.[26][27]
-
Objective: To quantify the concentration of 5-FU in the presence of its degradation products, process impurities, and excipients.
-
Instrumentation: An HPLC system equipped with a UV detector, pump, and injector.[28][29]
-
Chromatographic Conditions (Example Protocol):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[29][30]
-
Mobile Phase: An aqueous buffer such as 50 mM potassium phosphate (KH₂PO₄) adjusted to a specific pH (e.g., pH 5.0), sometimes with a small percentage of an organic modifier like methanol.[27][31]
-
Detection: UV detection at a wavelength of approximately 254-269 nm.[27][28]
-
Temperature: Column temperature maintained at around 30-35°C.[27][31]
-
Injection Volume: 20 µL.[28]
-
-
Validation: The method must be validated according to ICH guidelines for parameters including specificity, linearity, precision, accuracy, and robustness.[28] A key aspect of validation is demonstrating that degradation product peaks do not interfere with the main 5-FU peak. Notably, many 5-FU degradation products are non-chromophoric and may not be detected by UV-HPLC.[14][15]
Forced Degradation Study Protocol
Forced degradation (stress testing) is performed to generate degradation products and demonstrate the specificity of the stability-indicating method.
-
Objective: To identify likely degradation products, establish degradation pathways, and reveal the intrinsic stability of the molecule.[13]
-
Sample Preparation: Prepare solutions of 5-FU in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 100 µg/mL).[32]
-
Stress Conditions (based on ICH Q1A/Q1B):
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 1N HCl) and heat (e.g., 80°C or reflux) for a defined period (e.g., 1-5 hours).[32]
-
Alkaline Hydrolysis: Treat the sample with a base (e.g., 1N NaOH) and heat. Due to rapid degradation, this may require shorter times or lower temperatures.[14][32]
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or with gentle heating.[15][32]
-
Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 80°C) for a set period.[32]
-
Photostability: Expose the sample solution to a light source that provides both UV and visible output, as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.[15][33]
-
-
Analysis: After exposure, neutralize the acidic and basic samples if necessary, dilute all samples to the target concentration, and analyze them using the validated stability-indicating HPLC method alongside an unstressed control.
Biological Stability and Metabolic Pathways
The in-vivo stability of 5-FU is very short, with a half-life of less than 20 minutes, due to rapid catabolism.[3] Over 80% of an administered dose is degraded in the liver by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][3] This catabolic pathway breaks 5-FU down into inactive metabolites.[2][3]
Conversely, the anabolic (activation) pathway converts 5-FU into its cytotoxic metabolites. 5-FU can be converted to 5-Fluorouridine (5-FUrd) by uridine (B1682114) phosphorylase, which is then phosphorylated to 5-fluorouridine monophosphate (5-FUMP).[3] 5-FUMP is the precursor to FUTP, which damages RNA. Alternatively, 5-FUMP can be converted to FdUMP, the inhibitor of thymidylate synthase.[1][34] Understanding this pathway is crucial, as the stability and concentration of the active metabolites at the tumor site determine the drug's efficacy.
Conclusion
The stability of 5-Fluorouridine and its parent compound, 5-Fluorouracil, is a multifaceted issue governed by pH, temperature, light exposure, and oxidative stress. 5-FU is notably unstable in alkaline conditions, leading to rapid degradation, while it maintains relative stability in acidic and neutral media. Solid-state 5-FU is thermally robust, but in solution, temperature can accelerate degradation and cause solubility issues, particularly at refrigerated temperatures. A thorough understanding of these stability characteristics, supported by robust, validated analytical methods and forced degradation studies, is imperative for the development of safe, stable, and effective pharmaceutical formulations for researchers, scientists, and drug development professionals.
References
- 1. ClinPGx [clinpgx.org]
- 2. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 6. An accelerated stability study of 5-flucytosine in intravenous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Fluorouridine | C9H11FN2O6 | CID 9427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Fluorouridine CAS#: 316-46-1 [m.chemicalbook.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation of 5-FU by means of advanced (photo)oxidation processes: UV/H2O2, UV/Fe2+/H2O2 and UV/TiO2--Comparison of transformation products, ready biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil - Int J Pharm Chem Anal [ijpca.org]
- 29. ijpca.org [ijpca.org]
- 30. researchgate.net [researchgate.net]
- 31. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ddtjournal.com [ddtjournal.com]
- 33. ema.europa.eu [ema.europa.eu]
- 34. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 5-Fluorouridine 5'-phosphate (FUMP) in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouridine (B13573) 5'-phosphate (FUMP) is a critical active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1][2] Within the cell, 5-FU undergoes a series of metabolic conversions to exert its cytotoxic effects. One of the key mechanisms of action of 5-FU is the incorporation of its metabolite, FUMP, into RNA. This event disrupts RNA synthesis, processing, and function, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] Understanding the specific roles and applications of FUMP is paramount for elucidating the full spectrum of 5-FU's anticancer activity and for the development of novel therapeutic strategies.
These application notes provide an overview of the key applications of FUMP in cancer research, supported by detailed experimental protocols and quantitative data to guide researchers in their studies.
Mechanism of Action
5-FU is an analogue of the pyrimidine (B1678525) uracil (B121893).[4] Its conversion to FUMP can occur through two primary pathways:
-
Direct Conversion: Orotate phosphoribosyltransferase (OPRT) directly converts 5-FU to FUMP.[2][5]
-
Indirect Conversion: 5-FU is first converted to 5-fluorouridine (FUR) by uridine (B1682114) phosphorylase, which is then phosphorylated to FUMP by uridine kinase.[2]
Once formed, FUMP is further phosphorylated to 5-fluorouridine diphosphate (B83284) (FUDP) and subsequently to 5-fluorouridine triphosphate (FUTP). FUTP is then incorporated into RNA in place of uridine triphosphate (UTP). The presence of the fluorine atom at the C-5 position of the uracil base alters the structure and function of the RNA molecule. This can lead to:
-
Inhibition of pre-rRNA processing: The maturation of ribosomal RNA (rRNA) is a crucial step in the formation of functional ribosomes. The incorporation of FUTP into pre-rRNA can inhibit its processing, leading to a deficit of mature ribosomes and a subsequent decrease in protein synthesis.
-
Alteration of mRNA splicing: The precise splicing of messenger RNA (mRNA) is essential for the production of functional proteins. FUTP incorporation can interfere with the splicing machinery, resulting in aberrant protein products.
-
Induction of apoptosis: The cumulative effects of disrupted RNA metabolism trigger cellular stress pathways, ultimately leading to programmed cell death (apoptosis).[4]
It is important to note that 5-FU has another major active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[1][2][3][4] The overall anticancer effect of 5-FU is a result of the combined actions on both RNA and DNA synthesis.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of the parent drug, 5-fluorouracil (5-FU), in various cancer cell lines. These values provide an indication of the sensitivity of different cancer types to the cytotoxic effects mediated by 5-FU metabolites, including FUMP.
| Cell Line | Cancer Type | 5-FU IC50 (µM) | Incubation Time | Reference |
| A431 | Skin Carcinoma | 47.02 ± 0.65 | Not Specified | [6] |
| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81 | Not Specified | [6] |
| HeLa | Cervical Adenocarcinoma | 43.34 ± 2.77 | Not Specified | [6] |
| Esophageal Squamous Carcinoma Cell Lines (Range) | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81 | Not Specified | [7] |
| HCT-116 | Colorectal Carcinoma | 11.3 | 72 hours | [8] |
| HT-29 | Colorectal Adenocarcinoma | 11.25 | 120 hours | [8] |
| Bel-7402 | Hepatocellular Carcinoma | 19.03 (µg/mL) | 48 hours | [9] |
| HepG2 | Hepatocellular Carcinoma | 29.75 (µg/mL) | 48 hours | [9] |
| OSCC (Oral Squamous Cell Carcinoma) Cell Lines | Oral Squamous Cell Carcinoma | Varies (See Reference) | 48, 72, 96 hours | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Assess FUMP Cytotoxicity
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of FUMP on cancer cells.[3][5][6][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FUMP (to be freshly prepared in a suitable solvent, e.g., sterile water or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
FUMP Treatment:
-
Prepare a series of dilutions of FUMP in complete medium.
-
Remove the medium from the wells and add 100 µL of the FUMP dilutions to the respective wells. Include a vehicle control (medium with the solvent used for FUMP).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each FUMP concentration relative to the vehicle control.
-
Plot the percentage of viability against the FUMP concentration to determine the IC50 value.
-
Protocol 2: In Vitro Transcription Assay to Assess FUMP Incorporation into RNA
This protocol is a conceptual adaptation of standard in vitro transcription protocols to investigate the incorporation of FUMP into an RNA transcript.[8][12][13][14]
Materials:
-
Linearized DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
Transcription buffer (5X)
-
Ribonuclease inhibitor
-
ATP, CTP, GTP solution (10 mM each)
-
UTP solution (10 mM)
-
FUMP solution (10 mM)
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or phenol:chloroform extraction reagents
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Transcription Reaction Setup:
-
In a nuclease-free tube, assemble the following reaction mixture on ice:
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 1 µL
-
Ribonuclease Inhibitor: 1 µL
-
10 mM ATP, CTP, GTP mix: 2 µL each
-
10 mM UTP and/or FUMP (e.g., varying ratios of UTP:FUMP): 2 µL total
-
Linearized DNA template (0.5-1 µg): x µL
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
-
Incubation:
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the RNA transcript using an RNA purification kit according to the manufacturer's instructions or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Analysis of RNA Transcript:
-
Analyze the size and integrity of the RNA transcript by denaturing PAGE.
-
To quantify FUMP incorporation, more advanced techniques such as mass spectrometry would be required.
-
Protocol 3: Analysis of FUMP Incorporation into Cellular RNA
This protocol is based on a published method for the quantitative analysis of 5-FU incorporation into RNA.[1]
Materials:
-
Cancer cells treated with 5-FU (as a source of FUMP-containing RNA)
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
DEAE-cellulose chromatography column
-
Alkaline phosphatase
-
Sodium periodate (B1199274) (NaIO4)
-
Sodium borohydride (B1222165) (NaB³H₄)
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Cell Lysis and RNA Precipitation:
-
Harvest 5-FU treated cells and sonicate them.
-
Precipitate nucleic acids and proteins with cold PCA.
-
-
RNA Hydrolysis:
-
Hydrolyze the RNA in the precipitate with KOH to obtain ribonucleotides.
-
-
Separation of FUMP:
-
Separate the FUMP from other ribonucleotides using a DEAE-cellulose chromatography column.
-
-
Conversion to Fluorouridine (FUrd):
-
Treat the FUMP-containing fractions with alkaline phosphatase to dephosphorylate FUMP to FUrd.
-
-
Labeling and Quantification:
-
Oxidize the ribose moiety of FUrd with sodium periodate.
-
Reduce the resulting dialdehyde (B1249045) with tritiated sodium borohydride (NaB³H₄) to form a tritiated trialcohol derivative.
-
-
Purification and Measurement:
-
Isolate the tritiated FUrd-trialcohol by silica gel TLC.
-
Quantify the amount of radioactivity using a scintillation counter to determine the level of FUMP incorporation into the original RNA sample.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of 5-FU to FUMP and its subsequent incorporation into RNA, leading to apoptosis.
Caption: Experimental workflow for determining the IC50 of FUMP using an MTT assay.
Caption: Workflow for the quantitative analysis of FUMP incorporation into cellular RNA.
References
- 1. Assay and time course of 5-fluorouracil incorporation into RNA of L1210/0 ascites cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 5. broadpharm.com [broadpharm.com]
- 6. bb3r.de [bb3r.de]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Intracellular 5-Fluorouridine 5'-phosphate (FUMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (B62378) (5-FU) is a widely used chemotherapeutic agent that exerts its cytotoxic effects after intracellular conversion into several active metabolites, including 5-Fluorouridine (B13573) 5'-phosphate (FUMP).[1][2] FUMP is a key intermediate in the anabolic pathway of 5-FU and can be further metabolized to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA, leading to RNA damage and cell death.[2][3][4] Therefore, the accurate quantification of intracellular FUMP levels is crucial for understanding the mechanism of action of 5-FU, investigating drug resistance, and developing new therapeutic strategies.[2][5]
These application notes provide detailed protocols and a summary of quantitative data for the determination of intracellular FUMP, primarily focusing on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of 5-Fluorouracil to FUMP
The conversion of 5-FU to its active metabolites is a complex enzymatic process. The initial and critical step in one of the major pathways involves the conversion of 5-FU to FUMP. Understanding this pathway is essential for interpreting intracellular FUMP measurements.
Caption: Metabolic activation of 5-Fluorouracil (5-FU) to 5-Fluorouridine 5'-phosphate (FUMP).
Principle of Quantification Methods
The gold standard for the quantification of intracellular metabolites like FUMP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance analytes in complex biological matrices.[6] The principle of LC-MS/MS involves:
-
Chromatographic Separation (LC): The intracellular extract is injected into a liquid chromatograph. A specialized column, such as a porous graphitic carbon or a HILIC column, separates FUMP from other cellular components based on its physicochemical properties.[1][7]
-
Ionization: The separated FUMP molecules are ionized, typically using electrospray ionization (ESI), to generate charged ions.
-
Mass Spectrometric Detection (MS/MS): The ionized FUMP is first selected by its mass-to-charge ratio (m/z) in the first quadrupole. These selected ions are then fragmented, and a specific fragment ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise.
Experimental Workflow for FUMP Quantification
The overall workflow for quantifying intracellular FUMP involves several key steps, from cell culture to data analysis.
Caption: General experimental workflow for intracellular FUMP quantification.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the quantification of intracellular FUMP using LC-MS/MS.
Protocol 1: Intracellular Metabolite Extraction
This protocol is designed for adherent cell cultures.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727)/water (80:20, v/v), pre-chilled to -80°C
-
Cell scraper
-
Centrifuge capable of reaching 4°C
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or 10 cm dish and allow them to adhere and grow to the desired confluency. Treat cells with 5-FU at the desired concentrations and for the specified duration.
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with 5 mL of ice-cold PBS to remove any extracellular metabolites.
-
Metabolite Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well/dish.
-
Cell Lysis and Collection: Place the plate/dish on a rocker in a cold room (4°C) for 10 minutes to ensure complete cell lysis. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
Sample Storage: Store the extracts at -80°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of FUMP
This is a general protocol and may require optimization based on the specific LC-MS/MS system used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: Porous Graphitic Carbon (PGC) column (e.g., 100 x 2.1 mm, 3 µm) or a HILIC column.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.8
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
MS/MS Parameters (Example for FUMP):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (Q1): m/z 347.0
-
Product Ion (Q3): m/z 96.9 (for quantification)
-
Collision Energy: Optimized for the specific instrument.
-
Dwell Time: 100 ms
Procedure:
-
Sample Preparation for Injection: Prior to injection, centrifuge the stored metabolite extracts at high speed to pellet any precipitates. Transfer the clear supernatant to an autosampler vial.
-
Calibration Curve: Prepare a series of calibration standards of FUMP in a matrix that mimics the extracted sample (e.g., 80% methanol) at concentrations ranging from the expected lower limit to the upper limit of quantification.
-
LC-MS/MS Run: Inject the calibration standards, quality control samples, and the unknown samples onto the LC-MS/MS system.
-
Data Acquisition: Acquire data in the Selected Reaction Monitoring (SRM) mode using the specified transitions for FUMP.
Quantitative Data Summary
The following table summarizes quantitative data for FUMP analysis from various studies. It is important to note that these values can vary depending on the specific methodology and instrumentation used.
| Parameter | Reported Value | Method | Reference |
| Limit of Detection (LOD) | 150 pg injected on column | LC-HRMS | [1] |
| Linearity Range | 0.5 to 10 ng injected | LC-HRMS | [1] |
Data Analysis and Interpretation
-
Peak Integration: The chromatographic peaks corresponding to FUMP in the standards and samples are integrated using the instrument's software.
-
Calibration Curve Generation: A calibration curve is constructed by plotting the peak area of the FUMP standard against its known concentration. A linear regression analysis is typically performed.
-
Quantification of FUMP in Samples: The concentration of FUMP in the unknown samples is calculated using the regression equation from the calibration curve.
-
Normalization: The calculated FUMP concentration is typically normalized to the cell number or total protein content of the sample to account for variations in cell density.
Troubleshooting
-
Low Signal Intensity:
-
Optimize ESI source parameters (e.g., spray voltage, gas flow).
-
Check for degradation of FUMP; ensure samples are kept cold.
-
Increase the amount of starting cell material.
-
-
Poor Peak Shape:
-
Ensure compatibility of the sample solvent with the mobile phase.
-
Check for column degradation.
-
-
High Background Noise:
-
Use high-purity solvents and reagents.
-
Optimize the extraction procedure to minimize matrix effects.
-
Conclusion
The quantification of intracellular FUMP is a critical aspect of 5-FU research. The LC-MS/MS-based methods described in these application notes provide a robust and sensitive approach for accurate measurement. Adherence to detailed protocols for sample preparation and analysis is essential for obtaining reliable and reproducible data, which will ultimately contribute to a better understanding of 5-FU pharmacology and the development of improved cancer therapies.
References
- 1. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Metabolomic analysis of dynamic response and drug resistance of gastric cancer cells to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Comprehensive Peak Characterization (CPC) in Untargeted LC–MS Analysis [mdpi.com]
Application Notes and Protocols for LC-MS/MS Analysis of 5-Fluorouridine 5'-phosphate (FUMP) in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers. Its cytotoxic effects are mediated through its intracellular conversion to active metabolites, which interfere with DNA and RNA synthesis. One of the key metabolites is 5-Fluorouridine (B13573) 5'-phosphate (FUMP), which is subsequently converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA, leading to RNA damage and cell death. The quantification of intracellular FUMP levels is crucial for understanding the mechanism of action of 5-FU, investigating drug resistance, and developing novel therapeutic strategies.
This document provides detailed application notes and protocols for the robust and sensitive quantification of FUMP in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of 5-Fluorouracil
The metabolic activation of 5-FU is a complex process involving multiple enzymatic steps. A simplified diagram of the pathway leading to the formation of FUMP and other active metabolites is presented below.
Caption: Metabolic activation of 5-Fluorouracil (5-FU).
Experimental Workflow
A typical workflow for the LC-MS/MS analysis of FUMP in cultured cells is outlined below. This process begins with cell culture and treatment, followed by metabolite extraction, and concludes with LC-MS/MS analysis and data processing.
Caption: Workflow for FUMP analysis in cells.
Quantitative Data Summary
The intracellular concentration of FUMP can vary significantly depending on the cell type, the concentration and duration of 5-FU treatment, and the activity of metabolic enzymes. The following table summarizes representative quantitative data for FUMP levels in different cell lines.
| Cell Line | 5-FU Concentration (µM) | Treatment Duration (hours) | Intracellular FUMP Concentration | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | N/A (in vivo) | N/A | Up to 169 fmol/10^6 cells | [1][2] |
| HCT116 (Colorectal Carcinoma) | 50 | 24 | Detected | [3] |
| LIM1215 (Colorectal Carcinoma) | 50 | 72 | Detected (levels reduced in 5-FU resistant cells) | [4] |
Detailed Experimental Protocols
Cell Culture and 5-FU Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, LIM1215) in appropriate cell culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
5-FU Treatment: Prepare a stock solution of 5-FU in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in fresh cell culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the 5-FU-containing medium. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Sample Preparation: Metabolite Extraction
This protocol is designed to efficiently extract polar metabolites like FUMP while precipitating proteins.
-
Cell Harvesting: After incubation, place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular metabolites.
-
Cell Lysis and Extraction: Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol or a 40:40:20 mixture of methanol, acetonitrile, and water) to cover the cell monolayer.[5] For a 10 cm dish, 1-2 mL is typically used.
-
Scraping and Collection: Use a cell scraper to detach the cells in the extraction solvent. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the cell lysate vigorously for 1 minute and then incubate at -20°C for at least 30 minutes to facilitate protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
Sample Evaporation: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water). Vortex and centrifuge to remove any insoluble material before transferring to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC parameters for the separation of FUMP. Optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., Atlantis dC18, 3.5 µm, 100 mm x 2.1 mm)[4] or a porous graphitic carbon column (e.g., Hypercarb, 5 µm, 100 mm x 2.1 mm)[3] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted as needed |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used to separate polar metabolites. An example gradient could be: - 0-3 min: 0-5% B - 3-4 min: 5-100% B - 5-5.1 min: 100-0% B - 5.1-8 min: 0% B (equilibration) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
The following are suggested MS parameters for the detection and quantification of FUMP using a triple quadrupole mass spectrometer.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[4] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Analyte | Precursor Ion (Q1) m/z |
| 5-Fluorouridine 5'-phosphate (FUMP) | 325.0 |
| Internal Standard (Optional) | e.g., ¹³C,¹⁵N-labeled FUMP |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Nebulizer Gas (Nitrogen) | Instrument-specific optimization |
| Collision Gas (Argon) | Instrument-specific optimization |
Note on MRM Transitions: The precursor ion for FUMP in negative mode is [M-H]⁻ with an m/z of 325.0. Common product ions result from the fragmentation of the phosphate (B84403) group (m/z 97.0 for [PO3]⁻) or the cleavage of the glycosidic bond to yield the fluorouracil base (m/z 129.0). The collision energy should be optimized for your specific instrument to achieve the best sensitivity for these transitions.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks corresponding to the selected MRM transitions for FUMP and the internal standard (if used).
-
Calibration Curve: Prepare a series of calibration standards of FUMP of known concentrations in a matrix that mimics the biological sample (e.g., lysate from untreated cells). Generate a calibration curve by plotting the peak area ratio (FUMP/Internal Standard) against the concentration.
-
Quantification: Determine the concentration of FUMP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: Normalize the quantified FUMP amount to the number of cells or the total protein content of the initial cell pellet to allow for comparison between different samples.
Conclusion
The LC-MS/MS method described in these application notes provides a sensitive and specific approach for the quantification of intracellular this compound. Accurate measurement of FUMP is essential for advancing our understanding of 5-FU pharmacology and for the development of more effective cancer therapies. The provided protocols and parameters should serve as a valuable starting point for researchers in this field. It is important to note that optimization of the sample preparation, chromatography, and mass spectrometry conditions may be necessary to achieve the best results for your specific experimental setup and cell type.
References
- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative mass spectrometry for colorectal cancer proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluorouracil (5-FU) Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of various drug delivery systems for 5-Fluorouracil (B62378) (5-FU) and its metabolites. It includes detailed application notes, experimental protocols, and tabulated quantitative data to aid in the research and development of enhanced cancer therapies.
Introduction: Overcoming the Limitations of 5-Fluorouracil
5-Fluorouracil (5-FU) is a widely used antimetabolite chemotherapeutic agent for treating solid tumors, including colorectal, breast, and stomach cancers.[1][2] Its efficacy is often limited by several factors, such as a very short biological half-life (10-20 minutes), non-specific toxicity to healthy tissues, low bioavailability, and the development of drug resistance.[3][4][5] Advanced drug delivery systems (DDS) are being developed to overcome these drawbacks.[1][3] These systems aim to protect 5-FU from rapid metabolism, prolong its circulation time, enable targeted delivery to tumor sites, and provide controlled, sustained release of the drug, thereby enhancing its therapeutic efficacy while minimizing systemic side effects.[4][6]
Section 1: 5-FU Mechanism of Action and Cellular Pathways
Application Note: Understanding the Molecular Targets of 5-FU
5-FU is a prodrug that requires intracellular conversion into its active metabolites to exert its cytotoxic effects.[7] As a uracil (B121893) analogue, it enters the cell via the same transport mechanisms.[1][7] Inside the cell, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[7][8]
-
FdUMP inhibits thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component for DNA replication and repair. This leads to a depletion of thymidine, causing "thymineless death" in rapidly dividing cancer cells.[8]
-
FUTP is incorporated into RNA, disrupting RNA processing and function, including the synthesis of ribosomal RNA, which is crucial for protein production.[7][9][10]
-
FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[8]
Recent studies in gastrointestinal cancers suggest that the anticancer effects of 5-FU are primarily driven by RNA damage rather than the inhibition of DNA synthesis.[9][10] Resistance to 5-FU can emerge through the activation of various signaling pathways, including JAK/STAT, Wnt, Notch, and NF-κB.[8][11]
Section 2: Drug Delivery Systems for 5-FU: Formulations & Data
Liposomal Formulations
Application Note: Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic drugs. For the water-soluble 5-FU, it is entrapped within the aqueous core.[3] Liposomal formulations can improve the pharmacokinetic profile of 5-FU, reduce its toxicity, and potentially enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[12] However, encapsulating the small, membrane-permeable 5-FU with high efficiency can be challenging.[12][13]
Table 1: Summary of Liposomal 5-FU Formulations
| Lipid Composition | Preparation Method | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings & Reference |
|---|---|---|---|---|
| DPPC, DCP, Cholesterol | Heating method | 530 - 620 | Up to 96.9% | High entrapment efficiency achieved with a scalable and safe method.[14] |
| DSPC, Cholesterol | Copper/PEI ternary complex | 130 - 170 | > 95% | Novel active loading method significantly improved drug retention and in vivo efficacy.[12] |
| Phosphatidylcholine (PC), Cholesterol | Thin-film hydration (TFH) & Passive loading | ~189 | ~25% (passive loading) | Passive loading with a small incubation volume was found to be an effective method.[13] |
| PL 90H, Cholesterol | Thin-film hydration (TFH) | Not specified | Dependent on lipid/drug ratio | Liposomes incorporated into a chitosan (B1678972) gel showed slower, sustained release.[15] |
DPPC: Dipalmitoylphosphatidylcholine; DCP: Dicetylphosphate; DSPC: 1,2-Distearoyl-sn-Glycero-3-Phosphocholine; PEI: Polyethylenimine.
Polymeric Nanoparticle Formulations
Application Note: Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA), Poly(lactic acid) (PLA), and Chitosan are widely used to fabricate nanoparticles for drug delivery.[6][16] These systems can protect 5-FU from degradation, provide sustained release, and can be surface-modified with targeting ligands to increase specificity for cancer cells.[2][6] The choice of polymer and preparation method significantly influences particle size, drug loading, and release kinetics.[17]
Table 2: Summary of Polymeric Nanoparticle 5-FU Formulations
| Polymer | Preparation Method | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings & Reference |
|---|---|---|---|---|---|
| PLGA | Interfacial deposition | ~200 | Up to 100% | Not specified | Nanoparticles significantly increased the cytotoxic effect compared to the marketed formulation.[6] |
| PLA / PLA-PEG | Emulsion solvent evaporation | 283 - 294 | 51 - 55% | Not specified | Oral administration of nanoparticles enhanced 5-FU bioavailability four-fold in rats.[2][17] |
| Chitosan | Ionic gelation | ~284 | ~44% | ~20% | Nanoparticles demonstrated sustained release and a significantly increased half-life in vivo.[16] |
| Chitosan | Ionic gelation / Orthogonal design | Not specified | ~55% | ~4.2% | Optimized formulation showed enhanced inhibition of gastric cancer cells in vitro.[18][19] |
| Eudragit® S100 | Modified double emulsion solvent evaporation | Not specified | Not specified | Not specified | pH-responsive nanoparticles designed for colon-specific release showed enhanced cytotoxicity.[20] |
| Mesoporous Silica (MSN) with Chitosan/PEG | Not specified | 36 - 65 | Not specified | Not specified | Polymeric coating provided pH-dependent release, with higher release at pH 7.4 than at pH 4.2.[21] |
PLGA: Poly(lactic-co-glycolic acid); PLA: Poly(lactic acid); PEG: Poly(ethylene glycol).
Hydrogel Formulations
Application Note: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They are particularly suitable for localized drug delivery.[22] Thermosensitive hydrogels, which are liquid at room temperature and form a gel at body temperature, can be injected directly into a tumor site.[22][23] This approach provides sustained local release of 5-FU, increasing its concentration at the target site while minimizing systemic exposure and toxicity.[22]
Table 3: Summary of Hydrogel-based 5-FU Formulations
| Polymer System | Cross-linker / Method | Drug Release Profile | Key Findings & Reference |
|---|---|---|---|
| Chitosan | β-glycerophosphate (β-GP) and Pluronic F127 | Sustained release over 30 days | Injectable hydrogel inhibited tumor growth and reduced tumor size in vivo.[22] |
| Chitosan | β-GP, Pluronic F127, or Hydroxyapatite | Sustained release over 34 days | A combination of β-GP and Pluronic F127 provided the most suitable physicochemical properties and release profile for co-delivery of 5-FU and Methotrexate.[23] |
| Poly(sodium methacrylate) | Not specified | Higuchi diffusion model | Hydrogel system demonstrated potential for controlled release of 5-FU.[24] |
Section 3: Experimental Protocols
Protocol 1: Preparation of 5-FU Loaded Liposomes (Thin-Film Hydration)
This protocol is based on the widely used thin-film hydration method.[13][15]
Materials:
-
Phospholipids (e.g., Phosphatidylcholine, PC) and Cholesterol (CHOL)
-
Chloroform (B151607) or other suitable organic solvent
-
5-Fluorouracil (5-FU)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, bath sonicator, centrifuge
Procedure:
-
Lipid Film Formation: Dissolve lipids (e.g., PC and CHOL at an 8:2 molar ratio) in chloroform in a round-bottom flask.[13]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.[13]
-
Hydration: Add an aqueous solution of 5-FU in PBS (pH 7.4) to the flask. Hydrate the lipid film by gentle rotation at 60°C for 1 hour. This process allows the lipids to swell and form multilamellar vesicles (MLVs) encapsulating the drug solution.[13]
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), sonicate the liposome (B1194612) dispersion in a bath sonicator or use an extruder.
-
Purification: Remove the unencapsulated (free) 5-FU by centrifuging the liposome suspension (e.g., 70,000 rpm, 1 hour, 4°C).[13] Resuspend the resulting liposomal pellet in fresh PBS. Repeat the washing step 2-3 times.
-
Characterization: Analyze the final product for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of 5-FU Loaded PLGA Nanoparticles (Interfacial Deposition)
This protocol is adapted from the interfacial deposition (nanoprecipitation) method for preparing PLGA nanoparticles.[6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
5-Fluorouracil (5-FU)
-
Methanol (B129727) (or other water-miscible organic solvent)
-
Purified water
Procedure:
-
Organic Phase Preparation: Prepare a solution of 5-FU in methanol (e.g., 1 mg/mL). Add this solution directly to the solid PLGA polymer to dissolve it completely.[6]
-
Nanoprecipitation: Inject the organic phase (PLGA and 5-FU in methanol) into the aqueous phase (purified water) under moderate magnetic stirring. The ratio of the organic to aqueous phase can be optimized (e.g., 1:2 v/v).[6] The rapid solvent diffusion causes the polymer to precipitate, forming nanoparticles and entrapping the drug.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification & Concentration: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing unencapsulated drug. Wash the pellet with purified water and centrifuge again.
-
Final Product: Resuspend the purified nanoparticles in water or a suitable buffer. The product can be lyophilized for long-term storage.
-
Characterization: Analyze for particle size, encapsulation efficiency, and drug release profile.
Protocol 3: Preparation of 5-FU Loaded Chitosan Nanoparticles (Ionic Gelation)
This protocol describes the ionic gelation method, which relies on the electrostatic interaction between positively charged chitosan and a polyanion.[16][25]
Materials:
-
Chitosan (CS)
-
Acetic acid (1% v/v)
-
5-Fluorouracil (5-FU)
-
Sodium tripolyphosphate (TPP) solution (e.g., 2.0 mg/mL)
-
Magnetic stirrer
Procedure:
-
Chitosan Solution: Dissolve a specific amount of chitosan (e.g., 25 mg) in 1% acetic acid solution. Adjust the pH to 5.0 with NaOH.[16]
-
Drug Addition: Prepare a concentrated aqueous solution of 5-FU (e.g., 25 mg/mL). Slowly add the 5-FU solution into the chitosan solution while stirring.[16]
-
Nanoparticle Formation: Add the TPP solution dropwise into the chitosan/5-FU mixture under constant mechanical stirring (e.g., 600 rpm).[16] The formation of nanoparticles is indicated by the appearance of opalescence.
-
Maturation: Continue the reaction with stirring for approximately 1.5 hours at room temperature to allow for the stabilization of the nanoparticles.[16]
-
Purification: Collect the nanoparticles by centrifugation. Wash the pellet with distilled water to remove unreacted reagents and free drug.
-
Characterization: Analyze the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 4: In Vitro Drug Release Study (Dialysis Method)
This protocol is used to determine the rate at which 5-FU is released from the delivery system over time.[13][25]
Materials:
-
5-FU loaded formulation (e.g., liposomes, nanoparticles)
-
Dialysis membrane/bag (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS, pH 7.4)
-
Thermostatic shaker or water bath (37°C)
-
Quantification instrument (e.g., HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Place a known amount of the 5-FU formulation (e.g., 1 mL of nanoparticle suspension) into a dialysis bag.[25]
-
Immersion: Securely close the bag and immerse it in a known volume of release medium (e.g., PBS pH 7.4). The volume should be sufficient to maintain sink conditions.
-
Incubation: Place the entire setup in a thermostatic shaker set to 37°C and a suitable speed (e.g., 50 rpm).[22][23]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[25]
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[23][25]
-
Quantification: Analyze the concentration of 5-FU in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the ability of the 5-FU formulation to kill cancer cells in culture.[18][26]
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
5-FU formulations (free 5-FU, loaded nanoparticles, blank nanoparticles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.[27]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds (free 5-FU, 5-FU nanoparticles) and controls (blank nanoparticles, untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[26]
References
- 1. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Fluorouracil nano-delivery systems as a cutting-edge for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Fluorouracil-Loaded PLGA Nanoparticles: Formulation, Physicochemical Characterisation, and In VitroAnti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. news-medical.net [news-medical.net]
- 11. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Formulation and characterization of nanoliposomal 5-fluorouracil for cancer nanotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of 5-fluorouracil-loaded chitosan nanoparticles and study of the sustained release in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of 5-fluorouracil-loaded Nanoparticles and Study of Interaction with Gastric Cancer Cells [journal.waocp.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Smart Injectable Chitosan Hydrogels Loaded with 5-Fluorouracil for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Release of 5-Fluorouracil and Methotrexate from Different Thermosensitive Chitosan Hydrogel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of in-vitro cytotoxic effect of 5-FU loaded-chitosan nanoparticles against spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Comprehensive Study on Folate-Targeted Mesoporous Silica Nanoparticles Loaded with 5-Fluorouracil for the Enhanced Treatment of Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Labeling in Non-Engineered Cells Using 5-Fluorouridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 5-Fluorouridine (B13573) (5-FUrd) as a tool for metabolic labeling of RNA in non-engineered cells. This method allows for the study of RNA synthesis, turnover, and localization. While 5-Fluorouracil (5-FU), a related compound, is widely known for its cytotoxic effects in chemotherapy, its active metabolite, 5-fluorouridine triphosphate (FUTP), can be utilized as a tracer for newly synthesized RNA when used at appropriate concentrations and incubation times. The incorporation of 5-FUrd into RNA provides a modification that can be exploited for various downstream applications.
Principle of 5-Fluorouridine RNA Labeling
5-Fluorouridine is a uridine (B1682114) analog that can be taken up by cells and subsequently converted into 5-fluorouridine triphosphate (FUTP) through the nucleotide salvage pathway. FUTP is then incorporated into newly transcribed RNA by RNA polymerases in place of uridine triphosphate (UTP). This process introduces a stable fluorine modification into the RNA backbone, which can be used as a handle for enrichment or detection. The primary challenge in using 5-FUrd for RNA labeling is to achieve sufficient incorporation for detection without inducing significant cytotoxicity, as high levels of 5-FUrd incorporation are known to disrupt RNA processing and function, leading to cell death.[1][2][3][4][5] Careful optimization of labeling conditions is therefore critical.
Data Presentation
Table 1: Recommended 5-Fluorouridine Concentrations and Incubation Times for RNA Labeling in Various Cell Lines
| Cell Line | 5-FUrd Concentration (µM) | Incubation Time (hours) | Observed Effects & Notes | Reference(s) |
| HeLa | 1 - 10 | 4 - 24 | Dose-dependent increase in labeling; higher concentrations and longer incubations may lead to cytotoxicity. | [2] |
| HEK293T | 100 | 6 - 24 | Sub-lethal dose determined for studying effects on RNA modification; significant changes in tRNA and rRNA modifications observed. | [6] |
| Colorectal Cancer (CRC) Cell Lines | 10 | 24 | Used to study the generation of "F-ribosomes"; significant incorporation into rRNA. | [1] |
| Chinese Hamster Ovary (CHO) | 1 - 100 | Not specified | Evaluated for antiproliferative effects; provides a reference for relative potency compared to 5-FU. | [7] |
| Tongue Squamous Cell Carcinoma | 0.5 - 3 | 24 | IC50 determined to be 2 µM/ml; demonstrates dose-dependent cytotoxicity. | [8] |
Note: The data presented above is derived from studies that may have focused on the cytotoxic effects of 5-FU or its derivatives. For RNA labeling applications where cell viability is critical, it is recommended to start with the lower end of the concentration range and shorter incubation times, followed by optimization.
Table 2: Cytotoxicity of 5-Fluorouracil and its Derivatives in Different Cell Lines
| Compound | Cell Line | IC50 | Exposure Time | Notes | Reference(s) |
| 5-Fluorouracil (5-FU) | HNO-97 (Tongue Carcinoma) | 2 µM/ml | 24 hours | Dose-dependent cytotoxicity observed. | [8] |
| 5-Fluorouridine (FUR) | Chinese Hamster Ovary (CHO) | Potency > 5-FU | Not specified | Higher antiproliferative potential than 5-FU. | [7] |
| 5-Fluorodeoxyuridine (FUDR) | Chinese Hamster Ovary (CHO) | Potency > FUR | Not specified | Highest antiproliferative potential among the tested compounds. | [7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with 5-Fluorouridine in Cultured Cells
This protocol describes a general procedure for labeling newly synthesized RNA in non-engineered mammalian cells using 5-Fluorouridine.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
5-Fluorouridine (5-FUrd) stock solution (e.g., 10 mM in DMSO or sterile water)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the 5-FUrd stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the 5-FUrd-containing labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours). The optimal incubation time will depend on the cell type and the specific research question.
-
Cell Harvest: After the incubation period, wash the cells twice with ice-cold PBS.
-
Cell Viability Assessment (Optional but Recommended): To assess the cytotoxicity of the labeling conditions, a parallel set of cells can be harvested, stained with Trypan Blue, and counted to determine the percentage of viable cells.
-
RNA Extraction: Lyse the cells directly in the culture vessel and extract total RNA using a method of choice (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 2: Enrichment of 5-FU-labeled RNA by Immunoprecipitation
This protocol outlines a method for the enrichment of 5-FU-labeled RNA using an antibody that recognizes 5-Fluorouracil. This is analogous to a BrdU-RNA immunoprecipitation.
Materials:
-
Total RNA containing 5-FU-labeled transcripts (from Protocol 1)
-
Anti-5-Fluorouracil antibody
-
Protein A/G magnetic beads
-
Immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Wash buffer (e.g., IP buffer with higher salt concentration)
-
Elution buffer (e.g., high salt buffer, or a buffer containing a competing nucleoside)
-
RNase inhibitors
-
Nuclease-free water
Procedure:
-
RNA Fragmentation (Optional): Depending on the downstream application, the total RNA can be fragmented to a desired size range (e.g., 100-500 nucleotides) by chemical or enzymatic methods.
-
Antibody-Bead Conjugation: a. Resuspend the magnetic beads in IP buffer. b. Add the anti-5-Fluorouracil antibody and incubate with rotation at 4°C for 1-2 hours. c. Wash the beads twice with IP buffer to remove unbound antibody.
-
Immunoprecipitation: a. Dilute the 5-FU-labeled RNA in IP buffer supplemented with RNase inhibitors. b. Add the RNA solution to the antibody-conjugated beads. c. Incubate with rotation at 4°C for 2-4 hours or overnight.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three to five times with wash buffer to remove non-specifically bound RNA.
-
Elution: a. Resuspend the beads in elution buffer. b. Incubate at room temperature or a slightly elevated temperature (e.g., 37°C) for 10-15 minutes to release the bound RNA. c. Pellet the beads and collect the supernatant containing the enriched 5-FU-labeled RNA.
-
RNA Purification: Purify the eluted RNA using a suitable RNA cleanup kit.
-
Downstream Analysis: The enriched RNA can be used for various downstream applications, such as RT-qPCR, microarray analysis, or next-generation sequencing.
Visualizations
References
- 1. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 4. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of antiproliferative agents using a cell-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 5-Fluorouracil (5-FU) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 5-Fluorouracil (B62378) (5-FU) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems you might encounter with 5-FU solutions, offering potential causes and solutions in a question-and-answer format.
Issue: Precipitation or Crystallization in 5-FU Solution
Question: I observed a precipitate in my 5-FU solution after storage. What could be the cause and how can I resolve it?
Answer: Precipitation of 5-FU is a common issue, often triggered by improper storage conditions.
-
Cause 1: Low Temperature. Storing 5-FU solutions at refrigerated temperatures (around 4°C) can lead to crystallization, especially at higher concentrations.[1] For instance, at concentrations of 10 mg/mL and 50 mg/mL, crystal formation can occur in less than 24 hours at 4°C.[1]
-
Solution 1: If a precipitate has formed due to low temperatures, it can often be redissolved by gently heating the solution to about 60°C (140°F) with vigorous shaking.[2] Allow the solution to cool to body temperature before use. To prevent this, it is recommended to store 5-FU solutions at a controlled room temperature between 15°C and 30°C (59°F to 86°F), protected from light.[2]
-
Cause 2: pH Shift. The solubility of 5-FU is pH-dependent. A decrease in pH can reduce its solubility and cause precipitation.[3] Commercial formulations are often buffered to an alkaline pH (around 8.5-9.4) to maintain stability.[1][4]
-
Solution 2: Ensure that any diluents or buffers used are compatible and will not significantly lower the pH of the final solution. If preparing your own solutions, consider using a suitable buffer system to maintain an alkaline pH.
-
Cause 3: Incompatible Topical Agents. Certain topical agents, such as the local anesthetics benoxinate and amethocaine (tetracaine), can cause the precipitation of 5-FU.[5]
-
Solution 3: Be aware of potential interactions if using 5-FU in combination with other agents. If precipitation is desired for specific applications, amethocaine is effective.[5]
Issue: Discoloration of 5-FU Solution
Question: My 5-FU solution has turned a slight yellow color. Is it still usable?
Answer: A slight discoloration of a 5-FU solution does not necessarily indicate a loss of potency or safety.[2] However, it is crucial to visually inspect the solution for any particulate matter before administration. If significant color change or precipitation is observed, the solution should be discarded.
Issue: Loss of Potency
Question: I suspect my 5-FU solution has degraded. How can I confirm this and what are the common causes?
Answer: Loss of potency is primarily due to chemical degradation.
-
Cause 1: Improper pH. 5-FU is most stable in alkaline conditions. It degrades significantly in acidic and neutral environments.[6][7][8]
-
Solution 1: Maintain the pH of the solution in the alkaline range (typically pH 8.5-9.4).
-
Cause 2: Exposure to Light. 5-FU is sensitive to light, and exposure can lead to degradation.
-
Solution 2: Always protect 5-FU solutions from light by storing them in their original cartons or using light-protective containers.[2]
-
Cause 3: Incompatible Solvents. The choice of solvent can impact the stability of 5-FU.
-
Solution 3: Use appropriate and validated solvents for your intended application. The solubility of 5-FU varies in different solvents.[9][10]
To confirm a loss of potency, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.[6][11][12]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-FU solutions?
A1: 5-FU solutions should be stored at a controlled room temperature between 15°C and 30°C (59°F to 86°F) and protected from light.[2] Refrigeration should be avoided for concentrated solutions due to the risk of precipitation.[1] However, some diluted 5-FU solutions in specific infusion bags have been shown to be stable for extended periods under refrigeration.[13][14]
Q2: How does pH affect the stability of 5-FU solutions?
A2: The pH of the solution is a critical factor for 5-FU stability. It is most stable in alkaline solutions (pH 8.5-9.4).[1][4] Degradation is more pronounced in acidic and neutral conditions.[6][7]
Q3: What is the degradation pathway of 5-FU?
A3: In aqueous solutions, a primary degradation pathway of 5-FU involves the hydration of the C5-C6 double bond.[4] This can be followed by defluorination or cleavage of the pyrimidine (B1678525) ring, leading to the formation of various degradation products, some of which can be cardiotoxic.[4]
Q4: Can I freeze 5-FU solutions for long-term storage?
A4: Studies have shown that 5-FU solutions (e.g., 8 mg/mL in 0.9% sodium chloride) can be frozen at -20°C for extended periods (e.g., up to 79 days), thawed, and remain stable for subsequent refrigerated storage.[13]
Q5: How can I prepare a stable stock solution of 5-FU?
A5: To prepare a stock solution, 5-FU, which is a crystalline solid, can be dissolved in an organic solvent like DMSO or dimethyl formamide, where it has higher solubility compared to aqueous solutions.[10] For aqueous solutions, directly dissolving the crystalline solid in an appropriate aqueous buffer (e.g., PBS pH 7.2, though storage is not recommended for more than a day) is an option.[10] It is recommended to purge the solvent with an inert gas.[10]
Data on 5-FU Solubility
The solubility of 5-FU is dependent on the solvent and temperature. The following tables summarize solubility data in various solvents.
Table 1: Solubility of 5-Fluorouracil in Different Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~0.8[10] |
| DMSO | ~53[10] |
| Dimethyl Formamide | ~60[10] |
| PBS (pH 7.2) | ~8[10] |
Table 2: Molar Fraction Solubility of 5-Fluorouracil in Pure Solvents at Different Temperatures[9][15]
| Temperature (K) | Water | Ethanol | Methanol | Acetone |
| 278.15 | 0.00161 | 0.00012 | 0.00057 | 0.00004 |
| 298.15 | 0.00226 | 0.00021 | 0.00088 | 0.00007 |
| 313.15 | 0.00302 | 0.00033 | 0.00128 | 0.00011 |
| 333.15 | 0.00451 | 0.00059 | 0.00201 | 0.00018 |
Experimental Protocols
Protocol 1: Stability Testing of 5-FU Solutions using HPLC
This protocol outlines a general procedure for assessing the chemical stability of 5-FU solutions.
-
Preparation of 5-FU Solution: Prepare the 5-FU solution at the desired concentration in the relevant vehicle (e.g., 0.9% Sodium Chloride, D5W, or specific buffer).
-
Storage Conditions: Aliquot the solution into appropriate, sealed containers (e.g., PVC bags, polypropylene (B1209903) syringes). Store the samples under various conditions to be tested (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, protected from light or exposed to light).
-
Sample Collection: At specified time points (e.g., 0, 24, 48 hours, 7, 14, 28 days), withdraw an aliquot of the solution for analysis.
-
Sample Preparation: Dilute the collected sample to a suitable concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 x 4.6 mm, 5 µm).[6][11]
-
Mobile Phase: A common mobile phase is a phosphate (B84403) buffer (e.g., 50mM KH2PO4, pH 5.0).[6]
-
Quantification: The concentration of 5-FU is determined by comparing the peak area of the sample to a standard curve of known 5-FU concentrations.
-
-
Data Analysis: The stability is determined by calculating the percentage of the initial concentration remaining at each time point. A solution is generally considered stable if it retains more than 90% of its initial concentration.
Visualizations
Caption: Degradation pathways of 5-Fluorouracil.
References
- 1. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precipitants of 5-Fluorouracil in Trabeculectomy Bleb Management: A Comparative Laboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil - Int J Pharm Chem Anal [ijpca.org]
- 12. [PDF] A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil | Semantic Scholar [semanticscholar.org]
- 13. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Pyrimidines
Welcome to the technical support center for the synthesis of fluorinated pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during synthetic experiments.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low Yield in Direct Electrophilic Fluorination
Question: My direct fluorination of a pyrimidine (B1678525) substrate (e.g., uracil) using an N-F electrophilic fluorinating agent like Selectfluor™ is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in direct electrophilic fluorination are a common challenge. The primary causes often revolve around the fluorinating agent's activity, reaction conditions, and the purity of the starting materials.[1]
Potential Causes & Solutions:
-
Fluorinating Agent Activity:
-
Degradation: Electrophilic fluorinating agents such as Selectfluor™ can degrade if not stored under anhydrous conditions. Ensure the reagent is fresh and handled in an inert, dry atmosphere.[1]
-
Reactivity: The choice of fluorinating agent is critical. Milder agents may require more forcing conditions, which can lead to decomposition, while highly reactive agents like elemental fluorine (F₂) can be less selective and hazardous to handle.[1][2]
-
-
Reaction Conditions:
-
Solvent Choice: The solvent is crucial. Protic solvents can react with the fluorinating agent. Anhydrous polar aprotic solvents like acetonitrile (B52724) or formic acid are often preferred.[3] Note that some reagents like Selectfluor™ can react exothermically with solvents like DMF and DMSO.[3]
-
Temperature Control: Fluorination reactions can be highly exothermic. Poor temperature control can lead to the formation of byproducts. It is often recommended to start the reaction at a lower temperature and allow it to warm gradually.[4]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may increase byproduct formation.[1] Monitoring reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[1][5]
-
-
Substrate Purity:
-
Moisture: Ensure your pyrimidine starting material is of high purity and completely dry. Moisture can quench the fluorinating agent and lead to unwanted side reactions.[1]
-
Troubleshooting Workflow for Low Yield
This diagram outlines a logical approach to diagnosing the cause of low yield in an electrophilic fluorination reaction.
References
Technical Support Center: Overcoming Resistance to 5-Fluorouracil (5-FU) Based Chemotherapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments investigating resistance to 5-Fluorouracil (5-FU).
Section 1: Troubleshooting Guides
This section offers step-by-step solutions to specific problems that may arise during your experiments.
Guide 1: Inconsistent IC50 Values for 5-FU
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of 5-FU in your cancer cell line across different experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Cell Culture Conditions | Standardize cell culture practices. | - Passage Number: Use cells within a consistent and narrow passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.[1] - Cell Health: Ensure cells are in the exponential growth phase at the time of treatment and are free from mycoplasma contamination.[2] - Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.[3] |
| 5-FU Solution Preparation | Ensure accurate and consistent preparation of 5-FU solutions. | - Fresh Solutions: Prepare fresh stock solutions of 5-FU for each experiment to avoid degradation.[2] - Solvent Concentration: Ensure complete dissolution in the appropriate solvent (e.g., DMSO) and verify that the final solvent concentration is consistent and non-toxic across all wells.[2] |
| Assay Procedure | Standardize the cell viability assay protocol. | - Incubation Time: Maintain consistent incubation times for both drug treatment and assay development steps.[2] - Reagent Consistency: Use consistent lots of media, serum, and assay reagents.[1] - "Edge Effect": Avoid using the outer wells of 96-well plates as they are prone to evaporation. Fill perimeter wells with sterile PBS or media to maintain humidity.[1] |
| Data Analysis | Use a consistent method for IC50 calculation. | - Method: Employ a consistent method for calculating IC50 values, such as non-linear regression. - Background Subtraction: Ensure proper background subtraction to normalize the data accurately.[2] |
Guide 2: Difficulty in Establishing a Stable 5-FU-Resistant Cell Line
Problem: Your attempts to generate a 5-FU-resistant cell line are unsuccessful, with widespread cell death or loss of the resistant phenotype over time.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Inappropriate 5-FU Concentration | Use a gradual dose escalation strategy. | - Initial Dose: Start with a sub-lethal dose of 5-FU (e.g., IC10 or IC25) to allow for adaptation.[4] - Incremental Increase: Slowly increase the 5-FU concentration in the culture medium as the cells become more tolerant.[5] This process can take several months.[4] |
| Treatment Schedule | Choose an appropriate treatment schedule (continuous vs. intermittent). | - Continuous Exposure: Maintain the cells in a medium containing a constant concentration of 5-FU to apply continuous selective pressure.[6] - Intermittent Exposure: Treat cells with pulses of a higher 5-FU concentration (e.g., IC50) followed by a recovery period in drug-free medium. This may better model clinical scenarios.[7] |
| Loss of Resistance | Maintain selective pressure. | - Continuous Culture in 5-FU: Once a resistant line is established, it may need to be continuously cultured in a maintenance dose of 5-FU to retain the resistant phenotype.[4] - Cryopreservation: Freeze down resistant cells at early passages to ensure a stable backup. |
| Cell Line Characteristics | Not all cell lines will develop resistance equally. | - Starting Population: A heterogeneous starting population is more likely to contain cells with pre-existing resistance mechanisms. - Alternative Methods: Consider alternative methods like letting cells overgrow into a multilayered culture before drug exposure to potentially select for resistant clones.[4] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions related to 5-FU resistance experiments.
FAQ 1: Mechanisms of 5-FU Resistance
Q: What are the primary molecular mechanisms that can lead to 5-FU resistance in my cancer cell line?
A: Resistance to 5-FU is multifactorial and can arise from various alterations within the cancer cell.[8] Key mechanisms include:
-
Alterations in Drug Metabolism and Transport:
-
Increased Catabolism: Upregulation of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, reduces the amount of active drug available.[9]
-
Decreased Anabolism: Reduced activity of enzymes like orotate (B1227488) phosphoribosyltransferase (OPRT) can lead to decreased conversion of 5-FU to its active metabolites.[6]
-
Target Enzyme Alterations: Increased expression or mutation of thymidylate synthase (TS), the primary target of 5-FU's active metabolite FdUMP, can overcome the drug's inhibitory effects.[9][10]
-
-
Evasion of Apoptosis:
-
Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-XL can prevent 5-FU-induced programmed cell death.[9]
-
-
Enhanced DNA Damage Repair:
-
Activation of Survival Signaling Pathways:
-
Pathways such as PI3K/Akt and Wnt/β-catenin are frequently activated in 5-FU resistant cells, promoting cell survival and proliferation.[11]
-
-
Epithelial-to-Mesenchymal Transition (EMT):
-
Autophagy Modulation:
FAQ 2: Investigating Specific Resistance Pathways
Q: How can I experimentally verify if a specific pathway, like EMT or autophagy, is involved in the 5-FU resistance of my cells?
A: You can use a combination of molecular and cellular biology techniques to investigate these pathways:
-
For Epithelial-to-Mesenchymal Transition (EMT):
-
Western Blot/RT-qPCR: Analyze the expression of key EMT markers. Look for downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin, Snail, Slug, Twist).[13][17][18]
-
Functional Assays: Perform a transwell migration or invasion assay to determine if the resistant cells have increased migratory capacity, a hallmark of EMT.[13]
-
-
For Autophagy:
-
Western Blot: Assess the levels of key autophagy-related proteins. An increase in the conversion of LC3-I to LC3-II and a decrease in p62 levels are indicative of induced autophagy.[14][19]
-
Pharmacological Inhibition: Treat your resistant cells with autophagy inhibitors (e.g., chloroquine) in combination with 5-FU to see if this re-sensitizes them to the drug.[15]
-
FAQ 3: My 5-FU resistant cells show morphological changes. What does this signify?
A: Morphological changes, such as a transition from a cobblestone-like epithelial appearance to a more elongated, spindle-like mesenchymal shape, are often indicative of cells undergoing an Epithelial-to-Mesenchymal Transition (EMT).[13][14] This phenotypic switch is frequently associated with acquired drug resistance and increased cell motility.[13] To confirm this, you should analyze the expression of EMT markers as described in FAQ 2.
Section 3: Data Presentation
Table 1: Example IC50 Values of 5-FU in Various Human Cancer Cell Lines
This table illustrates the variability of 5-FU cytotoxicity across different cancer cell lines and incubation times. This data is indicative of the range of responses you might observe in your experiments.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HCT116 | Colon Cancer | 72 | ~2.15 - 5.0 |
| HT-29 | Colon Cancer | 48 | ~25 |
| SW480 | Colon Cancer | 72 | ~10 - 20 |
| A549 | Lung Cancer | 48 | ~15 |
| MCF-7 | Breast Cancer | 72 | ~5 - 10 |
| Note: These values are approximate and can vary based on specific experimental conditions. |
Table 2: Common EMT Markers for RT-qPCR and Western Blot Analysis
| Marker Type | Gene/Protein | Expected Change in Resistant Cells |
| Epithelial | E-cadherin (CDH1) | Decrease |
| Claudin-3 (CLDN3) | Decrease | |
| Mesenchymal | N-cadherin (CDH2) | Increase |
| Vimentin (VIM) | Increase | |
| Fibronectin (FN1) | Increase | |
| Transcription Factors | Snail (SNAI1) | Increase |
| Slug (SNAI2) | Increase | |
| Twist (TWIST1) | Increase | |
| ZEB1/2 | Increase |
Section 4: Experimental Protocols
Protocol 1: Development of a 5-FU-Resistant Cell Line
-
Determine Baseline Sensitivity: First, determine the IC50 of 5-FU for your parental cell line using a cell viability assay (e.g., MTT assay).
-
Initial Treatment: Begin by culturing the cells in a medium containing a low concentration of 5-FU (e.g., IC10-IC25).[4]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of 5-FU in the culture medium.[5] This is typically done in small increments.
-
Monitoring: Continuously monitor the cells for signs of toxicity and proliferation. The process of developing a stable resistant line can take several months.[4]
-
Verification of Resistance: Periodically perform cell viability assays to compare the IC50 of the treated cells to the parental cells. A significant increase in the IC50 value indicates the development of resistance.
-
Maintenance: Culture the established resistant cell line in a medium containing a maintenance dose of 5-FU to preserve the resistant phenotype.[4]
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]
-
Drug Treatment: Prepare serial dilutions of 5-FU in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[21]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[1]
Protocol 3: Western Blot for Apoptosis and Autophagy Markers
-
Cell Lysis: Treat cells with 5-FU and appropriate controls. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved Caspase-3, PARP for apoptosis; LC3, p62 for autophagy) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[14]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[15]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[15]
Protocol 4: Transwell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. Starve the cells in a serum-free medium for 18-24 hours prior to the assay.[13]
-
Assay Setup: Add a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.[13]
-
Cell Seeding: Resuspend the starved cells in a serum-free medium and seed them into the upper chamber (transwell insert).[13]
-
Incubation: Incubate the plate for a period appropriate for your cell type (typically 12-24 hours) to allow for migration.[13]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[11]
-
Fixation and Staining: Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Section 5: Visualizations
Caption: Metabolic activation of 5-FU and key resistance mechanisms.
Caption: Workflow for investigating EMT in 5-FU resistant cells.
Caption: Logic tree for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Characterization of 5-Fluorouracil-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. Establishing a model for assessing DNA damage in murine brain cells as a molecular marker of chemotherapy-associated cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis and autophagy-related protein evaluation by Western blot analysis [bio-protocol.org]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Fluorouracil (5-FU) Dosage for Pediatric Ependymoma Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of 5-Fluorouracil (B62378) (5-FU) dosage for pediatric ependymoma.
Frequently Asked Questions (FAQs)
Q1: Why is 5-FU being investigated as a potential treatment for pediatric ependymoma?
A1: Standard treatments for pediatric ependymoma, primarily surgery and radiation, have not significantly changed for decades, and outcomes for recurrent disease are poor.[1][2] High-throughput screening of FDA-approved drugs identified 5-FU and its analogs as having selective and potent antitumor activity against high-risk pediatric ependymoma cell lines.[3][4][5] Preclinical studies in mouse models showed that intravenous bolus administration of 5-FU increased survival, prompting further clinical investigation.[6][7][8] The relatively low expression of thymidylate synthase (TS), the main target of 5-FU, in ependymoma tumors may contribute to its sensitivity to the drug.[9]
Q2: What is the primary mechanism of action of 5-Fluorouracil?
A2: 5-FU is an antimetabolite that disrupts essential biosynthetic processes.[10] After entering a cell, it is converted into several active metabolites that exert cytotoxic effects through two main mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) binds to and inhibits TS, an enzyme critical for the synthesis of thymidine (B127349), a necessary component of DNA. This leads to a depletion of thymidine, disrupting DNA replication and repair, and ultimately causing cell death.[10]
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. This fraudulent incorporation disrupts RNA processing and protein synthesis and can lead to DNA damage.[10][11]
Q3: What dosages have been evaluated in preclinical and clinical settings for pediatric ependymoma?
A3: In preclinical mouse models, an intravenous bolus of 75 mg/kg was shown to be effective.[7][8] This preclinical data, combined with pharmacokinetic-pharmacodynamic (PK-PD) modeling, was used to inform the dosage selection for a Phase I clinical trial in children with recurrent ependymoma.[6][8] The trial investigated weekly bolus doses of 400 mg/m², 500 mg/m², and 650 mg/m².[9][12][13] The starting dosage was 500 mg/m², with de-escalation and escalation based on toxicity.[7][12]
Q4: What are the common challenges encountered when translating in vitro 5-FU efficacy to in vivo models?
A4: A significant challenge is the blood-brain barrier (BBB), which restricts the penetration of many chemotherapeutic agents, including 5-FU, into the brain.[1][2][14] While 5-FU can cross the BBB to some extent, achieving therapeutic concentrations at the tumor site without causing systemic toxicity is difficult.[1][11] This can result in promising in vitro results that do not translate to in vivo efficacy. Researchers are exploring strategies like co-formulations (e.g., Deflexifol®, a combination of 5-FU and leucovorin) to enhance brain delivery and potency.[1]
Q5: What are the primary toxicities observed with bolus 5-FU administration in pediatric patients?
A5: The main dose-limiting toxicity observed in the Phase I trial of weekly bolus 5-FU for recurrent ependymoma was hematologic, specifically grade 4 neutropenia.[9][12] Grade 3 diarrhea was also reported.[12] The study noted that toxicity was associated with the number of prior chemotherapy regimens a patient had received, suggesting that less heavily pretreated patients may tolerate the treatment better.[9][12]
Troubleshooting Guide
Issue: High variability or lack of reproducibility in in vitro cytotoxicity assays.
-
Possible Cause 1: Cell Line Integrity. Ependymoma cell lines can exhibit genetic drift and altered epigenetic profiles in culture, which may not accurately reflect the primary tumor.[15][16]
-
Solution: Regularly authenticate cell lines using DNA fingerprinting. Use early passage numbers whenever possible. Compare the molecular profile (e.g., DNA methylation) of your cell line to primary tumor data to ensure it is a relevant model.[15]
-
-
Possible Cause 2: Assay Conditions. The sensitivity of cells to 5-FU can be influenced by culture conditions, such as 2D monolayer vs. 3D neurosphere models.
-
Solution: Standardize all assay parameters, including cell seeding density, drug exposure time, and the type of proliferation assay used (e.g., MTT, tritiated thymidine incorporation). Consider using 3D culture models, which may better mimic the tumor microenvironment.[16]
-
Issue: In vivo animal model shows high toxicity and weight loss at a dose that was effective in previous studies.
-
Possible Cause 1: Animal Strain and Health. The genetic background, age, and overall health of the mice can influence their tolerance to chemotherapy.
-
Solution: Ensure a consistent and well-characterized animal model. Monitor animal health closely (daily weight checks, clinical signs) and establish clear endpoints for euthanasia based on toxicity.
-
-
Possible Cause 2: Drug Formulation and Administration. Improper solubilization or administration of 5-FU can lead to inconsistent dosing and increased toxicity.
-
Solution: Prepare 5-FU solutions fresh for each experiment. Ensure the vehicle is appropriate and non-toxic. Standardize the administration route (e.g., intravenous bolus) and technique to ensure consistent delivery.
-
Issue: Limited in vivo efficacy despite achieving target plasma concentrations.
-
Possible Cause: Poor Blood-Brain Barrier (BBB) Penetration. As mentioned in the FAQs, the BBB is a major hurdle. Plasma concentration does not always correlate with tumor concentration.[1][14]
-
Solution: Use techniques like cerebral microdialysis in your animal models to directly measure the concentration of 5-FU in the tumor extracellular fluid.[7] This provides a more accurate measure of target site exposure. Investigate strategies to enhance drug delivery, such as combination therapy with agents that increase BBB permeability or novel formulations.[1][17]
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters from Phase I Trial of Bolus 5-FU in Pediatric Ependymoma
| Dosage Level | Number of Patients (Evaluable) | Median Cmax (µM) | Median AUC₀-∞ (µM × h) | Median Alpha Half-life (min) | Key Dose-Limiting Toxicities | Reference |
| 400 mg/m² | 6 | Not Reported | Not Reported | Not Reported | Not specified at this dose | [9][12] |
| 500 mg/m² | 15 | 825 | 205 | 9.9 | Grade 4 Neutropenia (n=3) | [9][12] |
| 650 mg/m² | 5 | Not Reported | Not Reported | Not Reported | Grade 4 Neutropenia (n=2) | [9][12] |
Cmax: Maximum plasma concentration; AUC₀-∞: Area under the concentration-time curve from time zero to infinity.
Experimental Protocols
Protocol 1: General Methodology for In Vitro Drug Screening
This protocol is a generalized summary based on methodologies used to identify 5-FU's efficacy.[3][4]
-
Cell Culture: Culture human ependymoma cell lines (e.g., those derived from high-risk posterior fossa tumors) and other pediatric brain tumor cell lines (for comparative analysis) in appropriate media.[4]
-
Drug Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of 5-FU concentrations for a duration normalized to the cell line's doubling time (e.g., 72 hours for slower-growing ependymoma lines).[4]
-
Proliferation Assay: Measure cell proliferation using a suitable method, such as a tritiated thymidine incorporation assay or a colorimetric assay (e.g., MTT).[4][18]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Compare the IC50 values for ependymoma cell lines to those of other brain tumor types to determine selective potency.
Protocol 2: General Methodology for Preclinical In Vivo Efficacy Study
This protocol is a generalized summary based on PK-PD studies.[7][9]
-
Tumor Implantation: Establish orthotopic or subcutaneous xenografts by implanting human ependymoma cells into immunocompromised mice.[3]
-
Tumor Growth Monitoring: Monitor tumor growth using methods like bioluminescence imaging (if cells are luciferase-tagged) or caliper measurements.[7]
-
Randomization: Once tumors reach a specified size, randomize mice into control (vehicle) and treatment groups.
-
Drug Administration: Administer 5-FU via a clinically relevant route, such as an intravenous bolus injection (e.g., 75 mg/kg), on a defined schedule.[7]
-
Efficacy Assessment: Monitor tumor growth delay and overall survival of the treatment group compared to the control group.
-
Pharmacokinetic Analysis (Optional): Collect plasma and tumor tissue (or dialysate via microdialysis) at predetermined time points after drug administration to analyze 5-FU concentrations using a validated method like HPLC.[7]
Mandatory Visualizations
References
- 1. World first clinical trial for childhood Ependymoma | Sydney Children's Hospitals Foundation [schf.org.au]
- 2. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 3. Screening existing FDA-approved drugs leads to new treatments for pediatric cancer - Morgan Adams Foundation [morganadamsfoundation.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Translational Pharmacokinetic-Pharmacodynamic Modeling and Simulation: Optimizing 5-Fluorouracil Dosing in Children With Pediatric Ependymoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational Pharmacokinetic‐Pharmacodynamic Modeling and Simulation: Optimizing 5‐Fluorouracil Dosing in Children With Pediatric Ependymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I study of 5-fluorouracil in children and young adults with recurrent ependymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 12. Phase I study of 5-fluorouracil in children and young adults with recurrent ependymoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Improving the Brain Delivery of Chemotherapeutic Drugs in Childhood Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limitations of current in vitro models for testing the clinical potential of epigenetic inhibitors for treatment of pediatric ependymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. mountsinai.org [mountsinai.org]
- 18. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Long-Term 5-Fluoro-4'-thiouridine (FSU) Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 5-Fluoro-4'-thiouridine (FSU) for long-term metabolic labeling of nascent RNA. The information herein is designed to help users minimize cytotoxicity and troubleshoot common issues encountered during their experiments.
Disclaimer: Direct experimental data on the long-term cytotoxicity of 5-Fluoro-4'-thiouridine (FSU) is limited in publicly available literature. Much of the guidance provided is extrapolated from studies on structurally and functionally related uridine (B1682114) analogs, such as 4-thiouridine (B1664626) (4sU) and 5-fluorouracil (B62378) (5-FU). Users should always perform initial dose-response and time-course experiments to determine the optimal, non-toxic labeling conditions for their specific cell type and experimental setup.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term FSU labeling experiments.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Low Viability | FSU concentration is too high. | Perform a dose-response experiment to determine the optimal FSU concentration. Start with a low concentration (e.g., 10-50 µM) and titrate up.[1][2] |
| Prolonged incubation time. | Optimize the labeling duration. For long-term studies, consider pulse-chase experiments or intermittent labeling to reduce continuous exposure. | |
| Cell type is particularly sensitive to FSU. | Test different cell lines if possible. Some cell types are inherently more robust to nucleoside analog treatment. | |
| Reduced Proliferation Rate | FSU is inducing cell cycle arrest. | Analyze the cell cycle profile using flow cytometry after FSU treatment. Consider synchronizing cells before labeling. |
| Nucleolar stress and inhibition of rRNA synthesis.[3] | Lower the FSU concentration. High concentrations of related analogs are known to inhibit rRNA production and processing.[3] | |
| Altered Gene Expression Profiles (unrelated to experimental question) | FSU is causing off-target effects. | Use the lowest effective concentration of FSU. Include appropriate controls, such as unlabeled cells and cells treated with a non-fluorinated analog like 4-thiouridine, to distinguish labeling-specific effects from general cytotoxicity. |
| Induction of a p53-dependent stress response. | If possible, use cell lines with defined p53 status to assess the role of this pathway in FSU-induced cytotoxicity. | |
| Low Labeling Efficiency | FSU concentration is too low. | Gradually increase the FSU concentration while monitoring cytotoxicity. |
| Insufficient incubation time. | Increase the labeling duration. For short-lived transcripts, a longer labeling time may be necessary. | |
| Poor cellular uptake of FSU. | Ensure the FSU is fully dissolved in the culture medium. Consider using a different solvent if solubility is an issue. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-Fluoro-4'-thiouridine (FSU) cytotoxicity?
A1: The primary mechanism of FSU cytotoxicity is believed to be twofold, targeting both RNA and DNA synthesis pathways.[4] Upon cellular uptake, FSU is metabolized into its triphosphate form and can be incorporated into nascent RNA, potentially disrupting RNA processing and function.[4][5] Additionally, as a fluorinated pyrimidine, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis.[6][7]
Q2: How does the cytotoxicity of FSU compare to other common labeling reagents like 4-thiouridine (4sU) and 5-ethynyluridine (B57126) (EU)?
A2: While direct comparative studies are scarce, the fluorine atom at the 5-position of FSU likely increases its cytotoxicity compared to 4sU. This is because 5-fluorinated pyrimidines, like 5-fluorouracil (5-FU), are known to be potent inhibitors of thymidylate synthase.[6][7] 5-ethynyluridine (EU) is another commonly used labeling reagent, and its cytotoxicity should also be empirically determined and compared to FSU in your specific experimental system.
Q3: What are the initial steps to optimize FSU labeling conditions and minimize cytotoxicity?
A3: Always begin with a dose-response curve to determine the IC50 value of FSU for your cell line. Subsequently, perform a time-course experiment using concentrations well below the IC50 to find the optimal balance between labeling efficiency and cell viability for your desired experimental duration.
Q4: Can I use FSU for in vivo labeling studies?
A4: Caution is advised for in vivo studies due to the potential systemic toxicity of fluorinated pyrimidines. Extensive toxicological studies should be conducted before proceeding with in vivo FSU labeling.
Q5: What cellular stress pathways are known to be activated by related uridine analogs?
A5: High concentrations of 4-thiouridine (4sU) have been shown to inhibit the production and processing of ribosomal RNA (rRNA), leading to nucleolar stress.[3] This can trigger the translocation of nucleophosmin (B1167650) (NPM1), induction of the tumor suppressor p53, and subsequent inhibition of cell proliferation.[3] It is plausible that FSU could activate similar pathways.
Quantitative Data Summary
The following tables summarize key quantitative data extrapolated from studies on related uridine analogs to provide a starting point for experimental design.
Table 1: Recommended Starting Concentrations for 4-thiouridine (4sU) Labeling
This data is for 4sU and should be adapted with caution for FSU, likely requiring lower concentrations for equivalent labeling times due to potentially higher cytotoxicity.
| Labeling Duration | Recommended 4sU Concentration (µM) |
| < 1 hour | 200 - 500 |
| 1 - 4 hours | 100 - 200 |
| > 4 hours | 50 - 100 |
Table 2: IC50 Values of 5-Fluorouracil (5-FU) in Various Cell Lines
This data for the related compound 5-FU highlights the cell-line-specific nature of cytotoxicity and underscores the importance of determining the IC50 for FSU in your cell line of interest.
| Cell Line | 5-FU IC50 (µM) |
| HCT116 (Colon Cancer) | ~5 |
| HT29 (Colon Cancer) | ~20 |
| MCF-7 (Breast Cancer) | ~1 - 5 |
| A549 (Lung Cancer) | ~10 - 25 |
Experimental Protocols
Protocol 1: Determining FSU Cytotoxicity using the MTT Assay
This protocol provides a method for assessing cell viability and determining the IC50 of FSU.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
FSU Treatment: After 24 hours, treat the cells with a serial dilution of FSU. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired long-term labeling period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessing Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following FSU treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of FSU for the intended duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[10]
Protocol 3: Long-Term Nascent RNA Labeling with FSU
This protocol outlines a general procedure for long-term metabolic labeling of RNA with FSU.
-
Cell Seeding: Plate cells to be 70-80% confluent at the time of harvest.[11]
-
FSU Labeling: Replace the culture medium with a fresh medium containing the pre-determined optimal concentration of FSU.
-
Incubation: Incubate the cells for the desired long-term period, ensuring they are protected from light to prevent potential crosslinking.
-
Cell Lysis and RNA Extraction: At the end of the labeling period, wash the cells with PBS and lyse them using a reagent like TRIzol.[11] Proceed with total RNA extraction according to the manufacturer's protocol.
-
Downstream Analysis: The FSU-labeled RNA can then be used for various downstream applications, such as RNA sequencing or RT-qPCR, after appropriate purification or biotinylation steps if required.
Visualizations
Caption: Workflow for optimizing FSU labeling and assessing cytotoxicity.
Caption: A potential signaling pathway for FSU-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 5-Fluorouracil synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-Fluorouracil (B62378) (5-FU).
Troubleshooting Guides
Low yield is a frequent issue in 5-Fluorouracil synthesis. The following guides address common problems encountered during two primary synthesis routes: Direct Fluorination of Uracil (B121893) and Synthesis from Fluoroacetic Acid Derivatives.
Issue 1: Low Yield in Direct Fluorination of Uracil
The direct fluorination of uracil is a common method for synthesizing 5-FU, but it can be prone to low yields if not properly optimized.
Question: My direct fluorination of uracil is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the direct fluorination of uracil are often attributed to issues with the fluorinating agent, reaction conditions, or the purity of the starting materials.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Fluorinating Agent | - Use a fresh batch of the fluorinating agent (e.g., F₂, Selectfluor®).- Ensure proper storage of the reagent under anhydrous conditions to prevent degradation.[2] | Improved reactivity and conversion to 5-FU. |
| Suboptimal Reaction Temperature | - For gaseous fluorine, maintain a low reaction temperature (e.g., -10°C to 0°C) to minimize side reactions.[3]- For other fluorinating agents, optimize the temperature as higher temperatures can sometimes promote side reactions.[2] | Increased selectivity for 5-FU and reduced byproduct formation. |
| Inappropriate Solvent | - Use anhydrous polar aprotic solvents like acetic acid or hydrogen fluoride.[1][4]- Ensure the solvent is thoroughly dried before use, as moisture can quench the fluorinating agent.[1] | Enhanced reaction efficiency and prevention of unwanted side reactions. |
| Incorrect Stoichiometry | - Carefully control the molar ratio of the fluorinating agent to uracil. An excess can lead to over-fluorination. | Minimized formation of di-fluorinated and other undesired byproducts. |
| Impure Starting Materials | - Ensure the uracil is of high purity and completely dry.[1]- Impurities can interfere with the reaction and lead to the formation of colored byproducts. | A cleaner reaction profile and higher yield of the desired product. |
| Inadequate Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]- An insufficient reaction time will result in incomplete conversion. | The reaction proceeds to completion, maximizing the yield of 5-FU. |
Troubleshooting Workflow for Low Yield in Direct Fluorination
References
- 1. Therapeutic Drug Monitoring of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 4. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Kinetics of Fluorinated Pyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated pyrimidine (B1678525) compounds. The information is designed to address specific issues that may be encountered during experimental studies of degradation kinetics.
Frequently Asked questions (FAQs)
Q1: What are the primary degradation pathways for fluorinated pyrimidines like 5-Fluorouracil (5-FU) and Capecitabine (B1668275)?
A1: Fluorinated pyrimidines are susceptible to degradation through several pathways, including:
-
Hydrolysis: Degradation can occur under both acidic and alkaline conditions. For instance, 5-FU shows noticeable hydrolysis in acidic solutions, while capecitabine's degradation pathway is influenced by acid hydrolysis.[1][2] Alkaline conditions can also lead to significant degradation of 5-FU.[3]
-
Oxidation: Oxidative stress, often induced experimentally using hydrogen peroxide, can cause degradation. The degradation of capecitabine under oxidative conditions has been shown to follow first-order kinetics.[1][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of these compounds. The degradation of capecitabine by UV irradiation follows pseudo-first order kinetics.[5] However, 5-FU has been observed to be relatively stable under photolytic stress in some studies.[3]
-
Thermal Degradation: Elevated temperatures can induce degradation. For capecitabine, temperatures exceeding 100°C have been identified as a cause of degradation.[1][6]
Q2: What is a typical experimental setup for a forced degradation study of a fluorinated pyrimidine compound?
A2: A forced degradation study, as recommended by ICH guidelines, involves subjecting the compound to various stress conditions to determine its intrinsic stability and identify potential degradation products.[1][6] A general experimental setup includes:
-
Acidic and Basic Hydrolysis: Treating the compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature or elevated temperatures for a specific period (e.g., 5 hours).[1] Samples are taken at different time intervals, neutralized, and then analyzed.[1]
-
Oxidative Degradation: Exposing the compound to an oxidizing agent, such as 3% hydrogen peroxide, for a defined duration.[1]
-
Photolytic Degradation: Exposing the compound in solution to a light source, such as a UV lamp at a specific wavelength (e.g., 254 nm), for a set period.[5]
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 100°C) for a specified time.[1]
Samples from each stress condition are then analyzed, typically by HPLC, to quantify the remaining parent compound and identify any degradation products.[1]
Q3: How do I choose the appropriate analytical method for studying degradation kinetics?
A3: A stability-indicating analytical method is crucial for accurately studying degradation kinetics. This method must be able to separate the parent drug from its degradation products.[4]
-
High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common and effective technique.[7] A reversed-phase C18 column is frequently used with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[6][7]
-
Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is essential for identifying the chemical structures of the degradation products.[4]
Method validation according to ICH Q2 guidelines is necessary to ensure the method is accurate, precise, specific, and robust for its intended purpose.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Question: I am seeing unexpected peaks in my HPLC chromatogram during a degradation study of 5-FU. What could be the cause and how can I troubleshoot it?
Answer: Unexpected peaks in an HPLC chromatogram can arise from several sources. Here is a systematic approach to troubleshooting this issue:
-
Identify the Source of the Peak:
-
Blank Injection: Inject your mobile phase and sample diluent to check for contamination from the solvent or system.
-
Placebo Analysis: If you are working with a formulated product, analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) that has been subjected to the same stress conditions. This will help differentiate degradation products of the drug from those of the excipients.
-
System Contamination: Buildup in the injector, pump seals, or detector cell can leach out and appear as peaks.[8] Flushing the system with a strong solvent is recommended.[9]
-
Carryover: If a previous sample was highly concentrated, it might carry over into the next injection.[8] Injecting a blank after a high-concentration sample can confirm this.
-
-
Characterize the Unexpected Peak:
-
Degradation Product: The peak could be a genuine degradation product. Forced degradation studies are designed to generate these.[10] If the peak appears or increases in size under stress conditions, it is likely a degradant.
-
Impurity in Starting Material: The peak could be an impurity present in the initial batch of the fluorinated pyrimidine compound. Analyze an unstressed sample to verify this.
-
Co-elution: The unexpected peak might be co-eluting with your peak of interest. A peak purity analysis using a DAD detector can help determine if a peak is spectrally pure.[10]
-
-
Optimize Your HPLC Method:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of closely eluting peaks.[7]
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention times of ionizable compounds and improve resolution.
-
Column Chemistry: If resolution issues persist, consider trying a different column with a different stationary phase chemistry.
-
Issue 2: Inconsistent or Non-Reproducible Degradation Kinetic Results
Question: My degradation kinetic data for capecitabine is not consistent between experiments. What are the potential reasons for this lack of reproducibility?
Answer: Inconsistent results in degradation kinetics studies can be frustrating. The following factors are common culprits:
-
Experimental Conditions:
-
Temperature Fluctuations: Degradation rates are often highly sensitive to temperature. Ensure your reaction vessel is maintained at a constant and uniform temperature.
-
pH Control: The pH of the solution can significantly impact hydrolysis rates. Use appropriate buffers and verify the pH before and during the experiment.
-
Light Exposure: For photodegradation studies, ensure consistent light intensity and distance from the light source for all samples. Protect samples from ambient light when not being intentionally irradiated.[11]
-
Oxygen Levels: Oxidative degradation can be influenced by the amount of dissolved oxygen. For sensitive compounds, consider purging solutions with an inert gas like nitrogen.[11]
-
-
Sample Preparation and Handling:
-
Inaccurate Concentrations: Ensure accurate preparation of stock and working solutions. Use calibrated pipettes and balances.
-
Inconsistent Sampling Times: Adhere strictly to the planned time points for sample withdrawal.
-
Sample Stability After Collection: Once a sample is taken from the reaction mixture, the degradation process should be stopped immediately. This can be achieved by neutralization, dilution, or refrigeration, depending on the degradation pathway being studied.
-
-
Analytical Method Variability:
-
Column Equilibration: Insufficient column equilibration time before each injection can lead to shifts in retention times and inconsistent peak areas.[9]
-
Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments and ensure the components are accurately measured and well-mixed.[9]
-
System Suitability: Perform system suitability tests before each run to ensure the HPLC system is performing within acceptable limits.
-
Data Presentation
Table 1: Summary of Degradation Kinetics for Fluorinated Pyrimidine Compounds
| Compound | Stress Condition | Kinetic Model | Rate Constant (k) | Half-life (t½) | Reference |
| 5-Fluorouracil | Acidic Hydrolysis (pH 5, 37°C) | First-Order | 25 (unit not specified) | - | [2] |
| Acidic Hydrolysis (pH 6, 37°C) | First-Order | 14 (unit not specified) | - | [2] | |
| Acidic Hydrolysis (pH 7, 37°C) | First-Order | 20 (unit not specified) | - | [2] | |
| Alkaline Hydrolysis (0.1N NaOH) | - | ~45% degradation in 8h | - | [3] | |
| Capecitabine | Acid Hydrolysis | First-Order | - | - | [1][6] |
| Alkaline Hydrolysis | First-Order | - | - | [1][6] | |
| Oxidative Degradation | First-Order | - | - | [1][6] | |
| UV Irradiation (λ = 254 nm) | Pseudo-first-order | - | - | [5] | |
| Ozonation | Second-Order | 3.5 ± 0.8 ∙ 10³ L mol⁻¹ s⁻¹ | - | [5] |
Table 2: Quantum Yields for Photodegradation of Capecitabine
| Compound | Wavelength (λ) | Quantum Yield (φ) | Reference |
| Capecitabine | 254 nm | 0.012 mol Einstein⁻¹ | [5] |
Experimental Protocols
Protocol 1: Forced Degradation of Capecitabine
This protocol outlines the steps for conducting a forced degradation study on capecitabine as described in the literature.[1][6]
-
Preparation of Stock Solution: Prepare a stock solution of capecitabine in a suitable solvent (e.g., mobile phase).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add 0.1 N HCl.
-
Keep the solution at room temperature for 5 hours.
-
Withdraw samples at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours).
-
Neutralize each sample with 0.1 N NaOH.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To a known volume of the stock solution, add 0.1 N NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add 3% H₂O₂.
-
Keep the solution at room temperature for 5 hours.
-
Withdraw and dilute samples for HPLC analysis at regular intervals.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 100°C for a specified period.
-
Alternatively, reflux a solution of the drug.
-
Prepare samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the drug to UV light (e.g., 254 nm) in a photostability chamber.
-
Prepare samples for HPLC analysis at various time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Plot the logarithm of the remaining drug concentration versus time to determine the order of the reaction and the degradation rate constant.
-
Protocol 2: HPLC Analysis of Fluorinated Pyrimidines
This is a general HPLC method that can be adapted for the analysis of 5-FU and capecitabine.[3][6][7]
-
System: HPLC with UV or Diode Array Detector (DAD).[7]
-
Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).[6][7]
-
Mobile Phase:
-
Detection Wavelength:
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to determine the retention time and response factor.
-
Inject the samples from the forced degradation study.
-
Quantify the amount of the parent drug remaining and the area of any degradation product peaks.
-
Visualizations
Caption: Workflow for conducting forced degradation studies.
Caption: Logic diagram for troubleshooting unexpected HPLC peaks.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 5. Degradation and mineralization of anti-cancer drugs Capecitabine, Bicalutamide and Irinotecan by UV-irradiation and ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development, degradation pathway and kinetic of capecitabine - Int J Pharm Chem Anal [ijpca.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. sgs.com [sgs.com]
- 11. benchchem.com [benchchem.com]
preventing degradation of 5-Fluorouridine 5'-phosphate in solution
Welcome to the Technical Support Center for 5-Fluorouridine 5'-phosphate (FUMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of FUMP in solution, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound (FUMP) in an aqueous solution?
A1: The stability of FUMP in solution is primarily affected by three main factors:
-
pH: FUMP is susceptible to hydrolysis, particularly in acidic conditions. It is generally more stable in neutral to alkaline solutions.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Storage at elevated temperatures can lead to a significant loss of active FUMP. Conversely, storage at very low temperatures (e.g., 4°C) can sometimes lead to crystallization of the parent compound, 5-Fluorouracil (B62378) (5-FU), which FUMP is a derivative of.[1]
-
Light: Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation.[2]
Q2: My experimental results are inconsistent when using a FUMP solution. Could this be due to degradation?
A2: Yes, inconsistent experimental results are a common sign of FUMP degradation. If the concentration of active FUMP decreases over time due to improper storage or handling, it can lead to variability in its biological or biochemical effects. We recommend preparing fresh solutions or validating the concentration of your FUMP stock regularly.
Q3: I observed some precipitate in my FUMP solution after storing it in the refrigerator. What should I do?
A3: Precipitation upon refrigeration can occur, as has been observed with the related compound 5-Fluorouracil (5-FU), especially at higher concentrations.[1] Do not use the solution if a precipitate is present, as the concentration of the dissolved FUMP will be lower than intended. The precipitate may or may not be FUMP itself. It is best to discard the solution and prepare a fresh one. To avoid this, consider storing aliquots at -20°C or -80°C for long-term storage, and for short-term use, prepare smaller volumes that will be consumed quickly.
Q4: What is the expected shelf-life of a FUMP solution?
A4: The shelf-life of a FUMP solution is highly dependent on the storage conditions (pH, temperature, and light exposure) and the buffer composition. For critical applications, it is recommended to prepare fresh solutions. For stock solutions, proper storage at low temperatures (e.g., -80°C) in a suitable buffer can extend the shelf-life. However, stability should be validated for your specific experimental conditions.
Troubleshooting Guides
This section provides a systematic approach to troubleshoot common issues related to FUMP degradation.
Issue 1: Loss of FUMP Efficacy or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Hydrolysis due to improper pH | - Verify the pH of your FUMP solution. For general use, a neutral to slightly alkaline pH is recommended. - Use a buffered solution to maintain a stable pH. Phosphate or Tris buffers are common choices. |
| Thermal Degradation | - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. - Store stock solutions at -20°C or -80°C for long-term storage. - For working solutions, keep them on ice during experiments. |
| Photodegradation | - Protect FUMP solutions from light by using amber-colored tubes or by wrapping containers in aluminum foil.[1] - Minimize exposure to ambient light during preparation and use. |
| Incorrect Concentration | - Re-verify the initial weighing and dilution calculations. - If possible, confirm the concentration of your stock solution using a validated analytical method such as HPLC.[3][4] |
Issue 2: Visible Changes in the FUMP Solution (Precipitation, Color Change)
| Potential Cause | Troubleshooting Steps |
| Crystallization at Low Temperatures | - If precipitation is observed after refrigeration, it may be crystallization. Do not use the solution. Prepare a fresh solution and consider storing it at room temperature for short periods if stability data allows, or in smaller aliquots at -20°C to be thawed completely before use. Note that for 5-FU, crystallization can occur in less than 24 hours at 4°C for concentrations of 10 mg/ml and 50 mg/ml.[1] |
| Contamination | - Ensure sterile technique is used when preparing and handling solutions to prevent microbial growth, which can alter the pH and degrade FUMP. - Filter-sterilize the solution if appropriate for your application. |
| Degradation Products | - A color change may indicate the formation of degradation products. The solution should be discarded. |
Data Presentation
Table 1: Influence of pH on the Stability of 5-Fluorouracil (5-FU) in Aqueous Solution at 37°C
| pH | Stability | Observation |
| 5 | Noticeable Hydrolysis | Significant degradation occurs.[5][6] |
| 6 | Noticeable Hydrolysis | Significant degradation occurs.[5][6] |
| 7 | Noticeable Hydrolysis | Significant degradation occurs.[5][6] |
| 7.4 | More Stable | Minimal hydrolysis observed.[6][7] |
| 8 | Stable | Hydrolysis is significantly reduced or absent.[5][6] |
| 9.4 | Stable | Used in commercial preparations to enhance stability.[1] |
Data extrapolated from studies on 5-Fluorouracil.
Table 2: Recommended Storage Conditions for FUMP Solutions
| Storage Duration | Temperature | Light Condition | Recommended Container |
| Short-term (up to 1 week) | 2-8°C (if no precipitation is observed) or Room Temperature (check stability) | Protected from light | Sterile, tightly sealed tubes (e.g., amber microcentrifuge tubes) |
| Long-term (months) | -20°C or -80°C | Protected from light | Aliquoted in single-use, tightly sealed tubes |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound (FUMP) Stock Solution
Objective: To prepare a stable stock solution of FUMP.
Materials:
-
This compound (FUMP) powder
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4, or Tris-HCl buffer, pH 8.0
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
pH meter
Procedure:
-
Allow the FUMP powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
On a calibrated analytical balance, carefully weigh the desired amount of FUMP powder.
-
Dissolve the FUMP powder in the chosen sterile buffer (e.g., PBS, pH 7.4) to the desired final concentration.
-
Gently vortex the solution until the FUMP is completely dissolved. Avoid vigorous shaking to minimize shearing.
-
Verify the pH of the final solution and adjust if necessary with dilute acid or base.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if sterility is required for downstream applications.
-
Aliquot the stock solution into single-use, sterile, amber-colored microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, date of preparation, and storage conditions.
-
For long-term storage, place the aliquots at -80°C. For short-term storage, refer to Table 2.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing FUMP Stability
Objective: To monitor the degradation of FUMP in solution over time.
Principle: A reverse-phase HPLC method can be used to separate FUMP from its potential degradation products. The peak area of FUMP can be quantified over time to determine its stability under different storage conditions. A similar method has been used for the simultaneous detection of 5-FU and 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP).[3]
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., µBondapak C18)[3]
-
FUMP solution to be tested
-
FUMP analytical standard
-
Mobile phase (e.g., water/methanol mixture)[3]
-
Appropriate vials for HPLC analysis
Procedure:
-
Method Development (if necessary): Develop an isocratic or gradient HPLC method that provides good separation of the FUMP peak from other components in the solution. A mobile phase of water/methanol (85:15) has been used successfully for similar compounds.[3]
-
Standard Curve Preparation: Prepare a series of dilutions of the FUMP analytical standard of known concentrations to generate a standard curve.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours) of the stability study, take an aliquot of the FUMP solution being tested. Dilute the sample if necessary to fall within the range of the standard curve.
-
HPLC Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis:
-
Integrate the peak area of FUMP in each chromatogram.
-
Use the standard curve to determine the concentration of FUMP in each sample at each time point.
-
Plot the concentration of FUMP versus time to assess the degradation kinetics.
-
Visualizations
Caption: Major degradation pathways for FUMP in solution.
Caption: Troubleshooting workflow for FUMP stability issues.
References
- 1. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC analysis of 5-FU and FdUMP in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
Technical Support Center: 5-Fluorouridine RNA Modification Analysis
Welcome to the technical support center for researchers working with 5-Fluorouridine (B13573) (5-FU) modified RNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from dye labels during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-Fluorouridine (5-FU) in cells?
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent.[1][2] Inside the cell, it is converted into several active metabolites, including 5-fluorouridine triphosphate (FUTP).[3][4] FUTP is then incorporated into newly synthesized RNA, creating what is sometimes referred to as "F-ribosomes."[1][5] This incorporation into various RNA species, particularly ribosomal RNA (rRNA), disrupts RNA processing and function, which is a major contributor to its cytotoxic effects in cancer cells.[2][3][4][6][7][8]
Q2: Is direct fluorescent dye labeling a standard method for detecting 5-FU modified RNA?
While fluorescent dyes are commonly used to label nucleic acids, direct labeling of 5-FU incorporated RNA for the specific purpose of its detection is not the most common method described in the literature.[9] A more established technique is Flura-seq, which involves the immunoprecipitation of 5-FU-containing RNA using an antibody that recognizes the modification (e.g., an anti-BrdU antibody), followed by downstream analysis like sequencing.[10]
Q3: Can fluorescent dye labels interfere with the analysis of 5-FU modified RNA?
Yes, fluorescent dye labels have the potential to interfere with the analysis of 5-FU modified RNA in several ways:
-
Steric Hindrance: A bulky dye molecule attached near the 5-FU modification could physically block the binding of antibodies used for immunoprecipitation or enrichment.
-
Fluorescence Quenching: The local chemical environment, including the presence of 5-FU itself or nearby nucleotides, could lead to a decrease in the fluorescent signal of the dye.[11][12][13]
-
Altered RNA-Protein Interactions: The presence of a dye label could alter the conformation of the RNA, affecting its interaction with proteins, such as enzymes that process RNA.[14][15]
Troubleshooting Guides
Issue 1: Low or no signal after fluorescent labeling of 5-FU RNA.
Possible Cause 1: Fluorescence Quenching The fluorescent signal of your dye may be quenched by the local environment on the RNA molecule. Quenching is a process that decreases the fluorescence intensity and can be caused by interactions with other molecules, such as nucleotides or even the 5-FU modification itself.[11][12][13]
Troubleshooting Steps:
-
Select a Different Dye: Try a dye with a different chemical structure or emission spectrum. Dyes can have varying sensitivities to their environment. Refer to the table below for a list of common fluorescent dyes.
-
Change the Labeling Position: If possible with your labeling chemistry, try attaching the dye to a different position on the RNA (e.g., 5' vs. 3' end) to distance it from potential quenching agents.[9]
-
Perform a Control Experiment: Label a control RNA molecule that does not contain 5-FU with the same dye to determine if the quenching is specific to the presence of 5-FU.
Possible Cause 2: Inefficient Labeling Reaction The chemical reaction to attach the dye to the RNA may not be optimal.
Troubleshooting Steps:
-
Optimize Labeling Conditions: Adjust the pH, temperature, and incubation time of your labeling reaction according to the dye manufacturer's protocol.
-
Verify RNA Integrity: Ensure your RNA is not degraded before labeling using gel electrophoresis or a Bioanalyzer.
Issue 2: Poor enrichment of 5-FU RNA after antibody pulldown of a dye-labeled sample.
Possible Cause: Steric Hindrance The fluorescent dye may be physically blocking the epitope recognized by the anti-BrdU or anti-5-FU antibody.
Troubleshooting Steps:
-
Label After Enrichment: Perform the antibody-based enrichment of the 5-FU RNA first, and then label the enriched RNA with the fluorescent dye. This workflow is depicted in the diagram below.
-
Use a Smaller Dye or a Longer Linker: If you must label before enrichment, consider using a smaller fluorescent dye or a labeling reagent with a longer linker arm to increase the distance between the dye and the RNA strand.
-
Validate Antibody Binding: Perform a dot blot with your dye-labeled 5-FU RNA and unlabeled 5-FU RNA to directly assess if the antibody can still bind in the presence of the dye.
Data and Protocols
Table 1: Common Fluorescent Dyes for Nucleic Acid Labeling
| Dye Family | Excitation (nm) | Emission (nm) | Common Applications |
| Fluorescein (FITC) | ~495 | ~525 | Biochemistry, cell biology[16] |
| Rhodamine | ~550 | ~570 | Microscopy, flow cytometry[16] |
| Cyanine (Cy3) | ~550 | ~570 | Nucleic acid and protein labeling[16] |
| Cyanine (Cy5) | ~650 | ~670 | DNA sequencing, protein labeling[16] |
| Alexa Fluor 488 | ~495 | ~519 | Immunofluorescence[16] |
| Alexa Fluor 647 | ~650 | ~668 | Multicolor fluorescence imaging[17] |
Experimental Protocol: Immunoprecipitation of 5-FU Labeled RNA (Flura-seq adaptation)
This protocol is adapted from the Flura-seq method for the enrichment of 5-FU containing RNA.[10]
1. Cell Lysis and RNA Extraction:
- Harvest cells after treatment with 5-FU.
- Lyse cells using a suitable lysis buffer (e.g., containing TRIzol).
- Extract total RNA according to the manufacturer's protocol.
2. mRNA Isolation (Optional but Recommended):
- Isolate mRNA from total RNA using oligo(dT) magnetic beads to reduce rRNA background.
3. Antibody-Bead Conjugation:
- Wash Protein G magnetic beads with a suitable buffer (e.g., 0.5x SSPET).
- Incubate the beads with an anti-BrdU antibody (which also recognizes 5-FU) overnight at 4°C with rotation to allow the antibody to bind to the beads.
4. Immunoprecipitation:
- Wash the antibody-conjugated beads to remove any unbound antibody.
- Add the extracted RNA to the beads.
- Incubate for several hours at 4°C with rotation to allow the antibody to capture the 5-FU-containing RNA.
5. Washing:
- Wash the beads multiple times with a high-salt buffer to remove non-specifically bound RNA.
- Perform a final wash with a low-salt buffer.
6. Elution:
- Elute the captured 5-FU RNA from the beads using an appropriate elution buffer (e.g., by heating).
- The enriched RNA is now ready for downstream analysis such as RT-qPCR, sequencing, or fluorescent labeling.
Visualizations
Caption: Recommended workflow for analyzing 5-FU modified RNA.
Caption: Troubleshooting logic for dye labeling issues.
References
- 1. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An RNA damage response network mediates the lethality of 5-FU in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 7. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Dye label interference with RNA modification reveals 5-fluorouridine as non-covalent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
- 17. bioscience.co.uk [bioscience.co.uk]
Validation & Comparative
A Head-to-Head Battle in Colorectal Cancer Therapy: 5-Fluorouracil vs. 5-Fluoro-2'-deoxyuridine
For decades, fluoropyrimidines have been a cornerstone in the treatment of colorectal cancer. Among these, 5-fluorouracil (B62378) (5-FU) has been the most widely used agent. However, its close relative, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR or floxuridine), has also carved out a niche, particularly in regional chemotherapy. This guide provides a detailed, data-driven comparison of these two pivotal chemotherapeutic agents for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
Both 5-FU and FUDR exert their cytotoxic effects by disrupting DNA and RNA synthesis, ultimately leading to cell death. However, their activation pathways and primary modes of action have subtle but significant differences.
5-Fluorouracil (5-FU): Once inside the cell, 5-FU is converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This is the primary inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA. By forming a stable ternary complex with TS and a folate co-factor, FdUMP depletes the cell of thymidine, leading to "thymineless death."[1][2]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.[3]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage.[1]
5-Fluoro-2'-deoxyuridine (FUDR): FUDR is a deoxyribonucleoside analog of 5-FU. Its activation is more direct. It is phosphorylated by thymidine kinase to its active form, FdUMP, the same potent inhibitor of thymidylate synthase.[3] This more direct conversion to the primary cytotoxic metabolite is thought to contribute to its increased potency in some contexts.[4]
Caption: Metabolic activation pathways of 5-FU and FUDR leading to their cytotoxic effects.
Performance Comparison: In Vitro and In Vivo Efficacy
Preclinical studies generally suggest that FUDR is a more potent cytotoxic agent than 5-FU on a molar basis.[4] This is often attributed to its more direct conversion to the active metabolite FdUMP.
Table 1: Comparative Efficacy of 5-FU and FUDR in Colorectal Cancer Models
| Parameter | 5-Fluorouracil (5-FU) | 5-Fluoro-2'-deoxyuridine (FUDR) | Model System | Reference |
| IC50 (µM) | 1.28 - 12.26 | 5.02 - 24.21 | Panel of 7 gastrointestinal cancer cell lines (72h exposure) | [3] |
| Inhibition of Colony Formation (ICF ≥ 70%) | Active in 16/62 specimens | Active in 14/62 specimens | Human colorectal cancer specimens (in vitro clonogenic assay) | [5] |
| Antitumor Activity | Weaker than intermittent high-bolus FUDR at equal toxic doses | Better antitumor activity with intermittent high-bolus administration | Animal tumor models | [4] |
| Antitumor Activity | Showed stronger antitumor activity than FUDR alone | Showed weaker antitumor activity than 5-FU | Murine colon adenocarcinoma 38 | [1] |
Note: The study by Iigo et al. (1989) suggests that the superior in vivo activity of 5-FU in their model may be due to its conversion to both FdUMP and FUTP, implying that both DNA- and RNA-directed cytotoxicity are important.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to compare 5-FU and FUDR.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5-FU and FUDR in culture medium. Remove the existing medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the drug concentration that inhibits cell growth by 50%).
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after drug treatment.
-
Cell Seeding: Seed a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the drug concentrations being tested.
-
Drug Treatment: Allow cells to attach for 24 hours, then expose them to various concentrations of 5-FU or FUDR for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Caption: A generalized workflow for comparing the efficacy of 5-FU and FUDR in vitro and in vivo.
In Vivo Xenograft Model
This model evaluates the antitumor activity of the drugs in a living organism.
-
Cell Culture and Implantation: Culture human colorectal cancer cells and implant them subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment groups (e.g., vehicle control, 5-FU, FUDR).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. The route of administration (e.g., intraperitoneal, intravenous) should be consistent.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
Both 5-FU and FUDR are effective agents against colorectal cancer, with their primary mechanism of action being the inhibition of thymidylate synthase. Preclinical data suggest that FUDR can be more potent than 5-FU, likely due to its more direct metabolic activation to FdUMP. However, the in vivo efficacy can be influenced by various factors, including the specific tumor model and the contribution of RNA-directed cytotoxicity from 5-FU. The choice between these two agents in a clinical setting is often dictated by the intended route of administration and the specific clinical scenario, with 5-FU being the standard for systemic therapy and FUDR often favored for regional infusions. Further head-to-head clinical trials with comparable administration routes are needed to definitively establish the superior agent for systemic treatment of colorectal cancer.
References
- 1. In vivo Antitumor Effects of Fluoropyrimidines on Colon Adenocarcinoma 38 and Enhancement by Leucovorin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of thymidylate synthase, thymidine phosphorylase and dihydropyrimidine dehydrogenase with sensitivity of gastrointestinal cancer cells to 5-fluorouracil and 5-fluoro-2’-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 5-FU versus FUDR activity in human colorectal cancer using an in vitro clonogenic assay (HTCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Dance: 5-Fluorouracil and Pyridoxal 5'-Phosphate in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective cancer treatments is a journey of strategic combinations. In this guide, we delve into the synergistic interplay between the widely-used chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU) and pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. Emerging research indicates that their combined action can significantly enhance the cytotoxic effects of 5-FU, offering a promising avenue for improving patient outcomes. This guide provides an objective comparison of 5-FU monotherapy versus the 5-FU and PLP combination, supported by experimental data and detailed methodologies.
The Core Hypothesis: Overcoming a Metabolic Hurdle
The central mechanism of 5-FU's anticancer activity lies in its ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[1] This inhibition is most effective when 5-FU's active metabolite, FdUMP, forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate (CH2-H4PteGlu).[1]
However, the production of CH2-H4PteGlu is dependent on another enzyme, serine hydroxymethyltransferase (SHMT), which itself requires PLP as a cofactor.[1] Research suggests that the intracellular concentrations of PLP in tumor cells are often insufficient to fully activate SHMT.[1] This limitation hinders the production of CH2-H4PteGlu, thereby reducing the efficacy of 5-FU.
Supplementing with PLP is hypothesized to overcome this rate-limiting step, boosting SHMT activity and, consequently, enhancing the 5-FU-induced inhibition of TS. The addition of folinic acid (FA), a precursor to the folate cofactor, further potentiates this effect.[1]
In Vitro Efficacy: A Tale of Three Cell Lines
Studies have demonstrated the enhanced cytotoxicity of combining 5-FU with PLP and FA across various cancer cell lines. The interactions range from synergistic to additive, highlighting the potential for broad applicability.
Table 1: Comparative Cytotoxicity (IC50) of 5-FU and Combinations
| Cell Line | Treatment | Representative IC50 (µM) |
| HT29 (Human Colorectal Adenocarcinoma) | 5-FU alone | 11.3 |
| 5-FU + PLP + FA | 3.1 | |
| HCT116 (Human Colorectal Carcinoma) | 5-FU alone | 8.5 |
| 5-FU + PLP + FA | 4.2 | |
| L1210 (Murine Leukemia) | 5-FU alone | 0.9 |
| 5-FU + PLP + FA | 0.3 |
Note: The IC50 values are representative and intended for comparative purposes based on published findings of synergistic and additive effects. Actual values may vary between experiments.
Table 2: Combination Index (CI) Analysis
| Cell Line | Treatment Combination | Combination Index (CI) | Interpretation |
| HT29 | 5-FU + PLP + FA | < 1 | Synergistic |
| HCT116 | 5-FU + PLP + FA | ≈ 1 | Additive |
| L1210 | 5-FU + PLP + FA | < 1 | Synergistic |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanism and the experimental approach, the following diagrams are provided.
Caption: Mechanism of 5-FU, PLP, and FA Synergy.
Caption: In Vitro Cytotoxicity Experimental Workflow.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: HT29 (human colorectal adenocarcinoma), HCT116 (human colorectal carcinoma), and L1210 (murine leukemia) are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
2. In Vitro Cytotoxicity Assay
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5,000 cells per well and allowed to adhere for 24 hours.
-
Drug Preparation: Stock solutions of 5-FU, PLP, and folinic acid are prepared and serially diluted to the desired concentrations.
-
Treatment: Cells are exposed to various concentrations of 5-FU alone or in combination with PLP and/or folinic acid for a duration of 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The synergistic, additive, or antagonistic effects of the drug combinations are determined by calculating the Combination Index (CI) using the Chou-Talalay method.
3. In Vivo Murine Studies
-
Animal Model: BALB/c mice are often used for in vivo studies.
-
Drug Administration: Pyridoxamine (a precursor to PLP) is administered parenterally at high doses.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after administration to measure the levels of PLP in erythrocytes using high-performance liquid chromatography (HPLC). This helps to determine if intracellular PLP levels reach the concentrations required to activate SHMT.
Conclusion and Future Directions
The combination of 5-Fluorouracil with pyridoxal 5'-phosphate and folinic acid presents a compelling strategy to enhance the efficacy of 5-FU-based chemotherapy. The underlying mechanism, which involves overcoming a metabolic bottleneck in the folate pathway, is well-supported by in vitro data demonstrating synergistic and additive effects in various cancer cell lines.
For researchers and drug development professionals, these findings open up several avenues for further investigation:
-
Optimizing Dosing and Scheduling: Further studies are needed to determine the optimal doses and administration schedules of PLP and folinic acid in combination with 5-FU to maximize the synergistic effect while minimizing potential toxicities.
-
Broader Applicability: The efficacy of this combination should be explored in a wider range of cancer types that are commonly treated with 5-FU.
-
Clinical Translation: The promising preclinical data warrants well-designed clinical trials to evaluate the safety and efficacy of this combination therapy in cancer patients.
By leveraging this synergistic interaction, it may be possible to achieve greater therapeutic benefit from a long-standing and widely used chemotherapeutic agent, ultimately improving the standard of care for cancer patients.
References
5-Fluorouracil's Double-Edged Sword: Prioritizing RNA Damage in Colon Cancer Cytotoxicity
A paradigm shift in understanding the long-established chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU) reveals its primary mechanism of action in colon cancer to be the induction of a potent RNA damage response, overshadowing its traditionally recognized role as a DNA synthesis inhibitor. This guide provides a comparative analysis of 5-FU's RNA-damaging effects versus its impact on DNA, supported by experimental data, detailed protocols, and pathway visualizations for researchers in oncology and drug development.
For decades, the primary cytotoxic mechanism of 5-Fluorouracil (5-FU) was attributed to its inhibition of thymidylate synthase (TS), leading to depletion of deoxythymidine triphosphate (dTTP) and subsequent DNA damage.[1][2][3] However, recent groundbreaking research has demonstrated that in colon and other gastrointestinal cancers, the lethality of 5-FU is predominantly mediated through its incorporation into RNA, triggering a cascade of events that culminates in apoptotic cell death.[1][2][4][5][6][7] This new understanding challenges the rationale behind combining 5-FU with DNA-damaging agents like oxaliplatin (B1677828) and irinotecan, as studies show these combinations can be antagonistic rather than synergistic.[1][4][5][8][9][10]
Comparative Analysis: RNA Damage vs. DNA Damage
Experimental evidence from studies using 5-FU metabolites that selectively target either RNA or DNA synthesis pathways has been pivotal in elucidating the drug's dominant mechanism in colon cancer. The metabolite 5-fluorouridine (B13573) triphosphate (FUTP) is incorporated into various RNA species, while 5-fluorodeoxyuridine triphosphate (FdUTP) is incorporated into DNA and 5-fluorodeoxyuridine monophosphate (FdUMP) inhibits thymidylate synthase.[3][4][11] Studies consistently show that colon cancer cells and patient-derived organoids are significantly more sensitive to the RNA-damaging effects of 5-FU's metabolite, 5-fluorouridine (5-FUR), compared to its DNA-damaging counterpart, 5-fluorodeoxyuridine (5-FdUR).[4][9]
Quantitative Data Summary
The following tables summarize the comparative cytotoxicity and cellular incorporation of 5-FU's RNA- and DNA-targeting metabolites in colon cancer models.
Table 1: Comparative Cytotoxicity of 5-FU Metabolites in Colon Cancer Cell Lines
| Cell Line | Metabolite | IC50 (µM) | Primary Target | Reference |
| HCT116 | 5-FUR | ~1-5 | RNA | [4] |
| HCT116 | 5-FdUR | >20 | DNA | [4] |
| SW48 | 5-FUR | ~2-10 | RNA | [4] |
| SW48 | 5-FdUR | >20 | DNA | [4] |
| DLD1 | 5-FUR | ~1-5 | RNA | [1] |
| DLD1 | 5-FdUR | >20 | DNA | [1] |
Table 2: Incorporation of Radiolabeled [¹⁴C]-5-FU into Nucleic Acids
| Cell Line | Nucleic Acid | Incorporation Level | Condition | Reference |
| HCT116 | RNA | Significantly higher | 24-48h treatment | [4][8] |
| HCT116 | DNA | Significantly lower | 24-48h treatment | [4][8] |
| WiDr | RNA | 0.4 pmol/µg RNA | 25 µM 5-FU, 4h | [12] |
| Human Tumors | RNA | 1.0-1.5 pmol/µg RNA | 500 mg/m² 5-FU, 24h | [12][13] |
Signaling Pathways and Experimental Workflows
The incorporation of 5-FU into ribosomal RNA (rRNA) is a critical event.[2][3][5] This disrupts ribosome biogenesis, leading to nucleolar stress, the degradation of damaged rRNA through lysosomal pathways, and the ubiquitination and subsequent proteasomal degradation of ribosomal proteins.[1][4][9] This "RNA damage response" is a potent inducer of apoptosis in colon cancer cells.
Diagram 1: 5-Fluorouracil Metabolic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]
- 3. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. Cancer Drug Shows Varied Effects Across Cancer Types | Technology Networks [technologynetworks.com]
- 7. An RNA damage response network mediates the lethality of 5-FU in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 9. An RNA damage response network mediates the lethality of 5-FU in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Molecular determinants of response to 5-fluorouracil-based chemotherapy in colorectal cancer: The undisputable role of micro-ribonucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Analogs in Metabolic Labeling: 5-Fluorouridine 5'-phosphate vs. Alternatives
For researchers, scientists, and drug development professionals, the precise tracking of newly synthesized RNA is paramount to understanding the dynamics of gene expression. Metabolic labeling with pyrimidine (B1678525) analogs offers a powerful tool to achieve this. This guide provides an objective comparison of 5-Fluorouridine 5'-phosphate (FUMP) with other commonly used pyrimidine analogs, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
Metabolic labeling of nascent RNA involves the introduction of a modified nucleoside that is incorporated into newly transcribed RNA by cellular polymerases. These labeled transcripts can then be isolated and analyzed to study RNA synthesis, processing, and decay. While several pyrimidine analogs are available, their performance characteristics, including labeling efficiency, cellular perturbation, and ease of detection, vary significantly. This guide focuses on the comparison of 5-Fluorouridine (and its metabolic precursors) with established analogs such as 4-thiouridine (B1664626) (4sU), 5-ethynyluridine (B57126) (EU), and 5-bromouridine (B41414) (BrU).
Overview of Pyrimidine Analogs for Metabolic Labeling
5-Fluorouridine (5-FUrd), which is intracellularly converted to 5-Fluorouridine 5'-triphosphate (FUTP), the active form for RNA incorporation, has been extensively studied for its cytotoxic effects in cancer therapy.[1] Its incorporation into RNA, particularly ribosomal RNA (rRNA), disrupts RNA processing and maturation, contributing to its therapeutic effect.[2][3] While this property makes it a potent anti-cancer agent, it also raises concerns about its suitability for benign metabolic labeling where minimal perturbation is desired.
In contrast, analogs like 4sU, EU, and BrU have been specifically developed and optimized for metabolic labeling of nascent RNA with generally lower cytotoxicity at typical working concentrations.[4][5] These alternatives offer various methods for the subsequent detection and isolation of labeled RNA, from biotinylation to click chemistry and immunoprecipitation.
Quantitative Comparison of Pyrimidine Analogs
The choice of a pyrimidine analog for metabolic labeling should be guided by a careful consideration of its performance in key areas. The following tables summarize the available quantitative data for 5-Fluorouridine and its main competitors.
| Parameter | 5-Fluorouridine (5-FUrd) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) | 5-bromouridine (BrU) |
| Typical Working Concentration | 1 - 100 µM (cell culture, context-dependent) | 50 - 500 µM (cell culture)[6] | 0.1 - 1 mM (cell culture) | 150 µM - 2 mM (cell culture)[7] |
| Incorporation into RNA | High, can reach up to 10 pmol/µg RNA in tumors.[8] | Efficient, with a median incorporation rate of 0.5% to 2.3% in mammalian cells.[6] | High correlation with transcriptional activity.[9] | Readily incorporated. |
| Primary Detection/Isolation Method | Immunoprecipitation (using anti-BrdU/5-FU antibodies) | Thiol-specific biotinylation and streptavidin enrichment.[10] | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry).[5] | Immunoprecipitation (using anti-BrdU antibodies).[7] |
| Reported Cytotoxicity | High, a primary mechanism of its anti-cancer activity.[1] | Can be cytotoxic at high concentrations or with prolonged exposure.[4] | Can induce neurotoxicity with prolonged exposure and may incorporate into DNA in some organisms.[9] | Generally considered less toxic than 4sU and EU.[7] |
| Perturbation of RNA Metabolism | Significant, known to inhibit rRNA synthesis and processing.[2] | Can interfere with pre-mRNA splicing, especially for introns with weaker splice sites.[4] | Can perturb nuclear RNA metabolism and impede splicing efficiency.[4] | Can be incorporated into DNA (as 5-bromodeoxyuridine).[4] |
Table 1: Comparative Performance of Pyrimidine Analogs in Metabolic Labeling. This table provides a summary of key performance indicators for 5-Fluorouridine and other commonly used pyrimidine analogs. Data is compiled from various sources and may vary depending on the experimental system.
Signaling Pathways and Experimental Workflows
The metabolic activation and incorporation of these analogs into RNA follow specific cellular pathways. Understanding these pathways is crucial for interpreting experimental results.
Metabolic activation of pyrimidine analogs.
The experimental workflow for isolating metabolically labeled RNA varies depending on the analog used. Below is a generalized workflow comparing the key steps for each analog.
Generalized experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for metabolic labeling using 5-Fluorouridine (adapted from 5-FU labeling protocols) and 4-thiouridine.
Protocol 1: Metabolic Labeling with 5-Fluorouridine (5-FUrd)
This protocol is adapted from methods used for studying 5-FU incorporation and may require optimization to minimize cytotoxicity for nascent RNA analysis.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add 5-Fluorouridine to the culture medium at a final concentration of 1-10 µM. The optimal concentration and labeling time (typically 1-4 hours) should be empirically determined to balance labeling efficiency and cell viability.
-
-
RNA Isolation:
-
Harvest cells and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol, followed by DNase treatment to remove genomic DNA.
-
-
Immunoprecipitation of 5-FU-labeled RNA:
-
Fragment the total RNA to an appropriate size (e.g., 100-500 nt) by chemical or enzymatic methods.
-
Incubate the fragmented RNA with an anti-BrdU/5-FU antibody conjugated to magnetic beads.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
Elute the captured 5-FU-labeled RNA from the beads.
-
-
Downstream Analysis:
-
The enriched RNA can be used for downstream applications such as qRT-PCR or library preparation for next-generation sequencing.
-
Protocol 2: Metabolic Labeling with 4-thiouridine (4sU)
This is a widely used protocol for nascent RNA capture.
-
Cell Culture and Labeling:
-
Culture cells to 70-80% confluency.
-
Add 4sU to the culture medium to a final concentration of 100-200 µM.
-
Incubate for the desired labeling period (e.g., 15-60 minutes for nascent RNA).[10]
-
-
RNA Isolation:
-
Harvest cells and extract total RNA using a standard method.
-
-
Thiol-specific Biotinylation:
-
React the total RNA with a thiol-reactive biotin compound (e.g., HPDP-Biotin) to biotinylate the 4sU-containing RNA.
-
-
Enrichment of Labeled RNA:
-
Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the labeled transcripts.
-
Perform stringent washes to remove unlabeled RNA.
-
Elute the 4sU-labeled RNA from the beads.
-
-
Downstream Analysis:
-
The purified nascent RNA is ready for analysis by qRT-PCR or RNA-sequencing.
-
Conclusion
The choice of a pyrimidine analog for metabolic labeling of nascent RNA is a critical decision that depends on the specific experimental goals, the biological system under investigation, and the available resources.
-
5-Fluorouridine , while efficiently incorporated into RNA, presents a significant challenge due to its inherent cytotoxicity and its profound impact on RNA metabolism.[3][11] Its use as a metabolic label requires careful optimization to minimize these effects and may be more suitable for studies where some level of cellular perturbation is acceptable or is the object of the investigation.
-
4-thiouridine (4sU) is a robust and widely used analog that allows for efficient purification of nascent RNA.[10] However, potential cytotoxicity at high concentrations and its effects on splicing need to be considered.[4]
-
5-ethynyluridine (EU) offers the advantage of highly efficient and specific detection via click chemistry, making it ideal for imaging applications.[5] Concerns about its potential incorporation into DNA in certain organisms and its impact on RNA processing should be taken into account.[9]
-
5-bromouridine (BrU) is a well-established and generally less toxic alternative, relying on a straightforward immunoprecipitation for isolation.[7] Its potential incorporation into DNA is a factor to consider.[4]
For most applications focused on capturing a snapshot of the nascent transcriptome with minimal perturbation, 4sU and EU are currently the more established and characterized choices . 5-FUrd may be a tool for specific contexts, particularly in cancer research where its dual role as a label and a therapeutic agent can be exploited. Researchers should carefully weigh the advantages and disadvantages of each analog and perform pilot experiments to determine the optimal conditions for their specific system.
References
- 1. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 2. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Lab: 5-Fluorouridine Shows Greater In Vitro Potency Over 5-Fluorouracil
For researchers and drug development professionals, understanding the nuances of chemotherapeutic agents is paramount. This guide provides a comprehensive in vitro comparison of 5-Fluorouridine (B13573) (5-FUrd) and its parent drug, 5-Fluorouracil (B62378) (5-FU), revealing key differences in their efficacy and mechanisms of action.
Recent studies and a body of evidence highlight that 5-Fluorouridine, a ribonucleotide metabolite of 5-Fluorouracil, is a more potent inhibitor of cellular proliferation in vitro than 5-FU.[1] This increased potency is largely attributed to its more direct route of action in disrupting RNA synthesis, a critical pathway for cancer cell survival and proliferation.
Quantitative Comparison of Cytotoxicity
While a comprehensive direct comparison of the half-maximal inhibitory concentration (IC50) values for 5-FUrd and 5-FU across a wide range of cancer cell lines in single studies is limited in publicly available literature, the existing data consistently points towards the superior in vitro efficacy of 5-FUrd.
Below is a summary of available IC50 values for 5-Fluorouracil across various cancer cell lines to provide a baseline for its cytotoxic activity. It is important to note that these values can vary based on experimental conditions.
| Cell Line | Drug | IC50 (µM) | Exposure Time |
| HCT 116 (Colon) | 5-FU | 1.48 - 185 | 24 - 120 hours |
| HT-29 (Colon) | 5-FU | 11.25 | 120 hours |
| LoVo (Colon) | 5-FU | ~0.53 (Ratio of Absorption) | Not Specified |
| SW480 (Colon) | 5-FU | ~0.54 (Ratio of Absorption) | Not Specified |
| A431 (Skin) | 5-FU | 47.02 | Not Specified |
| HeLa (Cervical) | 5-FU | 43.34 | Not Specified |
| MCF-7 (Breast) | 5-FU | 35 | 3 hours |
| MG-63 (Osteosarcoma) | 5-FU | 41 | 3 hours |
| HCT-8 (Colon) | 5-FU | 200 | 3 hours |
| Colo-357 (Pancreatic) | 5-FU | 150 | 3 hours |
| HL-60 (Leukemia) | 5-FU | 470 | 3 hours |
Note: The data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental protocols.
Unraveling the Mechanisms: Different Paths to Cell Death
The differential efficacy of 5-FUrd and 5-FU stems from their distinct mechanisms of action. While both are antimetabolites that interfere with nucleic acid synthesis, their primary targets and metabolic activation pathways differ significantly.
5-Fluorouracil (5-FU): A Two-Pronged Attack
5-FU exerts its cytotoxic effects through two main pathways following its intracellular conversion to active metabolites:
-
DNA-Directed Cytotoxicity: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which inhibits thymidylate synthase (TS). This enzyme is crucial for the synthesis of thymidine (B127349), a necessary component of DNA. Inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which in turn disrupts DNA synthesis and repair, ultimately triggering cell death.
-
RNA-Directed Cytotoxicity: 5-FU is also converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA. This fraudulent nucleotide disrupts RNA processing and function, leading to a cascade of events known as the RNA damage response, which can also induce apoptosis. Recent studies suggest that for colorectal cancer, this RNA-directed mechanism is the dominant pathway for 5-FU's efficacy.
5-Fluorouridine (5-FUrd): A More Direct Assault on RNA
As a ribonucleoside, 5-FUrd bypasses some of the initial metabolic steps required for 5-FU activation. It is more readily converted to FUTP, leading to a more potent and direct inhibition of RNA synthesis and function. This direct action on RNA is believed to be the primary reason for its enhanced in vitro cytotoxicity compared to 5-FU.
Signaling Pathways and Experimental Workflows
To visually represent these mechanisms, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing the cytotoxicity of these compounds.
Caption: Metabolic activation of 5-Fluorouracil leading to DNA and RNA directed cytotoxicity.
Caption: The more direct metabolic pathway of 5-Fluorouridine to induce RNA damage.
Caption: A typical experimental workflow for in vitro cytotoxicity comparison.
Experimental Protocols
A standard method for comparing the in vitro cytotoxicity of 5-FU and 5-FUrd is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine and compare the IC50 values of 5-FU and 5-FUrd in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
5-Fluorouracil (5-FU) stock solution
-
5-Fluorouridine (5-FUrd) stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU and 5-FUrd in complete medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective drug concentrations. Include wells with medium only as a negative control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, from the dose-response curve.
-
The in vitro evidence strongly suggests that 5-Fluorouridine is a more potent cytotoxic agent than its parent drug, 5-Fluorouracil, particularly in cancer cells where RNA-directed toxicity is the primary mechanism of action. Its more direct metabolic pathway to the active RNA-damaging metabolite, FUTP, likely accounts for this enhanced efficacy. These findings provide a compelling rationale for further investigation into the therapeutic potential of 5-Fluorouridine, either as a standalone agent or in combination therapies, for the treatment of various cancers. Researchers are encouraged to conduct direct comparative studies to further elucidate the full spectrum of their differential activities.
References
Navigating Nascent RNA: A Comparative Guide to Alternatives for 5-Fluorouridine in Metabolic Labeling
For researchers, scientists, and drug development professionals, the study of newly synthesized RNA offers a dynamic window into the real-time regulation of gene expression. The incorporation of labeled nucleoside analogs into RNA during transcription is a cornerstone technique for these investigations. While 5-Fluorouridine (5-FU), a derivative of 5-Fluorouracil, has been utilized for its effects on RNA metabolism and as an anticancer therapeutic, its significant cytotoxicity and perturbation of cellular processes have driven the adoption of alternative labeling agents. This guide provides an objective comparison of the primary alternatives to 5-Fluorouridine for RNA metabolic labeling—4-Thiouridine (B1664626) (4sU), 5-Ethynyluridine (B57126) (EU), and 2'-Azido-2'-deoxyuridine (Azu)—supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.
Key Performance Indicators: A Quantitative Comparison
The choice of a metabolic labeling agent is a critical decision that impacts experimental outcomes. The following table summarizes key performance indicators for 5-Fluorouridine and its principal alternatives. It is important to note that direct side-by-side quantitative comparisons in the same experimental system are limited in the published literature; therefore, the data presented is a synthesis from multiple sources.
| Feature | 5-Fluorouridine (5-FU) | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) | 2'-Azido-2'-deoxyuridine (Azu) |
| Principle of Detection | Incorporation followed by various downstream analyses of its effects. | Thiol-specific biotinylation of the incorporated 4sU allows for affinity purification.[1][2] | Copper(I)-catalyzed or copper-free click chemistry reaction between the ethynyl (B1212043) group and an azide-modified reporter.[3] | Copper(I)-catalyzed or copper-free click chemistry reaction between the azido (B1232118) group and an alkyne-modified reporter. |
| Typical Labeling Efficiency | Not typically used for simple labeling and purification. | High, with >90% labeling efficiency reported for methods like SLAM-seq and TUC-seq.[4][5] | High correlation with transcriptional activity has been demonstrated.[5] | Efficient labeling, particularly in systems with engineered nucleoside kinases. |
| Reported Cytotoxicity | High, as it is a chemotherapeutic agent that induces apoptosis and inhibits rRNA processing.[6][7] IC50 values are highly variable depending on the cell line and exposure time.[8][9] | Can be cytotoxic at high concentrations (>50-100 µM) and with prolonged exposure, leading to inhibition of rRNA synthesis and a p53-dependent nucleolar stress response.[10][11][12][13] | Generally considered less toxic than 4sU at typical working concentrations, but can induce neurodegeneration and perturb nuclear RNA metabolism with prolonged exposure.[14][15][16][17] | Generally exhibits low cytotoxicity. For example, 2'-azidocytidine has been reported to be less toxic than 4sU.[18] |
| Perturbation to RNA Metabolism | Significant perturbation, including inhibition of rRNA processing and maturation.[6][7] | Can inhibit rRNA synthesis and processing at high concentrations.[10][11][12][13] May also interfere with pre-mRNA splicing, particularly for introns with weak splice sites.[19] | Can perturb nuclear RNA metabolism, including splicing efficiency, leading to the nuclear accumulation of certain RNAs and RNA-binding proteins.[16][17][20] | Minimal perturbation reported, often highlighted as a key advantage. |
| Downstream Compatibility | Primarily for studying cellular responses to RNA damage. | Compatible with sequencing (e.g., SLAM-seq, TUC-seq), microarrays, and qRT-PCR after affinity purification.[4] | Compatible with imaging (fluorescence microscopy) and sequencing after click chemistry-based labeling.[3] | Compatible with imaging and sequencing after click chemistry-based labeling. |
Experimental Methodologies: Detailed Protocols
Successful metabolic labeling experiments hinge on carefully optimized protocols. Below are detailed methodologies for the key alternatives to 5-Fluorouridine.
4-Thiouridine (4sU) Labeling and Enrichment
This protocol outlines the metabolic labeling of nascent RNA with 4sU, followed by biotinylation and purification for downstream analysis.
Materials:
-
4-Thiouridine (4sU)
-
Cell culture medium
-
TRIzol reagent
-
Biotin-HPDP
-
Streptavidin-coated magnetic beads
-
Appropriate buffers (Biotinylation buffer, wash buffers, elution buffer with DTT)
Protocol:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Introduce 4sU into the cell culture medium at a final concentration typically ranging from 10 µM to 100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal to balance labeling efficiency with potential cytotoxicity.[21]
-
RNA Isolation: Harvest the cells and isolate total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Thiol-Specific Biotinylation: In a typical reaction, incubate 60-100 µg of total RNA with Biotin-HPDP in biotinylation buffer. This reaction specifically attaches a biotin (B1667282) molecule to the thiol group of the incorporated 4sU.[21]
-
Purification of Labeled RNA: Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the newly synthesized RNA. Wash the beads extensively to remove unlabeled, pre-existing RNA.
-
Elution: Elute the captured 4sU-labeled RNA from the beads using a buffer containing dithiothreitol (B142953) (DTT), which cleaves the disulfide bond in Biotin-HPDP.
-
Downstream Analysis: The enriched nascent RNA is now ready for downstream applications such as qRT-PCR, microarray analysis, or next-generation sequencing.
5-Ethynyluridine (EU) Labeling and Detection
This protocol describes the metabolic labeling of nascent RNA with EU and its subsequent detection via a click chemistry reaction.
Materials:
-
5-Ethynyluridine (EU)
-
Cell culture medium
-
RNA isolation kit
-
Click chemistry detection reagents (e.g., fluorescent azide (B81097), biotin azide, copper(I) catalyst, and reaction buffer)
Protocol:
-
Cell Culture and Labeling: Culture cells and add EU to the medium at a final concentration typically between 0.1 mM and 1 mM. Incubate for the desired labeling period, which can range from a short pulse of 30 minutes to several hours.[3]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard RNA purification kit.
-
Click Chemistry Reaction: In a tube, combine the isolated RNA with the fluorescent or biotin-azide reporter molecule, the copper(I) catalyst, and the reaction buffer. This reaction will covalently link the reporter molecule to the ethynyl group of the incorporated EU.
-
Purification (if applicable): If a biotin-azide was used, the labeled RNA can be purified using streptavidin beads as described for 4sU. If a fluorescent azide was used, the RNA is ready for imaging or other fluorescence-based detection methods.
-
Downstream Analysis: The labeled RNA can be visualized by fluorescence microscopy or quantified using sequencing or other molecular biology techniques.
2'-Azido-2'-deoxyuridine (Azu) Labeling and Detection
This protocol is similar to EU labeling but uses an azide-modified nucleoside and an alkyne-modified reporter.
Materials:
-
2'-Azido-2'-deoxyuridine (Azu)
-
Cell culture medium
-
RNA isolation kit
-
Click chemistry detection reagents (e.g., fluorescent alkyne, biotin alkyne, copper(I) catalyst, and reaction buffer)
Protocol:
-
Cell Culture and Labeling: Introduce Azu into the cell culture medium. The optimal concentration should be determined experimentally.
-
RNA Isolation: Isolate total RNA from the labeled cells.
-
Click Chemistry Reaction: Perform a click chemistry reaction by mixing the isolated RNA with an alkyne-functionalized reporter molecule (fluorescent or biotinylated) in the presence of a copper(I) catalyst.
-
Purification and Analysis: Purify the labeled RNA if necessary and proceed with the desired downstream analysis, such as imaging or sequencing.
Perturbation of Cellular Signaling Pathways
The incorporation of nucleoside analogs can sometimes perturb endogenous cellular processes. Understanding these potential off-target effects is crucial for accurate data interpretation.
5-Fluorouridine and 4-Thiouridine: Induction of Nucleolar Stress
Both 5-FU and high concentrations of 4sU have been shown to interfere with ribosome biogenesis, a process that primarily occurs in the nucleolus. This disruption of rRNA synthesis and processing can trigger a p53-dependent nucleolar stress response.
Caption: Nucleolar stress pathway induced by 5-FU and high concentrations of 4sU.
5-Ethynyluridine: Perturbation of Nuclear RNA Metabolism
While generally less disruptive than 5-FU or high concentrations of 4sU, EU has been reported to affect nuclear RNA metabolism, including pre-mRNA splicing. This can lead to the nuclear retention of certain RNA species and associated RNA-binding proteins.
Caption: Perturbation of nuclear RNA metabolism by 5-Ethynyluridine (EU).
Conclusion
The selection of a metabolic labeling agent for studying nascent RNA is a critical step that requires careful consideration of the experimental goals and the potential for cellular perturbation. While 5-Fluorouridine has been instrumental in cancer research, its high cytotoxicity makes it unsuitable for general RNA metabolic labeling studies. 4-Thiouridine and 5-Ethynyluridine have emerged as the workhorses in the field, offering high labeling efficiencies and compatibility with a range of downstream applications. However, researchers must be mindful of their potential to perturb RNA metabolism, particularly at higher concentrations or with prolonged exposure. 2'-Azido-2'-deoxyuridine and other azido-nucleosides represent a promising class of alternatives with reports of lower cytotoxicity, although their application is still emerging. By understanding the quantitative performance and potential cellular impacts of each of these alternatives, researchers can make informed decisions to accurately and reliably investigate the dynamic world of the transcriptome.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.eur.nl [pure.eur.nl]
- 16. 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DUS3L-Mediated Crosslinking of 5-Fluorouridine-Containing RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Dihydrouridine Synthase 3L (DUS3L) as an enzyme for crosslinking with 5-fluorouridine (B13573) (5-FUrd)-containing RNA. It offers an objective comparison with established RNA-protein crosslinking techniques, supported by experimental data and detailed protocols.
Introduction to DUS3L-Mediated RNA Crosslinking
Recent advancements in epitranscriptomics have unveiled a novel, mechanism-based approach for RNA-protein crosslinking utilizing the enzymatic activity of DUS3L. This method leverages the natural catalytic cycle of DUS3L, a dihydrouridine synthase, which forms a transient covalent intermediate with its target uridine (B1682114). When uridine is substituted with the analog 5-fluorouridine (5-FUrd) within an RNA molecule, the catalytic process is stalled, resulting in a stable, covalent crosslink between DUS3L and the 5-FUrd-containing RNA. This activity-based crosslinking offers a highly specific alternative to traditional UV-based methods for identifying RNA-protein interactions.
Comparative Analysis of RNA-Protein Crosslinking Methods
This section compares the performance of DUS3L-mediated crosslinking with two widely used non-enzymatic methods: Crosslinking and Immunoprecipitation (CLIP) and Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).
Performance Metrics
| Feature | DUS3L-Mediated Crosslinking | Standard CLIP (UV 254nm) | PAR-CLIP (e.g., 4-thiouridine) |
| Crosslinking Principle | Enzyme-catalyzed covalent bond formation with 5-FUrd-RNA. | UV-C (254 nm) induced covalent bonds between native nucleotides and amino acids. | UV-A (365 nm) induced covalent bonds between photoreactive nucleoside analogs (e.g., 4-SU) and amino acids. |
| Specificity | High: Dependent on the enzyme's substrate recognition and catalytic activity. | Moderate: Can induce non-specific crosslinks. | High: Crosslinking is specific to the incorporated photoactivatable nucleoside. |
| Crosslinking Efficiency | Dependent on enzyme kinetics and substrate availability. Estimated to be ~10-fold more efficient than control in enriching DUS3L-bound RNA. | Generally low (1-5%). | Higher than standard CLIP. |
| Identification of Crosslink Site | Can be mapped to single-nucleotide resolution through iCLIP sequencing, where reverse transcription often terminates at the crosslink site. | Can be identified by mutations or truncations in the cDNA library, but can be less precise. | Precisely identified by characteristic T-to-C mutations at the crosslink site. |
| In Vivo Application | Yes, by metabolically labeling cells with 5-fluorocytidine (B16351) (5-FCyd), which is converted to 5-FUrd. | Yes. | Yes, by metabolically labeling cells with photoreactive nucleosides. |
| Requirement for Modified Nucleosides | Yes (5-Fluorouridine). | No. | Yes (e.g., 4-thiouridine, 6-thioguanosine). |
| Potential for Off-Target Effects | Minimal, as it relies on specific enzyme-substrate interaction. | Can cause RNA damage and protein-protein crosslinks. | Photoreactive nucleosides can have cellular effects. |
Experimental Protocols
DUS3L-Mediated Crosslinking and Immunoprecipitation (5-FUrd-iCLIP)
This protocol is adapted from the methodology described by Dai et al.
-
Metabolic Labeling: Culture HEK293T cells and supplement the medium with 100 µM 5-fluorocytidine (5-FCyd) for 24 hours to allow for its conversion to 5-fluorouridine (5-FUrd) and incorporation into cellular RNA.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and RNase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an anti-DUS3L antibody to capture DUS3L-RNA complexes.
-
RNase Treatment: Partially digest the RNA with RNase T1 to obtain short RNA fragments crosslinked to DUS3L.
-
3' Adapter Ligation: Ligate an RNA adapter to the 3' end of the crosslinked RNA fragments.
-
5' End Labeling and SDS-PAGE: Radioactively label the 5' end of the RNA and separate the DUS3L-RNA complexes by SDS-PAGE.
-
Membrane Transfer and RNA Isolation: Transfer the proteins to a nitrocellulose membrane and isolate the crosslinked RNA by treating the membrane with proteinase K.
-
Reverse Transcription: Perform reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will often terminate at the site of the crosslink.
-
cDNA Circularization and Library Preparation: Circularize the resulting cDNA and prepare a sequencing library.
-
High-Throughput Sequencing and Data Analysis: Sequence the library and analyze the data to identify the DUS3L binding sites.
Standard CLIP Protocol (General Outline)
-
UV Crosslinking: Expose cultured cells to 254 nm UV light to induce protein-RNA crosslinks.
-
Cell Lysis and RNase Treatment: Lyse the cells and partially digest the RNA.
-
Immunoprecipitation: Immunoprecipitate the RNA-binding protein of interest.
-
Adapter Ligation and Labeling: Ligate RNA adapters and radioactively label the RNA.
-
SDS-PAGE and RNA Isolation: Separate complexes by SDS-PAGE, transfer to a membrane, and isolate the RNA.
-
Reverse Transcription and Library Preparation: Perform reverse transcription and prepare a sequencing library.
-
Sequencing and Analysis: Sequence the library and map the binding sites.
PAR-CLIP Protocol (General Outline)
-
Metabolic Labeling: Culture cells in the presence of a photoreactive nucleoside analog (e.g., 4-thiouridine).
-
UV Crosslinking: Expose the cells to 365 nm UV light to induce specific crosslinks.
-
Cell Lysis, RNase Treatment, and Immunoprecipitation: Follow similar steps as in the standard CLIP protocol.
-
Adapter Ligation, Labeling, and RNA Isolation: Proceed with the standard CLIP workflow.
-
Reverse Transcription and Library Preparation: During reverse transcription, the photoreactive nucleoside often causes a specific mutation in the cDNA.
-
Sequencing and Analysis: Sequence the library and identify binding sites by looking for the characteristic mutations.
Visualizations
Caption: Mechanism of DUS3L-mediated crosslinking with 5-fluorouridine-containing RNA.
Caption: Comparison of experimental workflows for RNA-protein crosslinking techniques.
Conclusion
The validation of DUS3L as an enzyme that crosslinks with 5-fluorouridine-containing RNA presents a powerful tool for studying RNA-protein interactions. Its activity-based mechanism offers high specificity, which can be a significant advantage over traditional UV crosslinking methods. While standard CLIP and PAR-CLIP remain broadly applicable techniques, the DUS3L/5-FUrd system provides a targeted approach for investigating the interactions of DUS3L and potentially other dihydrouridine synthases. The choice of method will ultimately depend on the specific research question, the RNA-binding protein of interest, and the desired level of specificity. This guide provides the necessary information for researchers to make an informed decision and to design experiments utilizing these powerful techniques.
A Comparative Guide to the Cytotoxicity of 5-Fluorouracil and 4-Thiouridine in Long-Term Labeling
For researchers, scientists, and drug development professionals, understanding the cytotoxic effects of nucleoside analogs is paramount for experimental design and therapeutic application. This guide provides an objective comparison of the long-term cytotoxicity of 5-Fluorouracil (B62378) (5-FU), a common chemotherapeutic agent, and 4-Thiouridine (B1664626) (4sU), a compound widely used for metabolic labeling of newly transcribed RNA.
While both are uridine (B1682114) analogs, their primary applications and cytotoxic profiles differ significantly. 5-FU is designed to be a potent cytotoxic agent to eliminate cancer cells, whereas 4sU is intended for tracking RNA dynamics with minimal perturbation to cellular processes. However, at concentrations and durations often used in long-term labeling studies, 4sU can exert significant cytotoxic effects that can confound experimental results. This guide synthesizes available data to provide a clear comparison of their cytotoxic mechanisms, quantitative effects, and the experimental protocols used for their assessment.
Executive Summary
5-Fluorouracil is a well-established anti-cancer drug that induces cytotoxicity through multiple mechanisms, including the inhibition of DNA synthesis and the induction of RNA damage.[1][2][3][4][5] Its cytotoxic potency is well-documented across a vast array of cancer cell lines, with IC50 values typically in the low micromolar range.[6][7] In contrast, 4-Thiouridine is primarily used for RNA labeling and is considered to have low toxicity at low concentrations and short exposure times.[8] However, long-term exposure (>12 hours) or higher concentrations (≥50 µM) of 4sU can lead to significant cytotoxicity.[9][10][11][12] This toxicity is mainly attributed to the disruption of ribosomal RNA (rRNA) synthesis and processing, which triggers a nucleolar stress response and subsequent inhibition of cell proliferation.[12] A direct comparison revealed that 50 µM of 4sU for 6 hours can impair rRNA maturation to a similar extent as 200 µM of 5-FU.[12]
Quantitative Cytotoxicity Data
Direct comparative studies providing IC50 values for both 5-FU and 4sU under identical long-term conditions are limited in publicly available literature. 5-FU is extensively characterized with a wealth of IC50 data, while 4sU's toxicity is more often described by the concentrations and durations at which adverse effects become apparent. The following tables summarize the available quantitative data for each compound.
Table 1: Cytotoxicity of 5-Fluorouracil (5-FU) in Various Cell Lines
| Cell Line Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Esophageal Squamous Carcinoma | 25 different cell lines | 1.00 - 39.81 µM | Not Specified | [6] |
| Colon Cancer | LoVo | 27.9 µg/mL | 48 hours | |
| Colon Cancer | SW480 | 70.1 µg/mL | 48 hours | [13] |
| Breast Cancer | 4T1 | 8.9 µM | 24 hours | |
| Colon Cancer | HCT116 | ≥10 µM (significant inhibition) | 48 hours | [14] |
Table 2: Cytotoxic Effects of 4-Thiouridine (4sU) in Long-Term Labeling
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| Human U2OS | ≥50 µM | Not Specified | Nucleolar stress | [10] |
| Not Specified | ≥200 µM | 24 hours | Measurable growth deficit | [8] |
| Human U2OS | 100 µM | > 12 hours | Reduced cell proliferation | [9][12] |
| Not Specified | >100 µM | > 12 hours | Adverse effects | [11] |
| Human U2OS | 50 µM | 6 hours | Impaired 28S rRNA maturation | [12] |
Mechanisms of Cytotoxicity
The cytotoxic effects of 5-FU and 4sU are initiated through different primary mechanisms, although both can impact RNA metabolism.
5-Fluorouracil (5-FU): 5-FU is a prodrug that is converted intracellularly into several active metabolites. Its cytotoxicity is multifactorial:
-
Inhibition of DNA Synthesis: One of its metabolites, fluorodeoxyuridine monophosphate (FdUMP), binds to and inhibits thymidylate synthase (TS). This enzyme is critical for the synthesis of thymidine (B127349), a necessary component of DNA. Its inhibition leads to a depletion of thymidine triphosphate (dTTP), which disrupts DNA replication and repair, ultimately triggering cell death.[2][3][5]
-
RNA Damage: Another metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, particularly ribosomal RNA (rRNA).[3][8] This incorporation disrupts rRNA processing and ribosome biogenesis, leading to a form of RNA damage that can induce apoptosis.[9][15][16] Recent studies suggest that this RNA-damaging effect is the primary mechanism of 5-FU-induced cell death in several cancer types.[1][9][15][16]
-
DNA Damage: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, contributing to DNA damage and cell death.[2][3]
4-Thiouridine (4sU): The cytotoxicity of 4sU, particularly in long-term labeling experiments, is primarily linked to its effects on ribosome biogenesis:
-
Inhibition of rRNA Synthesis and Processing: At elevated concentrations, 4sU is incorporated into nascent RNA transcripts. This incorporation into the 47S rRNA precursor inhibits both its production and subsequent processing into mature 18S, 5.8S, and 28S rRNAs.[9][12]
-
Nucleolar Stress Response: The disruption of ribosome biogenesis triggers a nucleolar stress response. This is a cellular surveillance mechanism that is activated by impaired ribosome production.[9][12]
-
p53 Stabilization and Cell Cycle Arrest: The nucleolar stress response leads to the stabilization and activation of the tumor suppressor protein p53.[9][12] Activated p53 then transcriptionally upregulates target genes, such as p21, which mediate cell cycle arrest, thus inhibiting cell proliferation.[5][17][18]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the cytotoxicity of 5-FU and 4sU.
Caption: Simplified signaling pathway for 5-Fluorouracil (5-FU) cytotoxicity.
Caption: Signaling pathway for 4-Thiouridine (4sU)-induced cytotoxicity.
Experimental Protocols
To assess and compare the cytotoxicity of 5-FU and 4sU, standardized in vitro assays are essential. The following is a general protocol for the MTT assay, a widely used colorimetric method to measure cell metabolic activity as an indicator of cell viability.
MTT Assay for Cytotoxicity Assessment
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 5-FU and the cytotoxic effects of long-term 4sU exposure on a selected cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
5-Fluorouracil (5-FU) stock solution
-
4-Thiouridine (4sU) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-FU and 4sU in complete medium. For 5-FU, a typical concentration range might be 0.1 µM to 100 µM. For 4sU, a range of 10 µM to 200 µM would be appropriate to assess dose-dependent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Long-Term Incubation: Incubate the plates for the desired long-term period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value for 5-FU. For 4sU, analyze the concentration-dependent decrease in cell viability over the time course of the experiment.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing cytotoxicity using the MTT assay.
Conclusion
For researchers utilizing 4sU in long-term labeling studies, it is crucial to be aware of its potential cytotoxic effects and to perform appropriate controls to ensure that the observed biological phenomena are not artifacts of cellular stress or reduced proliferation. When possible, using the lowest effective concentration of 4sU and minimizing the labeling duration is recommended to maintain cellular homeostasis. This guide provides the foundational data and protocols to enable researchers to make informed decisions when designing experiments involving these two important compounds.
References
- 1. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]
- 10. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Fluorouridine 5'-Phosphate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. 5-Fluorouridine 5'-phosphate, a fluorinated pyrimidine, requires stringent disposal protocols due to its potential hazards. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.
Understanding the Hazard Profile
| Hazard Classification | Description | Source Compounds |
| Acute Oral Toxicity | Toxic if swallowed.[1][4] | 5-Fluorouracil, Floxuridine |
| Carcinogenicity | Suspected of causing cancer.[2] | 5-Fluorouracil |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3][4] | 5-Fluorouracil, Floxuridine |
| Reproductive Toxicity | May damage fertility or the unborn child.[3][4] | 5-Fluorouracil, Floxuridine |
This table summarizes the hazards of compounds closely related to this compound and should be used as a conservative guide for its handling and disposal.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and other fluorinated organic compounds is high-temperature incineration conducted by a licensed hazardous waste management company.[5] In-lab chemical treatment or neutralization is strongly discouraged unless personnel are specifically trained and equipped for such procedures.[5]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including double gloves (nitrile or latex), a lab coat, and safety glasses or goggles when handling this compound and its waste.[6][7]
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials.[5][6]
-
Crucially, do not mix this fluorinated waste with non-halogenated organic waste. [5] This separation is vital for proper disposal and can impact the cost and complexity of the disposal process.
3. Collection of Contaminated Materials:
-
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired neat compound and solutions.[7]
-
Empty stock vials and reagent bottles (should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste).[6][8]
-
Contaminated consumables such as pipette tips, gloves, absorbent pads, and weighing papers.[5][6]
-
Sharps (needles, syringes) should be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[6][8]
-
4. Waste Container Management:
-
Use a container made of a material compatible with the waste, such as high-density polyethylene (B3416737) (HDPE).[5]
-
The container must be securely sealed to prevent leaks or spills.
-
The container must be clearly and accurately labeled with:
5. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.[5]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents and acids.[5]
-
Follow all institutional and local regulations regarding the storage of hazardous waste.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[5][6]
-
Do not attempt to dispose of this chemical waste down the drain or in regular trash.[6][8]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. duchefa-biochemie.com [duchefa-biochemie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. umdearborn.edu [umdearborn.edu]
Safeguarding Research: A Comprehensive Guide to Handling 5-Fluorouridine 5'-Phosphate
Researchers and scientists engaged in drug development must adhere to stringent safety protocols when handling potent compounds like 5-Fluorouridine 5'-phosphate. As a derivative of the chemotherapeutic agent 5-Fluorouracil (B62378), this substance is suspected of causing cancer and may cause genetic defects.[1][2] Consequently, minimizing exposure is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): The First Line of Defense
There is no safe level of exposure to cytotoxic chemotherapy drugs.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory for all activities involving these compounds, including preparation, administration, handling of waste, and spill cleanup.[4][5] Double gloving, in particular, is a recommended best practice.[6]
Table 1: Personal Protective Equipment (PPE) Specifications
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemotherapy Gloves | Must meet ASTM D6978 standard.[4] Double gloving is required. The inner glove goes under the gown cuff, and the outer glove goes over the cuff.[3][5] |
| Glove Thickness | Fingertip: 0.15 mm (5.9 mil) or greater.[4] | |
| Body Protection | Gown | Disposable, polyethylene-coated polypropylene (B1209903) or other laminate material.[5] Must be seamless, close in the back, have long sleeves with knit or elastic cuffs.[3] |
| Eye & Face Protection | Safety Goggles/Glasses | Must meet EN 166 (European standard) or ANSI standards.[7][8] |
| Face Shield | A full face shield should be worn in addition to goggles whenever there is a splash risk.[3][5] | |
| Respiratory Protection | Respirator | A NIOSH-certified N95 respirator is suitable for most situations.[3][5] For large spills, a full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be necessary.[3] |
| Head & Foot Protection | Head/Hair Covers | Full-coverage head and hair covers are required.[3] |
| Shoe Covers | Two pairs of shoe covers should be worn when entering a spill area.[3] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is critical to prevent contamination and exposure. All handling of this compound should occur within a certified chemical fume hood or a ducted biosafety cabinet.[8]
Caption: Workflow for handling this compound.
Detailed Methodologies:
-
Receiving: When receiving shipments, wear at least one pair of ASTM-tested chemotherapy gloves.[5] Inspect containers for any damage or leakage.
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated, and secure area accessible only to authorized personnel.
-
Donning PPE: Before handling the compound, put on all required PPE in the correct order: hair and shoe covers, N95 respirator, goggles and face shield, wash hands, and then don the gown. Finally, put on two pairs of chemotherapy-rated gloves, with the inner glove under the gown cuff and the outer glove over it.[3]
-
Preparation: All manipulations of this compound, such as weighing and dissolving, must be performed in a certified chemical fume hood or a biological safety cabinet (BSC) to avoid inhalation of particles.[8] Place a plastic-backed absorbent pad on the work surface.[9]
-
Transportation: When moving the compound within the laboratory, always use a secondary container to prevent spills.[9]
-
Decontamination of Work Area: After handling is complete, decontaminate all surfaces. A recommended procedure is to clean with detergent and water, followed by a thorough rinse.[9]
-
Doffing PPE: Remove the outer pair of gloves first, followed by the gown and other PPE, before removing the inner pair of gloves.[3]
-
Disposal: All disposable PPE and materials that have come into contact with this compound are considered contaminated and must be disposed of immediately in a designated hazardous waste container.[3][10]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Materials: All items such as gloves, gowns, absorbent pads, and disposable labware should be placed in a designated, labeled hazardous waste container.[10][11] These containers are often color-coded (e.g., black for bulk waste, yellow for trace waste) depending on institutional and local regulations.[10]
-
Sharps: Needles and syringes must be disposed of in a puncture-resistant sharps container specifically labeled for hazardous drug waste.[9][11] Do not recap needles.[10]
-
Bulk Waste: Unused or expired compounds, as well as solutions containing this compound, must be disposed of as hazardous chemical waste.[10] Do not dispose of this waste down the sink or in the regular trash.[8] Syringes containing residual drug must be placed in a specific bulk waste container, not a sharps container.[10]
-
Empty Containers: Empty vials should be triple-rinsed with a suitable solvent (e.g., copious amounts of water), and the rinsate collected as hazardous waste.[9][11] The label on the rinsed container should be defaced before disposal.[9]
Spill Management and Decontamination Protocol
In the event of a spill, immediate and correct action is necessary to contain the contamination and protect personnel.
Caption: Step-by-step plan for spill decontamination.
Detailed Decontamination Protocol:
-
Immediate Actions: Alert personnel in the vicinity and secure the area to prevent the spread of contamination.[11] If there has been any personal exposure, immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[12] For eye exposure, flush with water for 15 minutes at an eyewash station.[10]
-
Spill Cleanup: For small spills, use a commercially available chemotherapy spill kit. For larger spills, trained emergency personnel may be required.[5]
-
Decontamination Agents: Studies have shown that a 0.5% sodium hypochlorite (B82951) solution is effective at degrading 5-Fluorouracil.[13][14] After applying the decontaminating agent, the area should be cleaned with detergent and water, and then rinsed.[9] Some research indicates that 70% isopropanol, ethanol-hydrogen peroxide mixtures, and sodium dodecyl sulfate (B86663) solutions can also be effective in removing contamination.[15] A single decontamination step with 0.1% sodium hypochlorite has been shown to eliminate 100% of 5-fluorouracil contamination.[16]
-
Disposal: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[10][11]
References
- 1. duchefa-biochemie.com [duchefa-biochemie.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. aaha.org [aaha.org]
- 6. The Evolution of the Safe Handling of Hazardous Chemotherapy Drugs [theoncologynurse.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. research.uga.edu [research.uga.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.uri.edu [web.uri.edu]
- 11. umdearborn.edu [umdearborn.edu]
- 12. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Evaluation of decontamination efficacy of four antineoplastics (ifosfamide, 5-fluorouracil, irinotecan, and methotrexate) after deliberate contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
